(S)-STX-478
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H12F5N5O2 |
|---|---|
分子量 |
401.29 g/mol |
IUPAC 名称 |
1-(2-aminopyrimidin-5-yl)-3-[(1S)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea |
InChI |
InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m0/s1 |
InChI 键 |
LGPNQALKGDDVBD-ZDUSSCGKSA-N |
产品来源 |
United States |
Foundational & Exploratory
(S)-STX-478: A Deep Dive into the Mechanism of a Mutant-Selective PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-STX-478 is a novel, orally bioavailable, allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme, demonstrating high selectivity for cancer-associated mutations in the kinase and helical domains of the PIK3CA gene.[1][2][3] Unlike first-generation PI3Kα inhibitors, STX-478 spares the wild-type (WT) enzyme, a characteristic that mitigates common and dose-limiting toxicities such as hyperglycemia and rash.[1][3][4] This unique mechanism of action translates into a promising therapeutic window, with robust anti-tumor activity observed in preclinical models and early clinical trials of PI3Kα-mutant solid tumors, including breast and gynecological cancers.[2][4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and the experimental methodologies used to characterize this compound.
Introduction: The PI3Kα Pathway in Cancer
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in human cancers, frequently driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[3] These mutations, most commonly occurring in the helical (e.g., E542K, E545K) and kinase (e.g., H1047R) domains, lead to constitutive activation of the enzyme and downstream signaling, promoting tumorigenesis.[1][3]
While the therapeutic benefit of targeting PI3Kα has been validated with the approval of non-selective inhibitors like alpelisib, their clinical utility is often hampered by on-target toxicities resulting from the inhibition of WT PI3Kα in normal tissues.[1][3] This has spurred the development of next-generation, mutant-selective inhibitors like this compound, which aim to improve the therapeutic index by selectively targeting the oncogenic driver while sparing normal physiological functions.[1][2]
Mechanism of Action of this compound
This compound distinguishes itself from other PI3Kα inhibitors through its unique allosteric mechanism of action and its high degree of selectivity for mutant forms of the enzyme.
Allosteric Inhibition
This compound binds to a previously undiscovered cryptic allosteric pocket on PI3Kα, distinct from the ATP-binding site targeted by many traditional kinase inhibitors.[1][6] This allosteric binding induces a conformational change in the enzyme that selectively inhibits the function of mutant PI3Kα. The accessibility of this allosteric site is believed to be greater in the mutant forms of the enzyme, contributing to the drug's selectivity.[1]
Mutant Selectivity
Biochemical and cellular assays have demonstrated that this compound exhibits significant selectivity for PI3Kα harboring kinase domain mutations (e.g., H1047R) and, to a lesser but still clinically meaningful extent, helical domain mutations (e.g., E545K) over the WT enzyme.[1] This selectivity is attributed to kinetic differences in the binding of STX-478 to mutant versus WT PI3Kα, with a faster association rate for the mutant forms.[1] This translates to potent inhibition of the PI3K/AKT signaling pathway in cancer cells harboring these mutations, while having a minimal effect on cells with WT PI3Kα.[1][6]
Signaling Pathway
The mechanism of action and its impact on downstream signaling are illustrated in the following diagram:
Preclinical and Clinical Data
The unique mechanism of this compound has been extensively validated in preclinical models and is currently being evaluated in clinical trials.
Preclinical Data
-
In Vitro Studies: this compound has demonstrated potent and selective inhibition of PI3Kα kinase activity in biochemical assays and has shown selective inhibition of cell proliferation in cancer cell lines harboring PIK3CA mutations.[1][6]
-
In Vivo Studies: In xenograft models of human cancers with PI3Kα mutations, this compound induced significant tumor growth inhibition and regression, both as a monotherapy and in combination with other standard-of-care agents like fulvestrant (B1683766) and CDK4/6 inhibitors.[1][3] Crucially, these anti-tumor effects were achieved without inducing hyperglycemia or other signs of metabolic dysregulation, a key differentiator from non-selective PI3Kα inhibitors.[1]
| Preclinical Model | Mutation | This compound Effect | Reference |
| Isogenic MCF10A cells | H1047R | Selective inhibition of pAKT | [1][6] |
| Human tumor cell lines | Kinase & Helical | Selective inhibition of proliferation | [1] |
| ER+HER2- xenografts | Kinase & Helical | Tumor regression | [1][3] |
| Non-tumor-bearing mice | N/A | No significant hyperglycemia | [1] |
Clinical Data
Early clinical data from the Phase 1/2 trial of this compound in patients with advanced solid tumors harboring PIK3CA mutations have been promising.
-
Safety and Tolerability: The drug has been well-tolerated, with a favorable safety profile. Notably, treatment-related adverse events commonly associated with wild-type PI3Kα inhibition, such as severe hyperglycemia, have been minimal.[2][7]
-
Efficacy: this compound has demonstrated anti-tumor activity across multiple cancer types, including hormone receptor-positive (HR+)/HER2- breast cancer and gynecological tumors.[2][5] Objective responses have been observed in patients with both kinase and helical domain mutations.[2][4]
| Clinical Trial Parameter | Result | Reference |
| Monotherapy Overall Response Rate (ORR) in Breast Cancer | 23% | [2] |
| Monotherapy ORR in All Tumors | 21% | [2] |
| Tumor Reductions | Observed in 72% of patients (monotherapy) | [2] |
| Common Treatment-Related Adverse Events (TRAEs) | Fatigue (30%), Hyperglycemia (23%), Nausea (20%), Diarrhea (15%) (mostly mild-to-moderate) | [2] |
| Grade ≥ 3 WT-mediated Toxicities | Not observed | [2] |
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to characterize the mechanism of action and efficacy of this compound.
PI3Kα Kinase Assay
This assay is used to determine the in vitro inhibitory activity of this compound against different isoforms and mutant forms of the PI3Kα enzyme.
Principle: A luminescence-based kinase assay measures the amount of ADP produced during the kinase reaction. The conversion of a substrate (e.g., PIP2) to its phosphorylated product by PI3Kα is coupled to the conversion of ATP to ADP. The amount of ADP is then quantified using a series of enzymatic reactions that ultimately generate a luminescent signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Reconstitute recombinant human PI3Kα enzyme (WT and mutant forms) in a kinase dilution buffer.
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare an ATP solution in a kinase assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control to the wells of a microplate.
-
Add the diluted PI3Kα enzyme solution to each well and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.
-
Incubate the reaction at a controlled temperature for a defined period.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay
This assay is used to assess the effect of this compound on the proliferation and viability of cancer cell lines with and without PIK3CA mutations.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF7, T47D with PIK3CA mutations, and a WT control line) under standard conditions.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the different concentrations of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Xenograft Tumor Models
These in vivo models are used to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
General Protocol:
-
Cell Implantation:
-
Harvest human cancer cells with known PIK3CA mutations from culture.
-
Implant the cells, often mixed with Matrigel, subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models) into immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., by oral gavage) and a vehicle control to the respective groups daily or according to a predetermined schedule.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess efficacy.
-
Insulin Tolerance Test (ITT)
This test is used to assess the in vivo effect of this compound on insulin sensitivity and glucose metabolism.
Principle: An exogenous dose of insulin is administered to fasted animals, and the subsequent drop in blood glucose levels is measured over time. An impaired response (a smaller drop in blood glucose) indicates insulin resistance.
General Protocol:
-
Animal Acclimation and Dosing:
-
Acclimate non-tumor-bearing mice to handling.
-
Treat the mice with this compound or a vehicle control for a specified number of days.
-
-
Fasting:
-
Fast the mice for a short period (e.g., 4-6 hours) before the test.
-
-
Baseline Glucose Measurement:
-
Obtain a baseline blood glucose reading from the tail vein.
-
-
Insulin Injection:
-
Administer a bolus of insulin via intraperitoneal injection.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at several time points after the insulin injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time for each treatment group.
-
Calculate the area under the curve (AUC) to quantify the overall glucose-lowering effect of insulin.
-
Compare the results between the this compound-treated and control groups to determine if the drug induces insulin resistance.
-
Conclusion
This compound represents a significant advancement in the development of PI3Kα-targeted therapies. Its novel allosteric mechanism of action and high selectivity for mutant forms of the enzyme offer the potential for improved efficacy and a more favorable safety profile compared to existing non-selective inhibitors. The preclinical and early clinical data strongly support its continued development for the treatment of patients with PI3Kα-mutant cancers. The ongoing clinical trials will further elucidate the full potential of this compound to address the unmet needs of this large patient population.
References
- 1. Insulin Tolerance Test in Mouse [protocols.io]
- 2. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 3. scribd.com [scribd.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Breast cancer xenograft model [bio-protocol.org]
- 6. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (S)-STX-478
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-STX-478 is a second-generation, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). It was specifically designed to selectively target common oncogenic mutants of PI3Kα, particularly the kinase domain mutation H1047R, while sparing the wild-type (WT) enzyme. This selectivity aims to mitigate the severe metabolic side effects, such as hyperglycemia, that limit the therapeutic window of first-generation, non-selective PI3Kα inhibitors like alpelisib (B612111).[1][2][3] Preclinical data demonstrate that STX-478 potently inhibits the growth of PI3Kα-mutant cancer cells and demonstrates robust anti-tumor efficacy in xenograft models without inducing metabolic dysfunction.[1][4][5] This guide details the discovery, mechanism of action, synthesis, and preclinical data of STX-478.
Introduction: Targeting Mutant PI3Kα
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] The gene encoding the p110α catalytic subunit of PI3K, PIK3CA, is one of the most frequently mutated genes in human cancers, with hotspot mutations occurring in the helical domain (e.g., E542K, E545K) and the kinase domain (e.g., H1047R).[1][7] These activating mutations lead to constitutive pathway activation, driving tumorigenesis.
While the FDA-approved PI3Kα inhibitor alpelisib has validated this pathway as a therapeutic target, its equipotent inhibition of both mutant and WT PI3Kα leads to significant on-target toxicities.[3][4] Inhibition of WT PI3Kα in healthy tissues disrupts insulin (B600854) signaling and glucose homeostasis, causing dose-limiting hyperglycemia and rash.[2][8] This challenge spurred the development of mutant-selective inhibitors like STX-478, designed to target the tumor-specific mutant PI3Kα, thereby widening the therapeutic index.[2][4]
Discovery and Mechanism of Action
STX-478 was developed by Scorpion Therapeutics through a comprehensive drug discovery campaign.[7] The key innovation was the identification of a novel, cryptic allosteric pocket within the PI3Kα protein.[1][5][7] Unlike orthosteric inhibitors that compete with ATP in the kinase domain, STX-478 binds to this distinct site, inducing a conformational change that selectively inhibits the enzyme's function.[1][2]
X-ray crystallography has shown that STX-478 binds identically to this allosteric site in both WT and H1047R-mutant PI3Kα.[2] The basis for its mutant selectivity, particularly for the H1047R kinase-domain mutant, is attributed to differential binding kinetics rather than a different binding mode.[1] This allosteric mechanism provides a powerful approach to achieving selectivity that is often difficult with ATP-competitive inhibitors.
Signaling Pathway Inhibition
STX-478's inhibition of mutant PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the kinase AKT. The subsequent reduction in phosphorylated AKT (pAKT) leads to decreased signaling through the mTOR pathway, ultimately inhibiting cell growth and promoting apoptosis in cancer cells dependent on this pathway.
Quantitative Preclinical Data
STX-478 has demonstrated a compelling preclinical profile, characterized by potent and selective inhibition of mutant PI3Kα, leading to significant anti-tumor activity without the adverse metabolic effects of pan-inhibitors.
Table 1: Biochemical Potency and Selectivity
Summarizes the half-maximal inhibitory concentration (IC50) values of STX-478 against various PI3Kα isoforms compared to alpelisib.
| Compound | PI3Kα Isoform | IC50 (nmol/L) | Selectivity (WT / Mutant) |
| This compound | H1047R (Kinase) | 9.4 | 14-fold |
| E545K (Helical) | 71 | ~1.8-fold | |
| E542K (Helical) | 113 | ~1.2-fold | |
| Wild-Type (WT) | 131 | - | |
| Alpelisib | H1047R (Kinase) | N/A | No Selectivity |
| E545K (Helical) | N/A | No Selectivity | |
| Wild-Type (WT) | N/A | - | |
| Data sourced from biochemical assays.[1][9] |
Table 2: Cellular Activity (Target Engagement)
Shows the half-maximal effective concentration (EC50) for the inhibition of phosphorylated AKT (pAKT) in isogenic and tumor cell lines.
| Cell Line | PI3Kα Status | This compound pAKT IC50 (nmol/L) | Alpelisib pAKT IC50 (nmol/L) |
| MCF10A (Isogenic) | H1047R | Potent Inhibition | Equipotent |
| MCF10A (Isogenic) | E545K | Less Potent Inhibition | Equipotent |
| MCF10A (Isogenic) | Wild-Type | Weak Inhibition | Equipotent |
| Panel of Kinase-Mutant Lines | H1047R/L | 15 - 319 | 28 - 268 |
| Data from Homogeneous Time Resolved Fluorescence (HTRF) and Western blot assays.[1][5] |
Synthesis of this compound
The synthesis of STX-478 has been reported in patent literature (WO2022265993, Compound 80).[1][5] While specific step-by-step reaction conditions are proprietary, the general synthetic strategy involves the construction of a core heterocyclic structure followed by key coupling reactions to install the required side chains that confer potency and selectivity. A generalized workflow is depicted below.
A key step in a related series involves a Chan-Evans-Lam coupling to install a benzoic acid motif, which was found to be critical for achieving selectivity for the H1047R mutant.[10]
Key Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a typical method for measuring the direct inhibitory effect of a compound on enzyme activity.
-
Enzyme Preparation : Recombinant human PI3Kα (WT and mutant isoforms) are expressed and purified.
-
Reaction Mixture : The kinase reaction is initiated in a buffer containing the PI3Kα enzyme, a lipid substrate (e.g., PIP2), and ATP.
-
Compound Addition : STX-478 is serially diluted (typically in DMSO) and added to the reaction wells to achieve a range of final concentrations. Control wells receive vehicle (DMSO) only.
-
Incubation : The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of PIP2 to PIP3.
-
Detection : The amount of PIP3 produced is quantified. A common method is a competitive immunoassay using a fluorescently-labeled PIP3 analog and a PIP3-binding protein, detected by technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
-
Data Analysis : The fluorescence signal is converted to percent inhibition relative to vehicle controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular pAKT Target Engagement Assay (EC50 Determination)
This protocol measures the ability of a compound to inhibit PI3Kα signaling within a cellular context.
-
Cell Culture : PI3Kα-mutant cancer cell lines (e.g., T47D, MCF10A-isogenic) are cultured in appropriate media.[1]
-
Seeding : Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere overnight.
-
Serum Starvation : Cells are often serum-starved for several hours to reduce basal pathway activity.
-
Compound Treatment : Cells are treated with serial dilutions of STX-478 for a defined period (e.g., 1-4 hours).
-
Lysis : Cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Quantification of pAKT : The level of phosphorylated AKT (at Ser473) and total AKT in the cell lysates is measured. This can be done via:
-
Western Blotting : Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against pAKT (S473) and total AKT.[5]
-
HTRF Assay : A high-throughput immunoassay using specific antibody pairs labeled with a donor and acceptor fluorophore.
-
-
Data Analysis : The pAKT signal is normalized to the total AKT signal. The results are expressed as a percentage of the vehicle-treated control, and EC50 values are determined from the dose-response curve.
Conclusion and Future Directions
This compound is a highly promising, mutant-selective, allosteric PI3Kα inhibitor that has demonstrated a strong preclinical rationale for development.[1][5] Its ability to potently inhibit oncogenic PI3Kα signaling and tumor growth while avoiding the metabolic toxicities associated with WT enzyme inhibition represents a significant advance over first-generation agents.[2][3] The compound's favorable drug-like properties, including CNS penetrance, further enhance its potential to treat a wide range of solid tumors, including those with brain metastases.[11][12]
Ongoing clinical trials are evaluating the safety, tolerability, and efficacy of STX-478 in patients with PI3Kα-mutated cancers.[7][13] The results of these studies will be critical in determining its future role in precision oncology and its potential to become a best-in-class therapy for this large patient population.[11]
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 8. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data Supporting the Development of Its Potentially Best-in-Class Mutant-Selective PI3Kα Inhibitor for the Treatment of Solid Tumors at the AACR Annual Meeting 2022 - BioSpace [biospace.com]
- 13. Scorpion Therapeutics Presents Initial Clinical Data From Its Phase 1/2 Trial of STX-478 Demonstrating Potentially Best-in-Class Mutant-Selective PI3Kα Inhibition for the Treatment of Advanced Solid Tumors at ESMO Congress 2024 - BioSpace [biospace.com]
(S)-STX-478: A Technical Guide to a Mutant-Selective Allosteric PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-STX-478 is a novel, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) that demonstrates high selectivity for cancer-associated mutations over the wild-type (WT) enzyme.[1][2] Developed to mitigate the dose-limiting toxicities associated with non-selective PI3Kα inhibitors, such as hyperglycemia and rash, this compound offers a promising therapeutic window for patients with PIK3CA-mutant solid tumors.[2][3] This technical guide provides an in-depth overview of the preclinical and early clinical data on this compound, including its mechanism of action, selectivity profile, and detailed experimental methodologies.
Introduction: The PI3K/AKT Signaling Pathway and the Rationale for Mutant-Selective Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common event in human cancers, frequently driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα. These mutations, most commonly occurring in the helical (E542K, E545K) and kinase (H1047R) domains, lead to constitutive pathway activation and are implicated in tumorigenesis and resistance to therapy.[1][3]
While isoform-selective PI3Kα inhibitors like alpelisib (B612111) have demonstrated clinical benefit, their efficacy is often hampered by on-target toxicities resulting from the inhibition of wild-type PI3Kα in healthy tissues.[3] This has spurred the development of mutant-selective inhibitors like this compound, which are designed to preferentially target the mutated forms of PI3Kα present in cancer cells, thereby sparing the wild-type enzyme and improving the therapeutic index.[1][2] this compound achieves this selectivity by binding to a novel allosteric pocket that is more accessible in the mutant forms of the enzyme.[1][2]
Data Presentation
Biochemical and Cellular Activity
This compound exhibits potent and selective inhibition of mutant PI3Kα isoforms. The following tables summarize key quantitative data from preclinical studies.
| Compound | PI3Kα Isoform | IC50 (nM) | Selectivity (Fold vs. WT) |
| This compound | H1047R (Kinase Domain Mutant) | 9.4[1] | 14[1] |
| E545K (Helical Domain Mutant) | 71[1] | 1.8[4] | |
| E542K (Helical Domain Mutant) | 113[1] | 1.2[4] | |
| Wild-Type (WT) | 131[1] | - | |
| Alpelisib | H1047R | Not specified (equipotent) | No mutant selectivity[1] |
| E545K | Not specified (equipotent) | No mutant selectivity[1] | |
| E542K | Not specified (equipotent) | No mutant selectivity[1] | |
| Wild-Type (WT) | Not specified (equipotent) | No mutant selectivity[1] | |
| Table 1: In vitro biochemical inhibitory activity of this compound and alpelisib against wild-type and mutant PI3Kα. |
| Cell Line | PIK3CA Mutation | Assay | This compound IC50 (nM) |
| T47D | H1047R | pAKT Inhibition | 3[5] |
| Cell Viability | 160[5] | ||
| SW48PK | H1047R | Cell Viability | Significant response at 500 nM[6] |
| SKBR3 | Wild-Type | pAKT Inhibition | Not specified (less potent)[5] |
| Cell Viability | Not specified (less potent)[5] | ||
| SW48 | Wild-Type | Cell Viability | No significant change[6] |
| Table 2: Cellular activity of this compound in cancer cell lines. |
In Vivo Efficacy
In preclinical xenograft models, this compound demonstrated robust anti-tumor activity as a monotherapy and in combination with standard-of-care agents.[7]
| Xenograft Model | PIK3CA Mutation | Treatment | Outcome |
| T47D | H1047R | This compound | Deep tumor regression[7] |
| This compound + Fulvestrant | Deep tumor regression[7] | ||
| ER-positive PDX | Not specified | This compound | Highly efficacious[7] |
| This compound + Fulvestrant or Palbociclib | Highly efficacious[7] | ||
| PDX with Helical Domain Mutations | Not specified | This compound | Tumor growth inhibition[7] |
| Table 3: Summary of in vivo efficacy of this compound in xenograft models. |
Clinical Trial Data (NCT05768139)
Initial results from the Phase 1/2 clinical trial of this compound in patients with advanced solid tumors harboring PIK3CA mutations have shown promising anti-tumor activity and a favorable safety profile.[8][9]
| Tumor Type | Overall Response Rate (ORR) |
| All Tumor Types | 21%[8] |
| Breast Cancer | 23%[8] |
| Gynecologic Cancers | 44%[9] |
| Table 4: Preliminary efficacy of this compound monotherapy in a Phase 1/2 clinical trial. |
The maximum tolerated dose (MTD) was established at 100mg daily.[8][9] The pharmacokinetic profile supports once-daily dosing, with a half-life of approximately 60 hours.[8][10] Notably, the treatment was well-tolerated, even in a high-risk population that included diabetic and pre-diabetic patients.[9]
Experimental Protocols
In Vitro Biochemical Kinase Assay (for IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant PI3Kα enzymes.
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is employed to measure the amount of ADP produced during the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in an appropriate assay buffer.
-
Reconstitute recombinant human PI3Kα enzyme (wild-type and mutant variants) in a kinase dilution buffer.
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the diluted PI3Kα enzyme solution to each well.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and PIP2 substrate mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-AKT (pAKT) Inhibition Assay
Objective: To assess the ability of this compound to inhibit the PI3K/AKT signaling pathway in cancer cell lines.
Methodology: Western blotting is used to detect the levels of phosphorylated AKT (pAKT) at Serine 473, a downstream marker of PI3Kα activity.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., T47D with H1047R mutation, SKBR3 with WT PIK3CA) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of this compound or vehicle control (DMSO) for a specified duration.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature the protein samples by boiling in a sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for pAKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the pAKT signal to a loading control (e.g., total AKT or GAPDH).
-
Plot the normalized pAKT levels against the inhibitor concentration to determine the IC50 for pAKT inhibition.
-
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.
Generalized Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD scid gamma mice).
-
Acclimate the animals to the facility for at least one week before the study begins.
-
-
Cell/Tumor Implantation:
-
For cell line-derived xenografts (CDX), subcutaneously inject a suspension of human cancer cells (e.g., T47D) mixed with Matrigel into the flank of the mice.
-
For patient-derived xenografts (PDX), surgically implant a small fragment of a patient's tumor subcutaneously.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of this compound for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
Administer this compound or the vehicle control to the respective groups at the specified dose and schedule (e.g., once daily by oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.
-
Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.
-
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of pAKT.
Caption: Workflow for in vivo tumor xenograft studies.
Conclusion
This compound is a potent and selective allosteric inhibitor of mutant PI3Kα with a promising preclinical and early clinical profile. By preferentially targeting the oncogenic forms of PI3Kα, this compound demonstrates robust anti-tumor efficacy while mitigating the metabolic toxicities associated with wild-type PI3Kα inhibition. The data presented in this technical guide support the continued development of this compound as a targeted therapy for patients with PIK3CA-mutant cancers. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify optimal combination strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide to the Allosteric Inhibition of PI3Kα by (S)-STX-478
Introduction
The phosphoinositide 3-kinase α (PI3Kα), encoded by the PIK3CA gene, is a central node in a critical intracellular signaling pathway that governs cell growth, proliferation, survival, and metabolism.[1][2][3] The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, often due to mutations in PIK3CA.[4][5][6] These mutations, particularly hotspot mutations in the helical and kinase domains (e.g., E542K, E545K, H1047R), lead to constitutive activation of the enzyme, promoting oncogenesis.[4][7]
While isoform-selective PI3Kα inhibitors like alpelisib (B612111) have demonstrated therapeutic benefit, their efficacy is often limited by on-target toxicities, such as hyperglycemia and rash.[5][6][8] These adverse effects stem from the inhibition of wild-type (WT) PI3Kα in healthy tissues, which plays a crucial role in insulin (B600854) signaling and glucose homeostasis.[4][8][9] This has driven the development of next-generation inhibitors that selectively target mutant forms of PI3Kα.
(S)-STX-478 is a potent, oral, CNS-penetrant, mutant-selective, allosteric inhibitor of PI3Kα.[10][11] It interacts with a previously undescribed allosteric pocket within the PI3Kα enzyme, leading to selective inhibition of its mutant forms while largely sparing the wild-type enzyme.[4][10] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, focusing on its mechanism, quantitative profile, and the experimental methodologies used for its evaluation.
Mechanism of Action: Allosteric and Mutant-Selective Inhibition
STX-478 binds to a novel, cryptic allosteric site on PI3Kα, distinct from the ATP-binding (orthosteric) site targeted by inhibitors like alpelisib.[4][12] X-ray crystallography has revealed that STX-478 binding occurs in a pocket adjacent to the activation loop, inducing a conformational change.[4][12]
The mutant selectivity of STX-478 is not derived from structural differences in the binding pocket itself, but rather from differential binding kinetics.[4] Surface plasmon resonance (SPR) assays show that STX-478 has a faster association rate (k-on) for mutant PI3Kα (H1047R and E545K) compared to the wild-type enzyme.[4] This kinetic advantage suggests that the allosteric site is more accessible in the constitutively active mutant forms of PI3Kα, leading to preferential inhibition.[4] By sparing wild-type PI3Kα, STX-478 is designed to avoid the metabolic dysregulation, particularly hyperglycemia, associated with previous generations of PI3Kα inhibitors.[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from biochemical, cellular, and clinical studies.
Table 1: Biochemical Potency and Selectivity of this compound vs. Alpelisib
| Compound | PI3Kα Variant | IC50 (nmol/L) | Selectivity vs. WT |
|---|---|---|---|
| This compound | Wild-Type (WT) | 131 | - |
| H1047R (Kinase Domain) | 9.4 | 14-fold | |
| E545K (Helical Domain) | 71 | 1.8-fold | |
| E542K (Helical Domain) | 113 | 1.2-fold | |
| Alpelisib | Wild-Type (WT) | 4.6 | - |
| H1047R (Kinase Domain) | 4.6 | 1-fold | |
| E545K (Helical Domain) | 4.6 | 1-fold | |
| E542K (Helical Domain) | 4.6 | 1-fold |
(Data sourced from biochemical enzyme activity assays)[4]
Table 2: Binding Affinity and Kinetics of this compound
| PI3Kα Variant | Equilibrium Dissociation Constant (KD) (nmol/L) | Association Rate (kon) |
|---|---|---|
| Wild-Type (WT) | 70 | Slower |
| H1047R (Kinase Domain) | 4.7 | Faster |
| E545K (Helical Domain) | 47 | Faster |
(Data sourced from Surface Plasmon Resonance (SPR) assays)[4][12]
Table 3: Cellular Activity of this compound in PIK3CA-Mutant Cell Lines
| Cell Line | PIK3CA Mutation | Assay | Endpoint | This compound Result |
|---|---|---|---|---|
| T47D | H1047R | pAKT Inhibition | IC50 | 3 nM[13] |
| T47D | H1047R | Cell Viability | GI50 | 160 nM[13] |
| MCF10A (Isogenic) | H1047R | pAKT Inhibition | Potent Inhibition | Selective vs. WT and E545K[4] |
| Panel of H1047X lines | Kinase Domain | pAKT Inhibition & Viability | Correlation (R) | 0.8[14] |
(Data sourced from various cellular assays)
Table 4: Phase 1/2 Clinical Trial Data (ESMO Congress 2024)
| Parameter | Finding |
|---|---|
| Maximum Tolerated Dose (MTD) | 100 mg daily[15][16][17] |
| Pharmacokinetics (Half-life) | Approximately 60 hours, supporting once-daily dosing[16][17][18] |
| Overall Response Rate (ORR) | 23% in HR+/HER2- breast cancer[15][16][19] |
| 21% across all tumor types[15][16][19] | |
| 44% in gynecologic cancers[16][17] | |
| Common TRAEs (≥15%) | Fatigue (30%), hyperglycemia (23%), nausea (20%), diarrhea (15%)[15][16] |
| Key Safety Finding | No Grade ≥ 3 hyperglycemia, diarrhea, or rash observed[15][16] |
(Data from the initial readout of the Phase 1/2 STX-478-101 (PIKALO-1) trial)[20]
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling and Inhibition
The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[21] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][22] PIP3 recruits proteins with pleckstrin-homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT phosphorylation and activation.[2] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell proliferation, growth, and survival while inhibiting apoptosis.[1][2][23]
Caption: PI3K/AKT pathway and points of inhibition by STX-478 and alpelisib.
Rationale for Mutant-Selective Allosteric Inhibition
The core advantage of this compound lies in its dual mechanism: allosteric binding and mutant-selectivity. This approach is designed to maximize therapeutic index by concentrating the inhibitory effect on cancer cells harboring PIK3CA mutations while minimizing impact on healthy tissues where the wild-type enzyme predominates.
Caption: Logic diagram illustrating the rationale for using STX-478.
Preclinical Evaluation Workflow
The preclinical assessment of this compound followed a standard but rigorous drug discovery cascade, progressing from initial biochemical characterization to complex in vivo models to establish potency, selectivity, and therapeutic window.
Caption: Typical preclinical workflow for the evaluation of STX-478.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary literature for evaluating this compound and other PI3K inhibitors.
PI3Kα Enzymatic Assay (Biochemical Potency)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant PI3Kα enzymes.
-
Principle: A kinase activity assay measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3. The amount of product (PIP3 or ADP) generated is quantified, typically using a luminescence or fluorescence-based detection method.
-
Protocol Outline:
-
Recombinant PI3Kα enzyme (WT or mutant) is incubated in assay buffer.
-
A serial dilution of this compound (or control compound) is added to the enzyme solution.
-
The kinase reaction is initiated by adding a mixture of ATP and the lipid substrate PIP2.
-
The reaction is allowed to proceed for a set time at room temperature.
-
A detection reagent (e.g., ADP-Glo) is added to stop the reaction and quantify the amount of ADP produced, which is proportional to enzyme activity.
-
Luminescence is measured using a plate reader.
-
Data are normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition), and IC50 curves are generated using non-linear regression.[4]
-
Cellular pAKT Inhibition Assay (Target Engagement)
-
Objective: To measure the inhibition of PI3Kα signaling in a cellular context by quantifying the phosphorylation of its direct downstream effector, AKT.
-
Principle: A sandwich immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, is used to detect phosphorylated AKT (pAKT) at a specific residue (e.g., Serine 473) in cell lysates.
-
Protocol Outline:
-
Tumor cells (e.g., T47D, MCF10A isogenic lines) are seeded in multi-well plates and allowed to attach.
-
Cells are treated with a serial dilution of this compound for a defined period (e.g., 1-2 hours).
-
Cells are lysed using the supplied lysis buffer.
-
The cell lysate is transferred to an assay plate.
-
HTRF antibody reagents (a donor-labeled anti-total AKT antibody and an acceptor-labeled anti-pAKT S473 antibody) are added.
-
After incubation, the plate is read on an HTRF-compatible reader. The ratio of the acceptor to donor signal is calculated.
-
The signal is converted to percent inhibition, and IC50 values are determined by plotting the dose-response curve.[4][12][24]
-
Cell Viability Assay (Anti-proliferative Activity)
-
Objective: To assess the effect of the compound on cell proliferation and/or viability over a longer duration.
-
Principle: The assay quantifies the number of viable cells, often by measuring ATP content, which correlates with metabolic activity.
-
Protocol Outline:
-
Cells are seeded in 96-well or 384-well plates.
-
After 24 hours, cells are treated with a serial dilution of this compound.
-
Plates are incubated for an extended period (e.g., 72 hours).
-
A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured with a plate reader.
-
Data are used to calculate the half-maximal growth inhibition (GI50) value.[13][25]
-
Human Tumor Xenograft Models (In Vivo Efficacy)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human tumor cells (cell-line derived xenografts, CDX) or patient tumor fragments (patient-derived xenografts, PDX) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored.
-
Protocol Outline:
-
Female immunodeficient mice (e.g., BALB/c nude) are inoculated subcutaneously with a suspension of human cancer cells (e.g., T47D, Detroit 562) or implanted with PDX fragments.[4][12]
-
Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, STX-478 at various doses, alpelisib).[12]
-
Drugs are administered, typically via oral gavage (p.o.), on a defined schedule (e.g., once daily, q.d.).[4]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
At the end of the study, endpoints such as tumor growth inhibition, stasis, or regression are determined.[5][26]
-
Oral Glucose Tolerance Test (OGTT) (Metabolic Impact)
-
Objective: To assess the impact of the drug on glucose homeostasis and insulin sensitivity.
-
Principle: Mice are challenged with an oral dose of glucose, and their ability to clear it from the bloodstream is monitored over time. Impaired clearance suggests insulin resistance.
-
Protocol Outline:
-
Non-tumor-bearing mice are treated with the vehicle, this compound, or alpelisib for a set number of days (e.g., 5 days).
-
After the final dose, mice are fasted overnight.
-
A baseline blood glucose reading is taken (T=0).
-
Mice are administered a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood glucose levels are measured from the tail vein at several time points (e.g., 15, 30, 60, 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for blood glucose is calculated to quantify the extent of glucose intolerance.[4][12]
-
Conclusion
This compound represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its novel allosteric mechanism confers potent and selective inhibition of mutant PI3Kα, a feature that distinguishes it from first-generation orthosteric inhibitors. Preclinical data robustly demonstrate that this selectivity translates into potent anti-tumor efficacy across a range of helical and kinase domain mutant models, without inducing the metabolic dysregulation that limits the utility of non-selective agents.[5][6] Early clinical data are promising, showing anti-tumor activity and good tolerability in a heavily pre-treated patient population.[15][16][19] The continued clinical development of this compound is expected to further define its potential to expand the therapeutic window and improve outcomes for patients with PI3Kα-mutated solid tumors.[5]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cusabio.com [cusabio.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biospace.com [biospace.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. onclive.com [onclive.com]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 22. benchchem.com [benchchem.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. aacrjournals.org [aacrjournals.org]
(S)-STX-478: A Technical Guide to a Mutant-Selective Allosteric Inhibitor Targeting Helical Domain Mutations in PIK3CA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in human cancers. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are among the most common oncogenic drivers, particularly in breast, gynecological, and head and neck cancers. These mutations cluster in two main hotspots: the kinase domain (exon 20) and the helical domain (exon 9). While first-generation PI3Kα inhibitors like alpelisib (B612111) have validated this target, their clinical utility is often hampered by significant toxicities, such as hyperglycemia and rash, resulting from the inhibition of wild-type (WT) PI3Kα in healthy tissues.
(S)-STX-478 is a next-generation, oral, allosteric, and central nervous system (CNS)-penetrant inhibitor designed to selectively target mutant forms of PI3Kα, including prevalent helical and kinase domain variants, while sparing the WT enzyme.[1][2][3] This mutant-selective approach aims to widen the therapeutic window, improving anti-tumor efficacy while mitigating the dose-limiting toxicities associated with non-selective inhibitors.[2][4] Preclinical and clinical data demonstrate that STX-478 achieves potent and durable anti-tumor activity in models and patients with PIK3CA-mutant cancers, coupled with a favorable safety profile that avoids significant metabolic dysfunction.[1][2][5]
The PI3K/AKT/mTOR Signaling Pathway and the Role of Helical Domain Mutations
The PI3K/AKT/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism. In normal physiology, the pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K. PI3Kα, a heterodimer of the p110α catalytic and p85 regulatory subunits, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR, to drive cell growth and proliferation.[6]
Oncogenic mutations in PIK3CA lead to constitutive, ligand-independent activation of the pathway. Helical domain mutations (e.g., E542K, E545K) are thought to function by disrupting an inhibitory charge-charge interaction between the p110α catalytic subunit and the N-terminal SH2 domain of the p85 regulatory subunit, thereby relieving autoinhibition and promoting kinase activity.[7]
This compound: Mechanism of Action
STX-478 is a novel, allosteric inhibitor that binds to a previously undescribed cryptic pocket within the PI3Kα enzyme, distinct from the ATP-binding site targeted by most kinase inhibitors.[2][3] This allosteric mechanism confers high selectivity for mutant PI3Kα over the WT enzyme. The binding of STX-478 is proposed to stabilize an inactive conformation of the mutant enzyme, preventing its catalytic function. By preferentially inhibiting the oncogenic driver in tumor cells while sparing the WT enzyme essential for normal metabolic processes (like insulin (B600854) signaling), STX-478 is designed to overcome the key limitations of earlier, non-selective PI3K inhibitors.[2][4]
Preclinical Data Summary
Preclinical studies have established the potent and selective activity of STX-478 against both helical and kinase domain PIK3CA mutations.
In Vitro Activity
STX-478 demonstrates potent inhibition of PI3Kα enzymatic activity, with marked selectivity for common mutants over WT. In cellular assays, it selectively inhibits the viability of tumor cell lines harboring either kinase or helical domain mutations.[2][8]
Table 1: Preclinical In Vitro Activity of STX-478
| Assay Type | Cell Line / Enzyme | Mutation Type | Key Finding | Reference |
|---|---|---|---|---|
| Biochemical Assay | Recombinant PI3Kα | H1047R (Kinase) | 14-fold selectivity for H1047R mutant vs. WT enzyme | [9] |
| Biochemical Assay | Recombinant PI3Kα | E545K (Helical) | Potent inhibition of helical-domain mutant proteins | [2] |
| Cellular pAKT Assay | Isogenic MCF10A | H1047R (Kinase) | Selective reduction of pAKT(S473) vs. WT or E545K lines | [4] |
| Cell Viability Screen | >900 Tumor Cell Lines | Kinase & Helical | Selective inhibition of proliferation in both kinase and helical domain mutant cell lines compared to WT lines |[2][4] |
In Vivo Efficacy in Xenograft Models
In multiple human tumor xenograft models, STX-478 demonstrated robust, dose-dependent anti-tumor activity. As a monotherapy, it induced tumor regression in models with either kinase or helical domain mutations.[8][10] Importantly, this efficacy was achieved at doses that did not cause the metabolic dysregulation (hyperglycemia) observed with the non-selective inhibitor alpelisib.[2][8] Furthermore, combination studies with standard-of-care agents like fulvestrant (B1683766) and CDK4/6 inhibitors showed synergistic and durable tumor regression.[2][11]
Table 2: Preclinical In Vivo Efficacy of STX-478
| Model Type | Cancer Type | Mutation | Treatment | Key Finding | Reference |
|---|---|---|---|---|---|
| CDX | Breast Cancer (T47D) | H1047R (Kinase) | Monotherapy & Combo w/ Fulvestrant | Deep and sustained tumor regression | [8] |
| PDX | ER+ Breast Cancer | Helical Domain | Monotherapy | Tumor growth inhibition without metabolic dysfunction | [8] |
| PDX | ER+ Breast Cancer | Kinase/Helical | Combo w/ Fulvestrant + Palbociclib | Robust and durable tumor regression; well-tolerated |[2][8] |
Clinical Data Summary
The first-in-human Phase 1/2 trial (NCT05768139) evaluated STX-478 in heavily pre-treated patients with advanced solid tumors harboring PIK3CA mutations.[12][13]
Efficacy
STX-478 demonstrated encouraging monotherapy anti-tumor activity across multiple cancer types, with responses observed in tumors with both kinase and helical domain mutations.[1][5] The overall response rate (ORR) as a monotherapy exceeded historical benchmarks for other PI3K inhibitors.[12]
Table 3: Phase 1 Monotherapy Efficacy of STX-478
| Patient Population | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
|---|---|---|---|---|
| All PIK3CA-mutant Tumors | 43 | 21% | 67% | [12] |
| HR+/HER2- Breast Cancer | 22 | 23% | 68% | [1][12] |
| Gynecologic Tumors | 9 | 44% | 67% |[12] |
Safety and Tolerability
The clinical safety profile of STX-478 aligns with its mutant-selective design. The agent was well-tolerated, even in a high-risk population that included patients with pre-existing diabetes or intolerance to prior PI3K pathway inhibitors.[1][5] Critically, no significant Grade ≥3 WT-mediated toxicities were observed.[5][13]
Table 4: Phase 1 Safety Profile of STX-478
| Finding | Details | Reference |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 100 mg once daily | [5][14] |
| Dose-Limiting Toxicities (at 160 mg) | Myalgia, Paresthesia (reversible) | [12] |
| Common TRAEs (≥15%) | Fatigue (30%), Hyperglycemia (23%), Nausea (20%), Diarrhea (15%) - mostly Grade 1/2 and transient | [5] |
| Key WT-Toxicity Findings | No Grade ≥3 hyperglycemia, diarrhea, or rash observed |[5][13] |
Pharmacokinetics
Pharmacokinetic analyses support a once-daily oral dosing schedule.[15]
Table 5: Human Pharmacokinetic Parameters of STX-478
| Parameter | Value | Reference |
|---|---|---|
| Dosing | Oral, once-daily | [14][15] |
| Half-life (t½) | Approx. 60 hours | [13][14][15] |
| Profile | Linear pharmacokinetics |[13] |
Experimental Protocols
Detailed protocols are derived from published preclinical studies.[2][10]
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a standard workflow for assessing the anti-tumor activity of STX-478 in a patient-derived xenograft (PDX) model.
Methodology:
-
Animal Model: Female immunodeficient mice (e.g., NOD-scid gamma) are used.
-
Tumor Implantation: Patient-derived tumor fragments (e.g., from an ER+, PIK3CA helical mutant breast cancer) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth and Staging: Tumors are allowed to grow to a mean volume of 150-200 mm³. Tumor volume is measured 2-3 times weekly with calipers (Volume = [Length x Width²]/2).
-
Randomization: Mice are randomized into treatment cohorts (e.g., Vehicle, STX-478, Alpelisib, Combination arms) with 8-10 mice per group.
-
Dosing: STX-478 is formulated for oral gavage and administered once daily at specified doses (e.g., 30, 100 mg/kg). The vehicle control is administered on the same schedule.
-
Monitoring: Animal body weight and tumor volumes are monitored throughout the study. Blood glucose levels are measured periodically via tail vein sampling to assess metabolic effects.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a defined treatment period. Efficacy is evaluated by comparing tumor growth inhibition (TGI) or regression between treated and vehicle groups.
Cellular Phospho-AKT (S473) Inhibition Assay
This assay measures target engagement by quantifying the inhibition of AKT phosphorylation downstream of PI3Kα.
Methodology:
-
Cell Culture: Isogenic human cell lines (e.g., MCF10A) expressing WT, E545K (helical), or H1047R (kinase) PIK3CA are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Cells are treated with a serial dilution of STX-478 or a control inhibitor (e.g., alpelisib) for a defined period (e.g., 2 hours).
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated AKT at serine 473 (pAKT) and total AKT are quantified using a sensitive immunoassay method such as ELISA, Meso Scale Discovery (MSD), or Western blot.
-
Data Analysis: The ratio of pAKT to total AKT is calculated. The concentration-response data are fitted to a four-parameter logistic curve to determine the IC50 value for each cell line.
Conclusion and Future Directions
This compound is a highly promising, mutant-selective PI3Kα inhibitor that has demonstrated potent preclinical activity against both helical and kinase domain mutations while maintaining a favorable safety profile in early clinical trials. By avoiding the significant WT-related toxicities that limit current therapies, STX-478 has the potential to become a best-in-class agent for a large population of patients with PIK3CA-mutant solid tumors.[1] Ongoing clinical development is focused on evaluating STX-478 in combination with other standard-of-care agents, such as endocrine therapy and CDK4/6 inhibitors, to further enhance its therapeutic benefit in breast cancer and other malignancies.[12][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Scorpion Therapeutics Presents Initial Clinical Data From Its Phase 1/2 Trial of STX-478 Demonstrating Potentially Best-in-Class Mutant-Selective PI3Kα Inhibition for the Treatment of Advanced Solid Tumors at ESMO Congress 2024 - BioSpace [biospace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The PIK3CA Gene as a Mutated Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STX-478, a best-in-class, mutant-selective, allosteric inhibitor of PI3Kα | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
- 13. m.youtube.com [m.youtube.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. onclive.com [onclive.com]
(S)-STX-478 targeting kinase domain mutations in PIK3CA
An In-depth Technical Guide to (S)-STX-478: A Mutant-Selective, Allosteric PI3Kα Inhibitor for Cancers with Kinase Domain Mutations
Introduction
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its hyperactivation, frequently driven by mutations in the PIK3CA gene, is a key oncogenic driver in a significant percentage of human cancers, particularly in breast, gynecological, and head and neck tumors.[3][4][5] While isoform-selective PI3Kα inhibitors like alpelisib (B612111) have demonstrated clinical benefit, their efficacy is often limited by on-target toxicities, such as hyperglycemia and rash, which stem from the inhibition of wild-type (WT) PI3Kα in healthy tissues.[4][6] This has spurred the development of next-generation inhibitors that selectively target mutant forms of the enzyme.
This compound (hereafter STX-478) is an oral, CNS-penetrant, allosteric inhibitor designed to selectively target activating mutations in PI3Kα, including those in the kinase domain (e.g., H1047R), while sparing the WT enzyme.[7][8] By binding to a novel allosteric pocket, STX-478 aims to provide robust anti-tumor efficacy with an improved safety profile, thereby expanding the therapeutic window for patients with PIK3CA-mutant cancers.[3][4][9] This guide provides a comprehensive technical overview of the preclinical and clinical data, experimental methodologies, and the mechanism of action of STX-478.
Mechanism of Action and Selectivity
STX-478 is a mutant-selective, allosteric PI3Kα inhibitor.[3] Unlike orthosteric inhibitors that compete with ATP at the active site, STX-478 binds to a previously undescribed allosteric site within the PI3Kα enzyme.[3][4] This binding is more favorable in the conformation adopted by mutant forms of the enzyme, particularly the kinase domain mutant H1047R.[3][6] The selectivity appears to be driven by kinetic differences in binding between the mutant and WT proteins.[3] This allosteric mechanism allows STX-478 to achieve potent inhibition of mutant PI3Kα, leading to downstream suppression of pAKT signaling and subsequent anti-tumor effects, while minimizing activity against WT PI3Kα, which is crucial for normal metabolic functions like insulin (B600854) signaling.[3][6]
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the key quantitative data for STX-478 from biochemical, cellular, and clinical studies.
Table 1: Biochemical Potency and Selectivity of STX-478 vs. Alpelisib
| Compound | Target | IC₅₀ (nmol/L) | Selectivity vs. WT PI3Kα |
|---|---|---|---|
| STX-478 | PI3Kα H1047R (Kinase Domain) | 9.4 [3][9] | 14-fold [3][6][9] |
| PI3Kα E545K (Helical Domain) | 71[3][9] | 1.8-fold[6] | |
| PI3Kα E542K (Helical Domain) | 113[3][9] | 1.2-fold[6] | |
| Wild-Type (WT) PI3Kα | 131[3][9] | - | |
| Alpelisib | PI3Kα H1047R (Kinase Domain) | Equipotent[3] | No mutant selectivity[3] |
| | Wild-Type (WT) PI3Kα | Equipotent[3] | - |
Table 2: Cellular Activity of STX-478
| Assay | Cell Line | PIK3CA Status | Key Finding |
|---|---|---|---|
| pAKT Inhibition | Isogenic MCF10A | H1047R (Kinase Mutant) | Selective inhibition of pAKT[3][6] |
| Isogenic MCF10A | E545K (Helical Mutant) | Less potent inhibition of pAKT[3][6] | |
| Isogenic MCF10A | Wild-Type | Minimal inhibition of pAKT[3][6] | |
| Cell Viability | T47D (Breast Cancer) | H1047R (Kinase Mutant) | 9-fold more potent than in WT cells[3] |
| SKBR3 (Breast Cancer) | Wild-Type | Used as WT control for selectivity[3][10] |
| | Panel of 900 Tumor Lines | Kinase & Helical Mutants | Selectively inhibited proliferation compared to WT cells[3][6] |
Table 3: Phase 1/2 Clinical Trial (NCT05768139) Monotherapy Results
| Patient Cohort (Efficacy-Evaluable) | N | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|---|
| All PIK3CA-Mutant Tumors | 43 | 21% [11] | 67% [11] |
| HR+ Breast Cancer | 22 | 23%[7][11][12] | 68%[11] |
| Gynecologic Tumors | 9 | 44%[11] | 67%[11] |
Data as of June 21, 2024. The maximum tolerated dose (MTD) was established at 100 mg daily. Treatment was well-tolerated, with infrequent Grade 1/2 WT-associated toxicities (hyperglycemia, diarrhea, rash) and no discontinuations due to adverse events.[7][13]
Signaling Pathways and Experimental Workflows
Visualizations are provided below for key biological pathways and experimental processes relevant to the study of STX-478.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by STX-478.
Caption: Standard experimental workflow for kinase inhibitor development.
Caption: Logical diagram of STX-478's mutant-selective therapeutic action.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key experiments cited in the evaluation of STX-478.
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol measures the direct inhibitory effect of STX-478 on purified PI3Kα enzyme activity. Luminescence-based assays that quantify ATP depletion are commonly used.
-
Principle: Kinase activity consumes ATP. The remaining ATP is used in a luciferase reaction to produce light. Lower light output corresponds to higher kinase activity. The inhibitor's potency is measured by its ability to preserve the ATP pool.
-
Materials: Purified recombinant WT and mutant PI3Kα enzymes, lipid vesicles (e.g., PIP2), ATP, kinase assay buffer, STX-478 serial dilutions, and a commercial ATP detection kit (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare serial dilutions of STX-478 in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the kinase, lipid substrate, and STX-478 (or DMSO vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure remaining ATP by adding the ATP detection reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each STX-478 concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.[14][15]
-
Cellular pAKT (Ser473) Inhibition Assay (Western Blot)
This assay determines the on-target effect of STX-478 within a cellular context by measuring the phosphorylation of AKT, a direct downstream substrate of PI3K.
-
Principle: Active PI3K phosphorylates AKT at Serine 473. Inhibition of PI3Kα by STX-478 should lead to a dose-dependent decrease in pAKT levels.
-
Materials: PIK3CA-mutant (e.g., T47D) and WT (e.g., SKBR3) cancer cell lines, cell culture media, STX-478, lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, primary antibodies (anti-pAKT S473, anti-total AKT), and HRP-conjugated secondary antibody.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of STX-478 or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Lyse the cells on ice using lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk) and incubate with the primary anti-pAKT antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total AKT antibody as a loading control.[16][17]
-
Cell Viability Assay
This protocol assesses the effect of STX-478 on the proliferation and survival of cancer cells.
-
Principle: The viability of cells is measured by quantifying a metabolic activity, such as the reduction of a tetrazolium salt (e.g., WST-1, MTT) to a colored formazan (B1609692) product by mitochondrial dehydrogenases.
-
Materials: Cancer cell lines, cell culture media, STX-478, and a commercial cell viability reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of STX-478 concentrations for 72-120 hours.
-
Add the viability reagent to each well and incubate according to the manufacturer's instructions (e.g., 1-4 hours).
-
Measure the absorbance of the colored product using a microplate reader.
-
Normalize the data to vehicle-treated controls to determine the percentage of viable cells and calculate GI₅₀ (concentration for 50% growth inhibition).[16]
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy and tolerability of STX-478 in a living organism.
-
Principle: Human tumor cells (from cell lines or patient-derived tissue) are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the drug to assess its impact on tumor growth.
-
Materials: Immunocompromised mice (e.g., BALB/c nude), PIK3CA-mutant cancer cells or patient-derived xenograft (PDX) fragments, STX-478 formulation for oral gavage, vehicle control, and calipers for tumor measurement.
-
Procedure:
-
Implant tumor cells or PDX tissue subcutaneously into the flank of the mice.
-
Monitor tumor growth. When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., vehicle, STX-478, alpelisib).
-
Administer treatment daily via oral gavage.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., pAKT levels).[3][18]
-
Conclusion
STX-478 represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its unique allosteric mechanism confers high selectivity for kinase domain mutations, which translates into a promising therapeutic window.[3][18] Preclinical data have robustly demonstrated its ability to inhibit the PI3K pathway in mutant cells and drive tumor regression in xenograft models without the metabolic side effects that limit current therapies.[3][6] Early clinical data from the Phase 1/2 trial have confirmed its favorable safety profile and shown encouraging anti-tumor activity across multiple solid tumors, including breast and gynecological cancers.[11][12] These findings support the ongoing clinical evaluation of STX-478, both as a monotherapy and in combination with other standard-of-care agents, as a potential best-in-class treatment for patients with PIK3CA-mutant solid tumors.[7][18]
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. onclive.com [onclive.com]
- 12. Scorpion Therapeutics Presents Initial Clinical Data From Its Phase 1/2 Trial of STX-478 Demonstrating Potentially Best-in-Class Mutant-Selective PI3Kα Inhibition for the Treatment of Advanced Solid Tumors at ESMO Congress 2024 - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of (S)-STX-478: A Technical Guide
(S)-STX-478 is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of phosphoinositide 3-kinase α (PI3Kα), a key enzyme in a critical signaling pathway frequently dysregulated in cancer.[1][2][3] Developed by Scorpion Therapeutics, this next-generation inhibitor has demonstrated a promising preclinical profile, exhibiting robust anti-tumor activity while sparing the wild-type (WT) enzyme, thereby avoiding common toxicities associated with previous generations of PI3Kα inhibitors.[1][2][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile.
Mechanism of Action
This compound distinguishes itself through a unique allosteric mechanism of action. It binds to a novel, cryptic pocket on PI3Kα, distinct from the ATP-binding site targeted by many other inhibitors.[1][3] This allosteric binding induces a conformational change in the enzyme, leading to potent and selective inhibition of PI3Kα mutants, particularly those with kinase domain mutations like H1047R.[1][5] While showing strong selectivity for kinase domain mutants, STX-478 also effectively inhibits the proliferation of cancer cell lines with helical domain mutations.[1][6][7] This mutant-selective inhibition of the PI3K/AKT signaling pathway is central to its anti-tumor effects, while its reduced activity against WT PI3Kα is key to its favorable safety profile, particularly the mitigation of metabolic side effects like hyperglycemia.[1][2][5]
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STX-478, a best-in-class, mutant-selective, allosteric inhibitor of PI3Kα | BioWorld [bioworld.com]
- 7. firstwordpharma.com [firstwordpharma.com]
In Vitro Efficacy of (S)-STX-478: A Technical Guide for Cancer Researchers
December 10, 2025
Introduction
(S)-STX-478 is an investigational, orally bioavailable, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), one of the most frequently mutated enzymes in human cancers. Dysregulation of the PI3K/AKT/mTOR signaling pathway, often driven by mutations in the PIK3CA gene, is a critical oncogenic driver in a multitude of solid tumors, including breast, gynecological, and head and neck squamous cell carcinomas.[1][2][3] STX-478 has been specifically designed to selectively target mutant forms of PI3Kα, including both kinase and helical domain mutations, while sparing the wild-type (WT) enzyme.[4][5] This mutant-selective approach aims to enhance the therapeutic window by minimizing the metabolic side effects, such as hyperglycemia and rash, that are commonly associated with non-selective PI3Kα inhibitors.[4][6]
This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, focusing on its activity in various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this promising therapeutic agent.
Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα
STX-478 employs a novel mechanism of action by binding to a previously undescribed allosteric pocket within the PI3Kα enzyme.[4] This is distinct from orthosteric inhibitors that compete with ATP at the active site.[6] This allosteric binding induces a conformational change that selectively inhibits the enzymatic activity of mutant PI3Kα.[4] Preclinical data indicate that STX-478 is a potent and selective inhibitor of PI3Kα kinase-domain mutants, with a notable 14-fold selectivity for the common H1047R variant over WT PI3Kα.[4][7][8] While its biochemical potency is lower against helical-domain mutants like E542K and E545K, it still demonstrates significant antiproliferative activity in cell lines harboring these mutations.[4]
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1] The inhibitory action of STX-478 on mutant PI3Kα effectively blocks the downstream signaling cascade, as evidenced by the reduced phosphorylation of AKT (pAKT), a key biomarker of pathway engagement.[4]
Quantitative In Vitro Activity
The potency of this compound has been evaluated across a broad panel of human cancer cell lines with varying PIK3CA mutational statuses. The following tables summarize the key quantitative data from these in vitro studies.
Table 1: Biochemical Potency of this compound against PI3Kα Variants
| PI3Kα Variant | IC50 (nmol/L) | Selectivity over WT |
| Wild-Type (WT) | 131 | - |
| H1047R (Kinase Domain) | 9.4 | 14-fold |
| E545K (Helical Domain) | 71 | 1.8-fold |
| E542K (Helical Domain) | 113 | 1.2-fold |
| Data sourced from biochemical assays.[4][7] |
Table 2: Cellular Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | PI3Kα Status | pAKT HTRF IC50 (nM) | Cell Viability GI50 (nM) |
| T47D | Breast Cancer | H1047R | 16 | 39 |
| EFM-19 | Breast Cancer | H1047L | 28 | 65 |
| OAW42 | Ovarian Cancer | H1047L | 15 | 31 |
| GP2d | Breast Cancer | H1047L | 20 | 45 |
| BT-20 | Breast Cancer | H1047R/E545K | 268 | 580 |
| CAL-148 | Breast Cancer | H1047R/E545K | 212 | 450 |
| NCI-H1048 | Lung Cancer | H1047R/E545K | 319 | 670 |
| SKBR3 | Breast Cancer | WT | 140 | >1000 |
| IC50 and GI50 values represent the geometric mean. Data compiled from cellular assays.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the in vitro evaluation of this compound.
Cell Culture
Cancer cell lines were procured from authenticated sources such as the American Type Culture Collection (ATCC). Cells were cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2. Cell line authentication was periodically performed using short tandem repeat (STR) analysis, and cells were regularly tested for mycoplasma contamination.[4]
pAKT Inhibition Assay (HTRF)
The inhibition of PI3Kα activity in a cellular context was assessed by measuring the phosphorylation of AKT at serine 473 (pAKT S473) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 1 hour).
-
Cell Lysis: Following treatment, the culture medium was removed, and cells were lysed using a lysis buffer provided with the HTRF kit.
-
HTRF Reaction: The cell lysate was incubated with HTRF reagents, including a europium cryptate-labeled anti-total AKT antibody and an XL665-labeled anti-pAKT (S473) antibody.
-
Signal Detection: The HTRF signal was read on a compatible plate reader. The ratio of the fluorescence signals at 665 nm and 620 nm was calculated to determine the level of pAKT.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[7][9]
Cell Viability Assay (CellTiter-Glo®)
The antiproliferative effect of this compound was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.
-
Assay Reagent Addition: The CellTiter-Glo® reagent was added to each well, and the plate was incubated at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence was measured using a luminometer.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in cell growth (GI50) was determined from the dose-response curves.[7][9][10]
Western Blotting
Western blotting was employed to qualitatively and semi-quantitatively assess the levels of pAKT and total AKT in response to STX-478 treatment.
-
Protein Extraction: Cells were treated with STX-478, washed with PBS, and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against pAKT (S473), total AKT, and a loading control (e.g., vinculin). Subsequently, the membrane was incubated with corresponding secondary antibodies conjugated to a fluorescent dye (e.g., IRDye).
-
Signal Detection and Quantification: The fluorescent signals were detected using an imaging system, and band intensities were quantified using software such as ImageJ.[4][11]
Conclusion
The in vitro data for this compound strongly support its profile as a potent and selective inhibitor of mutant PI3Kα. It effectively inhibits the PI3K/AKT/mTOR signaling pathway and demonstrates significant antiproliferative activity in cancer cell lines harboring PIK3CA kinase and helical domain mutations.[4][12] The selectivity of STX-478 for mutant over wild-type PI3Kα is a key differentiating feature that holds the promise of an improved safety profile in clinical settings.[6][13][14] These preclinical findings have paved the way for the ongoing clinical evaluation of STX-478 in patients with PI3Kα-mutated solid tumors.[15] This technical guide provides a foundational understanding of the in vitro characteristics of STX-478, which will be valuable for researchers working on targeted therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. onclive.com [onclive.com]
- 15. m.youtube.com [m.youtube.com]
(S)-STX-478: A CNS-Penetrant, Mutant-Selective PI3Kα Inhibitor for the Treatment of Brain Tumors and Metastases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-STX-478 is a novel, orally bioavailable, central nervous system (CNS)-penetrant small molecule inhibitor that selectively targets activating mutations in the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in numerous cancers, and activating mutations in the PIK3CA gene are among the most common oncogenic drivers in solid tumors. A significant challenge in treating cancers with PI3Kα mutations, particularly primary brain tumors and brain metastases, has been the dose-limiting toxicities of non-selective PI3Kα inhibitors and their inability to cross the blood-brain barrier. STX-478 is designed to overcome these limitations by demonstrating high selectivity for mutant PI3Kα over the wild-type enzyme, thereby minimizing metabolic side effects such as hyperglycemia, and exhibiting excellent CNS penetration. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its CNS activity and potential for treating brain tumors.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The class I PI3K family consists of four isoforms: α, β, γ, and δ. The p110α catalytic subunit of PI3K, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, with hotspot mutations in the helical and kinase domains leading to constitutive activation of the pathway.
First-generation PI3K inhibitors have shown clinical activity but are often limited by on-target toxicities resulting from the inhibition of wild-type PI3Kα in healthy tissues, leading to side effects like hyperglycemia and rash.[1] Furthermore, brain malignancies, including glioblastoma and brain metastases from other solid tumors, have remained a significant challenge due to the inability of most small molecule inhibitors to effectively cross the blood-brain barrier.
This compound, developed by Scorpion Therapeutics, is a next-generation, allosteric, mutant-selective PI3Kα inhibitor designed to address these challenges.[2] Its unique mechanism of action allows for potent inhibition of the most common activating mutations in PI3Kα while sparing the wild-type enzyme.[1] Preclinical data have demonstrated its ability to penetrate the CNS, suggesting its potential as a therapeutic agent for brain tumors and metastases.[3][4] This guide will delve into the technical details of this compound, including its mechanism of action, preclinical data on CNS penetration and efficacy in brain tumor models, and detailed experimental protocols.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that preferentially binds to the mutated forms of PI3Kα, specifically targeting hotspot mutations in the kinase and helical domains, such as the H1047R mutation.[5] This selectivity for the mutant protein minimizes the inhibition of wild-type PI3Kα in normal tissues, which is a key differentiator from other PI3K inhibitors and is responsible for its improved safety profile.[1] By inhibiting mutant PI3Kα, STX-478 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger that activates downstream signaling through the AKT/mTOR pathway. The inhibition of this pathway leads to decreased cell proliferation and survival in tumors harboring PIK3CA mutations.
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound.
Preclinical Data: CNS Penetration and Brain Tumor Activity
Preclinical studies have highlighted the promising CNS-penetrant properties and anti-tumor activity of this compound in models of brain cancer. While detailed quantitative data from poster presentations at scientific conferences such as the American Association for Cancer Research (AACR) and the San Antonio Breast Cancer Symposium (SABCS) are not fully publicly available, press releases and abstracts have summarized the key findings.[2][3][4][6]
CNS Penetration
Pharmacokinetic analyses have indicated that STX-478 has excellent drug-like properties, including the ability to cross the blood-brain barrier and achieve adequate exposure in the CNS to treat brain tumors or metastases.[3] This is a critical feature that distinguishes it from many other PI3K inhibitors.
Table 1: CNS Penetration of this compound (Qualitative Summary)
| Parameter | Finding | Reference |
|---|---|---|
| Brain-to-Plasma Ratio | Preclinical pharmacokinetic analyses suggest adequate CNS exposure. Specific quantitative ratios are not publicly available but have been presented at scientific conferences. | [3][4] |
| CNS Penetrance | Described as a CNS-penetrant small molecule. |[2] |
In Vivo Efficacy in Brain Tumor Models
STX-478 has demonstrated robust anti-tumor activity in a range of preclinical models, including those relevant to brain tumors. It has shown efficacy in xenograft models harboring both kinase and helical domain mutations of PIK3CA.[7] While specific data on orthotopic glioblastoma models are not detailed in the available literature, its demonstrated CNS penetration and activity against PI3Kα-mutant tumors provide a strong rationale for its use in this setting.
Table 2: Preclinical Efficacy of this compound in PI3Kα-Mutant Xenograft Models
| Model Type | Mutation Status | Treatment | Outcome | Reference |
|---|---|---|---|---|
| Cell Line-Derived Xenografts | PI3KαH1047X | STX-478 Monotherapy | Superior tumor growth inhibition compared to other therapies. | [3] |
| Patient-Derived Xenografts (PDX) | ER+ Breast Cancer with PI3Kα mutations | STX-478 Monotherapy | Highly efficacious. | [4] |
| PDX Models | Helical Domain Mutations | STX-478 Monotherapy | Inhibition of tumor cell growth without metabolic dysfunction. |[4] |
Clinical Data
The first-in-human Phase 1/2 clinical trial (NCT05768139) is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of STX-478 in patients with advanced solid tumors harboring PIK3CA mutations.[8] Initial data from this trial have been presented, demonstrating a favorable safety profile and promising anti-tumor activity.
Table 3: Preliminary Clinical Efficacy of this compound Monotherapy
| Tumor Type | N (evaluable patients) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
|---|---|---|---|---|
| All Solid Tumors | 43 | 21% | 67% | [9] |
| HR+/HER2- Breast Cancer | 22 | 23% | Not Reported | [9] |
| Gynecologic Cancers | 9 | 44% | Not Reported |[9] |
Notably, these responses were observed in heavily pre-treated patients. The pharmacokinetic profile in humans supports once-daily dosing with an estimated half-life of approximately 60 hours.[9] While the initial trial did not enroll a large number of patients with brain metastases, the preclinical data on CNS penetration provide a strong rationale for its further investigation in this patient population.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are synthesized from publicly available information on standard techniques used for PI3K inhibitors.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
PI3Kα-mutant glioblastoma cell line (e.g., U87MG with an engineered H1047R mutation)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging system for intracranial tumors.
Procedure:
-
Cell Preparation: Culture glioblastoma cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 105 cells per 5 µL.
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at a predetermined stereotactic coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging weekly, starting 7 days after implantation.
-
Treatment: Once tumors are established (e.g., a detectable bioluminescent signal), randomize mice into treatment and control groups. Administer this compound or vehicle daily by oral gavage.
-
Efficacy Assessment: Monitor tumor growth via bioluminescence and overall survival. At the end of the study, euthanize the mice and collect brain tissue for histological and pharmacodynamic analysis.
Brain-to-Plasma Ratio Determination
This protocol outlines a method for determining the brain-to-plasma concentration ratio of this compound in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound formulation
-
Blood collection tubes (with anticoagulant)
-
Brain homogenization buffer
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of this compound to mice via oral gavage.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma.
-
Brain Collection: Perfuse the mice with saline to remove blood from the brain. Excise the brain, weigh it, and snap-freeze it.
-
Sample Processing:
-
Plasma: Precipitate proteins from plasma samples (e.g., with acetonitrile), centrifuge, and collect the supernatant.
-
Brain: Homogenize the brain tissue in a suitable buffer. Precipitate proteins from the homogenate, centrifuge, and collect the supernatant.
-
-
LC-MS/MS Analysis: Analyze the concentration of this compound in the plasma and brain supernatant samples using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of STX-478 in the brain tissue (ng/g) by its concentration in the plasma (ng/mL).
Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the use of Western blotting to assess the pharmacodynamic effects of this compound on the PI3K/AKT/mTOR pathway in brain tumor tissue.[10]
Materials:
-
Brain tumor tissue from the in vivo efficacy study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the brain tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers with PIK3CA mutations, with a particularly strong potential for addressing the unmet need in brain tumors and brain metastases. Its mutant selectivity offers a wider therapeutic window by minimizing the toxicities associated with wild-type PI3Kα inhibition. Crucially, its ability to penetrate the CNS opens up new avenues for treating intracranial malignancies. The preclinical and early clinical data presented to date provide a solid foundation for the continued development of STX-478 as a monotherapy and in combination with other targeted agents for patients with PI3Kα-mutant cancers, including those with brain involvement. Further clinical studies are warranted to fully elucidate its efficacy and safety in this patient population.
References
- 1. precisionmedicineonline.com [precisionmedicineonline.com]
- 2. PI3Kα: SABCS 2022 Axel Hoos STX-478 Xenograft Models Breast Cancer - OncologyTube [oncologytube.com]
- 3. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data Supporting the Development of Its Potentially Best-in-Class Mutant-Selective PI3Kα Inhibitor for the Treatment of Solid Tumors at the AACR Annual Meeting 2022 - BioSpace [biospace.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. onclive.com [onclive.com]
- 6. Scorpion Therapeutics to Present Mutant-Selective PI3Kα Program at AACR Annual Meeting 2022 - BioSpace [biospace.com]
- 7. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UCSF Breast Cancer Trial → First-in-Human Study of STX-478 as Monotherapy and in Combination With Other Antineoplastic Agents in Participants With Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. benchchem.com [benchchem.com]
A Deep Dive into the Structural and Mechanistic Interplay of (S)-STX-478 and PI3Kα
For Immediate Release
BOSTON, MA – In the landscape of precision oncology, the allosteric inhibitor (S)-STX-478 has emerged as a promising therapeutic agent targeting mutant forms of phosphoinositide 3-kinase alpha (PI3Kα), a pivotal node in cellular signaling frequently dysregulated in cancer. This technical guide provides an in-depth analysis of the structural biology underpinning the interaction between this compound and PI3Kα, offering valuable insights for researchers, scientists, and drug development professionals.
This compound is a mutant-selective, allosteric inhibitor of PI3Kα that has demonstrated robust efficacy in preclinical models of PI3Kα-mutant cancers, while notably sparing the wild-type (WT) enzyme.[1][2][3][4] This selectivity profile presents a significant advantage over existing pan-PI3Kα inhibitors, which are often associated with metabolic dysregulation due to their impact on WT PI3Kα in healthy tissues.[1][2]
Quantitative Analysis of this compound and PI3Kα Interaction
The binding affinity and inhibitory potency of this compound against various forms of PI3Kα have been extensively characterized. The following tables summarize the key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Potency of this compound against PI3Kα Variants
| PI3Kα Variant | IC50 (nmol/L) | Fold Selectivity vs. WT |
| Wild-Type (WT) | 131 | 1 |
| H1047R (Kinase Domain) | 9.4 | 14 |
| E542K (Helical Domain) | 113 | 1.2 |
| E545K (Helical Domain) | 71 | 1.8 |
Data sourced from biochemical assays as reported in preclinical studies.[1]
Table 2: Binding Affinity of this compound to PI3Kα Variants (Surface Plasmon Resonance)
| PI3Kα Variant | Equilibrium Dissociation Constant (KD) (nmol/L) | Association Rate (kon) (1/Ms) | Dissociation Rate (koff) (1/s) |
| Wild-Type (WT) | 70 | - | - |
| H1047R (Kinase Domain) | 4.7 | Faster than WT | - |
| E545K (Helical Domain) | 47 | Faster than WT | - |
Data from Surface Plasmon Resonance (SPR) assays reveal that the mutant selectivity of STX-478 is driven by faster association kinetics with the mutant forms of PI3Kα.[1]
Table 3: Cellular Activity of this compound in PI3Kα-Mutant Cell Lines
| Cell Line | PI3Kα Mutation | pAKT IC50 (nmol/L) |
| MCF10A Isogenic | H1047R | Selective Inhibition |
| MCF10A Isogenic | E545K | Less Potent Inhibition |
| Panel of 10 Human Tumor Cell Lines | Kinase-Domain Mutations | 15 - 319 |
Target engagement studies in cellular models confirm the selective inhibition of the PI3K/AKT pathway in cells harboring PI3Kα mutations.[1]
Structural Insights into the Allosteric Inhibition
X-ray crystallography has been instrumental in elucidating the binding mode of this compound to PI3Kα. The co-crystal structure reveals that this compound binds to a previously undescribed cryptic allosteric pocket, distinct from the ATP-binding site.[1][3][5][6] This allosteric site is formed by a conformational rearrangement of the p110α catalytic subunit, creating a pocket that is more accessible in the mutant forms of the enzyme.[1][6]
Interestingly, the crystal structures of this compound bound to both WT and H1047R mutant PI3Kα show no significant differences in the inhibitor's binding conformation or the structure of the allosteric site itself.[1][3] This suggests that the observed selectivity is not due to static structural differences in the final bound state but rather to the kinetics of binding, with the mutant enzyme more readily adopting the conformation required for inhibitor binding.[1]
Experimental Protocols
X-ray Crystallography for Co-crystal Structure Determination
-
Protein Expression and Purification: Recombinant PI3Kα (p110α/p85α) variants (WT and mutants) are expressed in an appropriate system (e.g., insect or mammalian cells) and purified to homogeneity using standard chromatographic techniques.
-
Complex Formation: The purified PI3Kα protein is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using various precipitants, buffers, and additives to identify conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. Diffraction data are collected and processed.
-
Structure Solution and Refinement: The crystal structure is solved using molecular replacement with a known PI3Kα structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality. The atomic coordinates and structure factors for the co-crystal structure of STX-478 with H1047R PI3Kα have been deposited in the Protein Data Bank (PDB) with accession code 8TGD.[7][8]
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and one of the interacting partners (typically the PI3Kα protein) is immobilized onto the chip surface.
-
Analyte Injection: A series of concentrations of the other interacting partner (this compound, the analyte) are flowed over the chip surface.
-
Signal Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.
Visualizing the Molecular Interactions and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for characterizing the this compound and PI3Kα interaction.
Caption: Logical relationship of the mutant-selective mechanism of action of this compound.
Conclusion
The structural and kinetic data for the interaction of this compound with PI3Kα provide a clear rationale for its mutant-selective inhibitory profile. By binding to a cryptic allosteric site that is more readily accessible in oncogenic mutant forms of the enzyme, this compound achieves potent and selective inhibition, sparing the wild-type enzyme. This mechanism of action is expected to translate into an improved therapeutic window and reduced metabolic side effects in the clinical setting, offering a promising new treatment paradigm for patients with PI3Kα-mutated cancers.[1][2][4]
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. rcsb.org [rcsb.org]
- 8. aacrjournals.org [aacrjournals.org]
(S)-STX-478: A Paradigm Shift in PI3Kα Inhibition by Sparing Wild-Type Enzyme Activity
Boston, MA - In the landscape of precision oncology, the development of targeted therapies that selectively inhibit oncogenic drivers while minimizing off-target effects on healthy tissues remains a paramount goal. (S)-STX-478, a novel, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor, has emerged as a promising clinical candidate that selectively targets mutant phosphoinositide 3-kinase alpha (PI3Kα) over its wild-type (WT) counterpart. This selectivity profile offers the potential for a wider therapeutic window and a significant reduction in the dose-limiting toxicities, such as hyperglycemia and rash, that have hampered the clinical utility of previous generations of PI3Kα inhibitors.[1][2][3][4] This technical guide provides an in-depth analysis of the preclinical data comparing the activity of this compound against wild-type PI3Kα, detailing its mechanism of action, biochemical potency, and the experimental methodologies used in its characterization.
Core Tenet: Allosteric Inhibition and Mutant Selectivity
This compound distinguishes itself from earlier ATP-competitive PI3Kα inhibitors through its unique allosteric mechanism of action.[1][2] It binds to a previously undescribed cryptic pocket near the ATP-binding site of the p110α catalytic subunit of PI3Kα.[1][4] This binding is conformationally selective, favoring the mutant forms of the enzyme, such as those with H1047R kinase domain mutations or E545K helical domain mutations, which are prevalent in various cancers.[1][2][5] This preferential binding to the mutated protein leads to a significant sparing of wild-type PI3Kα activity in normal tissues, which is the primary driver of the adverse metabolic effects seen with non-selective inhibitors like alpelisib.[1][2][3][6]
Quantitative Analysis of Enzyme Inhibition
Biochemical assays have been instrumental in quantifying the inhibitory potency and selectivity of this compound. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Preclinical studies have consistently demonstrated the potent and selective inhibition of mutant PI3Kα by STX-478, with a clear differentiation from its effect on the wild-type enzyme.
| Enzyme | This compound IC50 (nmol/L) | Alpelisib IC50 (nmol/L) | Selectivity (WT/Mutant) |
| Wild-Type PI3Kα | 131 | Not specified, but equipotent against WT and mutant | - |
| PI3Kα H1047R (Kinase Domain Mutant) | 9.4 | Not specified, but equipotent against WT and mutant | 14-fold |
| PI3Kα E545K (Helical Domain Mutant) | 71 | Not specified, but equipotent against WT and mutant | 1.8-fold |
| PI3Kα E542K (Helical Domain Mutant) | 113 | Not specified, but equipotent against WT and mutant | 1.2-fold |
Data compiled from preclinical studies.[1]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8][9] In many cancers, this pathway is aberrantly activated, often due to mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[3][10]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's activity against wild-type and mutant PI3Kα involved a series of well-defined experimental protocols.
In Vitro Kinase Assay
This assay is designed to directly measure the enzymatic activity of purified PI3Kα and the inhibitory effect of compounds like this compound.
Caption: A generalized workflow for an in vitro PI3Kα kinase assay.
Methodology:
-
Enzyme Preparation: Recombinant wild-type and mutant PI3Kα enzymes are purified.
-
Compound Incubation: The enzymes are pre-incubated with a range of concentrations of this compound or a control inhibitor (e.g., alpelisib).
-
Reaction Initiation: The kinase reaction is initiated by the addition of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and adenosine (B11128) triphosphate (ATP).
-
Product Detection: The production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.
-
Data Analysis: The results are plotted as a dose-response curve to determine the IC50 value for each compound against each enzyme variant.
Cellular Assays
To assess the activity of this compound in a more biologically relevant context, cellular assays are employed using cancer cell lines with known PIK3CA mutation status.
1. Phospho-AKT Western Blotting: This assay measures the phosphorylation of AKT, a key downstream effector of PI3Kα, as a marker of pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines expressing either wild-type or mutant PI3Kα are cultured and treated with varying concentrations of this compound.
-
Cell Lysis: After a specified incubation period, the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection and Analysis: A secondary antibody conjugated to a detection enzyme is used to visualize the protein bands. The intensity of the p-AKT band is normalized to the total AKT band to quantify the level of pathway inhibition.
2. Cell Viability Assays: These assays determine the effect of this compound on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period of time, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 for cell growth inhibition.
Conclusion
The preclinical data for this compound compellingly demonstrates its profile as a highly selective inhibitor of mutant PI3Kα.[1][11] By binding to a novel allosteric site, it achieves potent inhibition of the most common oncogenic forms of PI3Kα while largely sparing the wild-type enzyme.[1][12] This mutant-sparing mechanism is a significant advancement in the field, offering the potential to overcome the toxicity limitations of previous PI3Kα inhibitors and improve therapeutic outcomes for patients with PIK3CA-mutant cancers.[1][2][3] Ongoing clinical trials will be crucial in validating these promising preclinical findings in patients.[13][14][15]
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drughunter.com [drughunter.com]
- 5. onclive.com [onclive.com]
- 6. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Activation of PI3Kα by physiological effectors and by oncogenic mutations: structural and dynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Scorpion Therapeutics Presents Initial Clinical Data From Its Phase 1/2 Trial of STX-478 Demonstrating Potentially Best-in-Class Mutant-Selective PI3Kα Inhibition for the Treatment of Advanced Solid Tumors at ESMO Congress 2024 - BioSpace [biospace.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for (S)-STX-478 in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-STX-478 is an orally administered, central nervous system (CNS)-penetrant, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα)[1][2]. It is designed to selectively target common oncogenic mutations in the kinase and helical domains of PI3Kα, one of the most frequently mutated genes in cancer[3][4][5]. Unlike non-selective PI3Kα inhibitors such as alpelisib (B612111), which can cause dose-limiting toxicities like hyperglycemia and rash due to inhibition of wild-type PI3Kα in normal tissues, STX-478 is mutant-selective[5][6][7]. This selectivity allows for robust anti-tumor efficacy in preclinical models without inducing the metabolic dysfunction associated with broader PI3Kα inhibition[2][5][7][8]. Preclinical data supports its potential as a best-in-class therapy for cancers harboring PIK3CA mutations[2][9].
Mechanism of Action:
STX-478 binds to a novel allosteric site within the PI3Kα enzyme, distinct from the ATP-binding site[8][10]. This binding mode confers selectivity for mutant forms of PI3Kα, particularly the H1047R kinase domain mutation and E545K/E542K helical domain mutations, over the wild-type (WT) enzyme[8][11]. By selectively inhibiting mutant PI3Kα, STX-478 effectively suppresses the downstream PI3K/AKT signaling pathway, which is critical for tumor cell growth and survival, while sparing this pathway in normal tissues, thereby avoiding metabolic side effects[8][10][12].
Below is a diagram illustrating the PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: PI3K/AKT signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize the dosages and experimental conditions for this compound used in various in vivo mouse models based on published preclinical studies.
Table 1: this compound Monotherapy in Xenograft Mouse Models
| Tumor Model (Mutation) | Mouse Strain | This compound Dosage (Oral, q.d.) | Comparator Dosage (Oral, q.d.) | Outcome | Reference |
| T47D (H1047R) | - | 100 mg/kg | Alpelisib (50 mg/kg) | STX-478 caused tumor regression; Alpelisib caused stasis. | [12] |
| GP2d (H1047L) | - | 100 mg/kg | Alpelisib (50 mg/kg) | Similar or superior efficacy to high-dose alpelisib. | [8] |
| Detroit 562 (H1047R) | - | 100 mg/kg | Alpelisib (50 mg/kg) | Similar or superior efficacy to high-dose alpelisib. | [8] |
| NCI-H1048 (H1047R) | - | 100 mg/kg | Alpelisib (50 mg/kg) | Similar or superior efficacy to high-dose alpelisib. | [8] |
| HCC1954 (H1047R) | - | 100 mg/kg | Alpelisib (50 mg/kg) | Similar or superior efficacy to high-dose alpelisib. | [8] |
| CAL-33 | BALB/c nude | 30, 100, 300 mg/kg | - | Dose-dependent tumor growth inhibition. | [11] |
Table 2: this compound in Patient-Derived Xenograft (PDX) Mouse Models
| PDX Model (Mutation) | Treatment Regimen (Oral, q.d.) | Outcome | Reference |
| ST1056 (H1047R) | STX-478 (100 mg/kg) | Significant antitumor activity. | [8] |
| ST1799 (E542K/H1065L) | STX-478 (100 mg/kg) | Significant antitumor activity. | [8] |
| ST2652 (E545K) | STX-478 (100 mg/kg) | Significant antitumor activity. | [8] |
| ER+/HER2- (H1047R) | STX-478 + Fulvestrant | Combination yielded tumor regressions. | [12] |
| ER+/HER2+ (H1047R/R108H) | STX-478 (100 mg/kg) + Palbociclib | Combination was well tolerated and yielded tumor regression. | [12] |
| ER+ (Helical Domain) | STX-478 | Resulted in tumor growth inhibition at non-toxic doses. | [12] |
Experimental Protocols
Protocol 1: General Efficacy Study in Cell Line-Derived Xenograft (CDX) Models
This protocol provides a generalized methodology for assessing the in vivo efficacy of this compound in mouse xenograft models.
1. Cell Culture and Animal Models:
- Human cancer cell lines with known PIK3CA mutations (e.g., T47D, GP2d, CAL-33) are cultured under standard conditions.
- Female immunodeficient mice (e.g., BALB/c nude or NSG), aged 6-8 weeks, are used. Animals are allowed to acclimatize for at least one week before the experiment.
2. Tumor Implantation:
- Harvest cultured cancer cells during their exponential growth phase.
- Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium) mixed with Matrigel (1:1 ratio) to a final concentration of 5-10 x 10⁶ cells per 100 µL.
- Implant the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the animals into treatment groups (n=6-10 mice per group).
4. Drug Formulation and Administration:
- Prepare this compound in a suitable vehicle for oral administration (p.o.).
- Administer this compound once daily (q.d.) at desired dose levels (e.g., 30 mg/kg, 100 mg/kg)[11].
- The control group receives the vehicle only. A positive control group (e.g., alpelisib at 50 mg/kg) may be included[8].
- For combination studies, administer partner agents (e.g., fulvestrant, palbociclib) according to established protocols[12].
5. Efficacy and Tolerability Assessment:
- Continue to measure tumor volumes and body weights 2-3 times per week throughout the study (typically 21-28 days or until humane endpoints are reached).
- Monitor animals for any signs of toxicity.
- At the end of the study, euthanize the animals and excise the tumors for downstream analysis (e.g., pharmacodynamics).
6. Pharmacodynamic (PD) Analysis:
- For PD studies, mice bearing established tumors are treated for a shorter duration (e.g., 3 days)[11].
- Collect tumors and relevant tissues (e.g., gastrocnemius muscle) at specified time points after the final dose.
- Analyze tissue lysates by Western blot to measure the levels of phosphorylated AKT (pAKT S473) and total AKT to assess target engagement[11].
The workflow for a typical in vivo efficacy study is depicted below.
References
- 1. drughunter.com [drughunter.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STX-478, a best-in-class, mutant-selective, allosteric inhibitor of PI3Kα | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes: (S)-STX-478, a Mutant-Selective PI3Kα Inhibitor for Preclinical Xenograft Studies
References
- 1. onclive.com [onclive.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Scorpion Therapeutics Provides Clinical Program Updates for Its Mutant-Selective PI3Kα Inhibitor STX-478 - BioSpace [biospace.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. biospace.com [biospace.com]
- 12. drughunter.com [drughunter.com]
Application Notes: Combining (S)-STX-478 with Fulvestrant in ER+/PIK3CA-Mutant Breast Cancer Models
For Research Use Only.
Introduction
In the treatment of hormone receptor-positive (HR+) breast cancer, endocrine therapies are a primary modality. However, intrinsic and acquired resistance remains a significant clinical challenge. The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in breast cancer, with activating mutations in the PIK3CA gene present in approximately 30% of cases.[1] This pathway's activation is a key mechanism of resistance to endocrine therapy.
(S)-STX-478 is a next-generation, oral, allosteric inhibitor of PI3Kα designed to selectively target common kinase and helical domain mutations while sparing the wild-type (WT) enzyme.[2][3][4] This selectivity is intended to improve the therapeutic window by avoiding WT PI3Kα-mediated toxicities, such as hyperglycemia, which can be dose-limiting for non-selective inhibitors.[2][5] Fulvestrant (B1683766) is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling.[6][7][8]
The dual targeting of the ER and mutant PI3Kα pathways with fulvestrant and this compound, respectively, represents a rational and synergistic therapeutic strategy. Preclinical data indicate that this combination leads to more profound and durable anti-tumor responses than either agent alone in ER-positive, PIK3CA-mutant breast cancer models.[1][2] These notes provide an overview of the preclinical data and detailed protocols for evaluating this combination therapy in laboratory settings.
Signaling Pathway and Mechanism of Action
The combination of this compound and fulvestrant targets two critical and interconnected signaling pathways in ER+/PIK3CA-mutant breast cancer. Fulvestrant ablates ER signaling by promoting the degradation of the estrogen receptor, while this compound directly inhibits the constitutively active mutant PI3Kα enzyme, preventing the downstream activation of AKT and mTOR, which are crucial for cell growth, proliferation, and survival.[2][6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and early clinical evaluations of this compound.
Table 1: In Vitro Biochemical Potency of this compound
| Target | IC50 (nmol/L) | Selectivity vs. WT |
|---|---|---|
| PI3Kα (H1047R) | 9.4 | 14-fold |
| PI3Kα (E545K) | 71.0 | 1.8-fold |
| PI3Kα (E542K) | 113.0 | 1.2-fold |
| PI3Kα (Wild-Type) | 131.0 | - |
(Data sourced from preclinical biochemical assays)[2][10][11]
Table 2: Preclinical In Vivo Efficacy in T47D (ER+, PIK3CA H1047R) Xenograft Model
| Treatment Group | Dosing | Outcome (Day 20) |
|---|---|---|
| Vehicle Control | - | Progressive Tumor Growth |
| Fulvestrant | 250 mg/kg, s.c., weekly | Moderate Tumor Growth Control |
| This compound (low dose) | 30 mg/kg, p.o., daily | Tumor Stasis |
| This compound (high dose) | 100 mg/kg, p.o., daily | Tumor Regression |
| This compound (low dose) + Fulvestrant | 30 mg/kg + 250 mg/kg | Superior to monotherapy; Regressions observed |
| This compound (high dose) + Fulvestrant | 100 mg/kg + 250 mg/kg | Consistent and Deep Tumor Regression |
(Data summarized from published preclinical studies)[1][2]
Table 3: Initial Clinical Activity of this compound Monotherapy (Phase 1/2 Trial)
| Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
|---|---|---|
| All Tumor Types (PIK3CA-mutant, n=43) | 21% | 67% |
| HR+/HER2- Breast Cancer (n=22) | 23% | 68% |
(Data from the first-in-human NCT05768139 trial)[12]
Experimental Protocols
Protocol 1: In Vitro Combination Cell Viability Assay
This protocol outlines a method for determining the synergistic, additive, or antagonistic effects of combining this compound and fulvestrant on the viability of breast cancer cells.
Methodology:
-
Cell Culture: Culture T47D cells (ER+, PIK3CA H1047R) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[13]
-
Cell Seeding: Trypsinize and seed cells into clear-bottom 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound (in DMSO) and fulvestrant (in DMSO). Create a dose-response matrix. For example, prepare 2x final concentrations of each drug in culture medium, with this compound serially diluted horizontally and fulvestrant serially diluted vertically.
-
Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells to achieve a 1x final concentration. Include wells for vehicle control (e.g., 0.1% DMSO), single-agent controls, and combination treatments.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize luminescence readings to the vehicle control wells to determine the percent inhibition for each condition.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Combination Xenograft Study
This protocol describes the establishment of a cell line-derived xenograft (CDX) model to evaluate the in vivo efficacy of this compound and fulvestrant.[14][15]
Methodology:
-
Animal Models: Use 6-8 week old female immunodeficient mice (e.g., NOD scid gamma or BALB/c nude mice). Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation:
-
Harvest T47D cells during logarithmic growth. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice. Implant 100 µL of the cell suspension (5 x 10⁶ cells) orthotopically into the fourth mammary fat pad.
-
To support the growth of this estrogen-dependent cell line, an estrogen pellet may be implanted subcutaneously one day prior to cell injection.[13]
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle for this compound (e.g., p.o., daily) and the vehicle for fulvestrant (e.g., s.c., weekly).
-
Group 2 (this compound monotherapy): Administer this compound at the desired dose (e.g., 100 mg/kg) orally, once daily.[1]
-
Group 3 (Fulvestrant monotherapy): Administer fulvestrant (e.g., 250 mg/kg) subcutaneously, once weekly.[2]
-
Group 4 (Combination): Administer both agents as described above.
-
-
Efficacy and Tolerability Assessment:
-
Continue to measure tumor volumes and body weights twice weekly throughout the study.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Body weight loss is a general indicator of treatment-related toxicity.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study (or at specific time points), tumors can be harvested 4 hours after the final this compound dose. Tumor lysates can be analyzed by Western blot for downstream markers of PI3K pathway inhibition, such as phosphorylated AKT (pAKT) and phosphorylated S6 (pS6), to confirm target engagement.[14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological characteristics of the pure antiestrogen fulvestrant: overcoming endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
- 13. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for (S)-STX-478 and Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of combination therapy with (S)-STX-478, a mutant-selective, allosteric PI3Kα inhibitor, and palbociclib (B1678290), a CDK4/6 inhibitor. This combination holds therapeutic promise, particularly in hormone receptor-positive (HR+) breast cancer.
Introduction
This compound is a next-generation, oral, CNS-penetrant, allosteric inhibitor that selectively targets mutant phosphatidylinositol-3-kinase alpha (PI3Kα)[1][2][3][4]. By binding to a novel allosteric site, STX-478 preferentially inhibits tumor cells harboring PIK3CA mutations while sparing wild-type PI3Kα, thereby aiming to reduce metabolic side effects like hyperglycemia that are common with other PI3K inhibitors[1][4][5][6]. Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle[7][8][9]. By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation[8][10][11].
The rationale for combining these two agents lies in their complementary mechanisms of action. The PI3K/AKT/mTOR pathway and the CDK4/6-Rb pathway are critical signaling cascades that are often dysregulated in cancer. Preclinical studies have suggested that the combination of a PI3Kα inhibitor with a CDK4/6 inhibitor can lead to synergistic anti-tumor activity[1][5][6][12][13]. An ongoing Phase 1/2 clinical trial (NCT05768139) is currently evaluating the safety and efficacy of STX-478 in combination with CDK4/6 inhibitors, including palbociclib, and endocrine therapy in patients with advanced solid tumors, including HR+ breast cancer[14][15][16][17].
Quantitative Data Summary
Preclinical Efficacy of STX-478 in Combination Therapy
Preclinical studies in ER+/HER2- breast cancer patient-derived xenograft (PDX) models have demonstrated the potential of combining STX-478 with palbociclib and fulvestrant.
| Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |
| STX-478 Monotherapy | Robust tumor stasis or regression | Effective in models with both kinase and helical domain PIK3CA mutations. | [1][12][13] |
| Palbociclib Monotherapy | Moderate tumor growth control | Induces cell cycle arrest. | [12] |
| STX-478 + Palbociclib + Fulvestrant (Triple Combination) | Deep and durable tumor regression | The triple combination was well-tolerated and showed superior efficacy compared to single agents or double combinations in an aggressive PDX model. | [1][12] |
Note: The table summarizes qualitative findings from preclinical studies. Specific quantitative data on tumor growth inhibition percentages were not detailed in the provided search results.
Signaling Pathway Diagrams
This compound Mechanism of Action
Caption: this compound allosterically inhibits mutant PI3Kα, blocking the phosphorylation of PIP2 to PIP3 and subsequent activation of the AKT/mTOR pathway, thereby inhibiting cell growth and survival.
Palbociclib Mechanism of Action
Caption: Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and leading to G1 cell cycle arrest by blocking the G1 to S phase transition.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol details the use of a colorimetric assay (e.g., MTT or MTS) to assess the effect of this compound and palbociclib, alone and in combination, on the viability of cancer cell lines.
Workflow Diagram:
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. droracle.ai [droracle.ai]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. UCSF Breast Cancer Trial → First-in-Human Study of STX-478 as Monotherapy and in Combination With Other Antineoplastic Agents in Participants With Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 15. Facebook [cancer.gov]
- 16. First-in-Human Study of STX-478, a Mutant-Selective PI3Ka Inhibitor as Monotherapy and in Combination With Other Antineoplastic Agents in Participants With Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Measuring (S)-STX-478 Potency Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-STX-478 is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets mutant phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] As one of the most frequently mutated proteins in human cancers, including breast, gynecological, and head and neck cancers, PI3Kα is a prime therapeutic target.[1] this compound has been designed to preferentially bind to and inhibit the activity of PI3Kα with hotspot mutations in the kinase and helical domains, such as H1047R and E545K, while sparing the wild-type (WT) enzyme.[2][4][5] This mutant selectivity is intended to reduce the metabolic toxicities, such as hyperglycemia and rash, that are commonly associated with non-selective PI3Kα inhibitors.[2][5][6]
These application notes provide detailed protocols for cell-based assays to determine the potency and selectivity of this compound by measuring its impact on the PI3K/AKT signaling pathway and on cell viability.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor, binding to a novel, previously undescribed pocket in PI3Kα.[1][3] This binding is more favorable in the mutant forms of the enzyme, leading to its selectivity.[4] The primary downstream effect of PI3Kα inhibition is the reduced phosphorylation of AKT at serine 473 (pAKT), a key event in the PI3K/AKT/mTOR signaling cascade that is crucial for cell proliferation, survival, and metabolism.[3]
Quantitative Data Summary
The following table summarizes the potency of this compound in various cell-based assays, comparing its activity in cell lines with mutant and wild-type PI3Kα.
| Cell Line | PIK3CA Status | Assay Type | Readout | This compound IC50/GI50 (nM) | Alpelisib IC50/GI50 (nM) | Reference |
| MCF10A | H1047R (mutant) | pAKT HTRF | pAKT(Ser473) Inhibition | 9.4 | Not specified | [3] |
| MCF10A | E545K (mutant) | pAKT HTRF | pAKT(Ser473) Inhibition | 71 | Not specified | [3] |
| MCF10A | Wild-Type | pAKT HTRF | pAKT(Ser473) Inhibition | 131 | Not specified | [3] |
| T47D | H1047R (mutant) | Cell Viability | Cell Growth Inhibition | Not specified | Not specified | [6] |
| SKBR3 | Wild-Type | pAKT HTRF | pAKT(Ser473) Inhibition | Not specified | Not specified | [3] |
| SW48PK | H1047R (mutant) | WST Assay | Cell Viability | Significant response at 500 nM | Not specified | |
| SW48 | Wild-Type | WST Assay | Cell Viability | No significant change | Not specified |
Experimental Protocols
Phospho-AKT (Ser473) HTRF Assay
This assay quantifies the inhibition of PI3Kα by measuring the levels of phosphorylated AKT at serine 473. Homogeneous Time Resolved Fluorescence (HTRF) is a sensitive and robust method for this purpose.
References
- 1. m.youtube.com [m.youtube.com]
- 2. onclive.com [onclive.com]
- 3. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring pAKT Inhibition by (S)-STX-478 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-STX-478 is a potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation due to mutations in PI3Kα is a common feature in various cancers.[3] STX-478 has been developed to selectively target mutant PI3Kα, thereby offering a promising therapeutic strategy with a potentially improved safety profile compared to non-selective PI3K inhibitors.[4][5]
Activation of PI3Kα leads to the phosphorylation of AKT at serine 473 (pAKT).[3] Western blotting is a fundamental technique to assess the intracellular efficacy of STX-478 by measuring the reduction in pAKT levels.[4] This document provides a detailed protocol for performing Western blot analysis to monitor the inhibition of pAKT by this compound in cancer cell lines.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PI3K/AKT signaling pathway and the inhibitory effect of this compound. Upon activation by growth factors, PI3Kα phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of AKT. This compound allosterically inhibits PI3Kα, blocking this cascade and subsequent downstream signaling.
Caption: PI3K/AKT signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of this compound in inhibiting pAKT and cell viability.
| Cell Line/Model | PI3Kα Mutation | Assay | IC50 / Effect | Reference |
| Isogenic MCF10A | H1047R | pAKT Levels | Selective inhibition | [4] |
| Isogenic MCF10A | E545K | pAKT Levels | Less potent inhibition | [4] |
| Panel of 10 human tumor cell lines | Kinase-domain mutations | pAKT Levels | Potent inhibition | [4] |
| CAL-33 xenograft tumors | H1047R | pAKT Levels (Western Blot) | Dose-dependent reduction | [6] |
| Primary human adipocytes | N/A | Glucose Uptake | ~10-fold less potent than alpelisib | [5] |
| Advanced Solid Tumors (Phase 1/2 Trial) | PIK3CA mutations | Overall Response Rate (ORR) | 21% | [7] |
| HR+ Breast Cancer (Phase 1/2 Trial) | PIK3CA mutations | Overall Response Rate (ORR) | 23% | [7] |
| Gynecologic Tumors (Phase 1/2 Trial) | PIK3CA mutations | Overall Response Rate (ORR) | 44% | [7] |
Experimental Protocol: Western Blot for pAKT (Ser473)
This protocol details the steps for analyzing pAKT levels in cell cultures treated with this compound.
Materials and Reagents
-
Cell Culture: Cancer cell line with a known PI3Kα mutation.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium pyrophosphate, β-glycerophosphate).[8][9]
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Gels, running buffer, and loading buffer.
-
Transfer System: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[10]
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, with appropriate dilution (e.g., 1:5000-1:10000).[12][13]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of pAKT.
Detailed Methodology
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.[8]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Carefully transfer the supernatant containing the protein to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer. Add SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.[9][12]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.[12]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[10][12]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer’s instructions and apply it to the membrane.[8]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[8]
-
To ensure equal protein loading and for data normalization, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control (e.g., β-actin).[8]
-
Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal for each sample.[8]
-
Troubleshooting
-
No or Weak pAKT Signal: Ensure the cell line has an active PI3K/AKT pathway. Optimize primary antibody concentration and incubation time. Confirm the addition of phosphatase inhibitors to the lysis buffer.[8]
-
High Background: Increase the duration and/or number of washing steps. Optimize blocking conditions (e.g., extend blocking time). Decrease primary or secondary antibody concentration.[8]
-
Non-specific Bands: Ensure the specificity of the primary antibody. Optimize antibody concentrations and increase the stringency of the washing steps.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Phospho-Akt (Ser473) Antibody (#9271) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Preparation of cell lysate and western blot analysis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (S)-STX-478 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-STX-478 is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets mutant phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] Oncogenic mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are highly prevalent across a range of solid tumors, including breast, gynecological, and head and neck cancers.[3][4] These mutations, commonly occurring in the helical and kinase domains, lead to constitutive activation of the PI3K/AKT signaling pathway, promoting cell growth, proliferation, and survival.[5]
Traditional PI3Kα inhibitors, such as alpelisib (B612111), target both the wild-type and mutant forms of the enzyme, which can lead to significant dose-limiting toxicities like hyperglycemia and rash due to the inhibition of wild-type PI3Kα in normal tissues.[4][6] this compound has been designed to preferentially bind to and inhibit mutant PI3Kα, thereby sparing wild-type function.[6][7] Preclinical studies have demonstrated that this mutant-selective inhibition leads to robust anti-tumor efficacy in xenograft and patient-derived xenograft (PDX) models of PI3Kα-mutant cancers, without inducing the metabolic dysregulation associated with non-selective inhibitors.[4][8]
These application notes provide a summary of the preclinical efficacy of this compound in PDX models and detailed protocols for its use in such studies.
PI3K/AKT Signaling Pathway and Mechanism of Action of this compound
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. The diagram below illustrates this pathway and the specific inhibitory action of this compound.
Quantitative Data on this compound Efficacy in Xenograft Models
The following tables summarize the anti-tumor activity of this compound as a monotherapy and in combination with other agents in various xenograft models.
Table 1: Monotherapy Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | PIK3CA Mutation | This compound Dose | Outcome | Reference |
| CDX | Head and Neck Squamous Cell Carcinoma (HNSCC) | H1047R | 100 mg/kg q.d. | More efficacious than a clinically matched dose of alpelisib (20 mg/kg). | [8] |
| CDX | Breast Cancer (ER+/HER2-) | Not specified | Low-dose | Tumor stasis. | [8] |
| CDX | Breast Cancer (ER+/HER2-) | Not specified | High-dose | Deep tumor regressions. | [8] |
| PDX | Breast Cancer (ER+) | Helical Domain | Not specified | Tumor growth inhibition without metabolic dysfunction. | [9] |
| PDX | Various Solid Tumors | E545K, E542K | 100 mg/kg q.d. | Highly efficacious. | [8] |
CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft; q.d.: once daily.
Table 2: Combination Therapy Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | PIK3CA Mutation | Combination Agents | This compound Dose | Outcome | Reference |
| CDX | Breast Cancer (ER+/HER2-) | Not specified | Fulvestrant | Low-dose | Superior to monotherapy, with regressions in most animals. | [8] |
| CDX | Breast Cancer (ER+/HER2-) | Not specified | Fulvestrant | High-dose | Deep tumor regressions. | [8] |
| PDX | Breast Cancer (ER+) | Not specified | Fulvestrant + Palbociclib | Not specified | Well-tolerated for >90 days, resulting in durable tumor regressions superior to monotherapy. | [9] |
Experimental Protocols
The following protocols provide a generalized framework for the establishment of PDX models and the subsequent evaluation of this compound efficacy. These should be adapted based on the specific tumor type and experimental goals.
Protocol 1: Establishment and Propagation of Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for engrafting and expanding patient tumor tissue in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NSG or similar strains)
-
Surgical tools (scalpels, forceps)
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Tissue Processing:
-
Immediately place the fresh tumor tissue in a sterile tube containing growth media on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with media containing antibiotics to remove any contaminants.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin over the desired implantation site (e.g., flank for subcutaneous models).
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a predetermined size (e.g., 1000-1500 mm³), the mouse is considered the "F1" generation.
-
-
Propagation (Passaging):
-
Euthanize the F1 mouse when the tumor reaches the target size.
-
Aseptically resect the tumor.
-
Process the tumor tissue as described in step 1.
-
Implant the tumor fragments into a new cohort of mice to expand the PDX model.
-
Protocol 2: Efficacy Study of this compound in Established PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in mice bearing established PDX tumors.
Materials:
-
Mice with established PDX tumors (tumor volume ~150-250 mm³)
-
This compound, formulated for oral administration
-
Vehicle control
-
Oral gavage needles
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Study Initiation:
-
Once PDX tumors reach the desired volume range, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound or vehicle to the respective groups via oral gavage. A reported efficacious dose in preclinical models is 100 mg/kg, administered once daily.[8]
-
Continue daily dosing for the duration of the study (e.g., 21-28 days or until a predetermined endpoint).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Resect the tumors and record their final weight.
-
(Optional) Collect tumor and plasma samples for pharmacokinetic and pharmacodynamic (e.g., pAKT levels) analyses.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Experimental Workflow for this compound Evaluation in PDX Models
The following diagram illustrates the typical workflow for a preclinical study evaluating this compound in PDX models.
Conclusion
This compound represents a promising next-generation PI3Kα inhibitor with a mechanism that selectively targets mutant forms of the enzyme. The use of patient-derived xenograft models is crucial for the preclinical evaluation of its efficacy and for understanding its therapeutic potential in a system that more closely recapitulates human tumor biology. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further investigate the activity of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. drughunter.com [drughunter.com]
- 3. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-STX-478 Monotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-STX-478 is an oral, allosteric, and central nervous system (CNS)-penetrant inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) that selectively targets mutant forms of the enzyme.[1][2][3][4] This mutant selectivity, particularly for kinase and helical domain mutations, allows for potent antitumor activity while sparing wild-type (WT) PI3Kα.[1][5][6] This key feature helps to avoid common dose-limiting toxicities associated with other PI3K inhibitors, such as hyperglycemia and other metabolic dysfunctions.[1][7][8] Preclinical and early clinical data have demonstrated the promising efficacy of this compound as a monotherapy in various solid tumors harboring PIK3CA mutations, including breast cancer, gynecological cancers, and head and neck squamous cell carcinoma.[9][10]
These application notes provide a comprehensive guide for the experimental design of this compound monotherapy studies, including detailed protocols for key in vitro and in vivo assays, and guidance on data presentation and interpretation.
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor that binds to a previously unknown site on PI3Kα, leading to the inhibition of its kinase activity.[1][4] This inhibition is significantly more potent against mutant forms of PI3Kα (e.g., H1047R, E545K, E542K) compared to the wild-type enzyme.[1][5] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), this compound effectively downregulates the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[11][12]
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation
Quantitative data from this compound monotherapy studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Activity of this compound
| Cell Line | PIK3CA Mutation | IC50 (p-AKT) | GI50 (Cell Viability) | Reference |
| MCF10A (isogenic) | H1047R | Potent Inhibition | Not specified | [1] |
| MCF10A (isogenic) | E545K | Less Potent Inhibition | Not specified | [1] |
| T47D | H1047R | Not specified | Sensitive | [1] |
| SW48PK | H1047R | Not specified | Significant response at 500 nM | [13] |
| SW48 | Wild-Type | Not specified | No significant change | [13] |
| Various Kinase-Domain Mutants | Kinase-Domain | Potent Inhibition | Correlates with p-AKT inhibition | [1][14] |
| Various Helical-Domain Mutants | Helical-Domain | Less Potent Inhibition | Sensitive | [1][14] |
Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Xenograft Model | Cancer Type | PIK3CA Mutation | Dosing Regimen | Outcome | Reference |
| T47D CDX | ER+/HER2- Breast Cancer | H1047R | Not specified | Deep tumor regressions | [3][6] |
| CAL-33 CDX | Head and Neck Squamous Cell Carcinoma | H1047R | 100 mg/kg q.d. | More efficacious than alpelisib | [1] |
| GP2d CDX | Colon Cancer | Not specified | 100 mg/kg q.d. | Robust efficacy | [1] |
| NCI-H1048 CDX | Lung Cancer | Not specified | 100 mg/kg q.d. | Robust efficacy | [1] |
| Detroit 562 CDX | HNSCC | Not specified | 100 mg/kg q.d. | Robust efficacy | [1] |
| HCC1954 CDX | HR-/HER2+ Breast Cancer | Not specified | 100 mg/kg q.d. | Robust efficacy | [1] |
| ST1056 PDX | ER+/HER2- Breast Cancer | H1047R (Kinase-Domain) | Not specified | Highly efficacious | [1] |
| ST1799 PDX | ER+/HER2- Breast Cancer | E542K/H1065L (Helical/Kinase) | Not specified | Highly efficacious | [1] |
| ST2652 PDX | HNSCC | E545K (Helical-Domain) | Not specified | Highly efficacious | [1] |
Table 3: Pharmacokinetic and Clinical Trial Data for this compound
| Parameter | Value | Context | Reference |
| Half-life | ~60 hours | Supports once-daily dosing | [9][10][15][16] |
| CNS Penetrance | Yes | Potential to treat brain metastases | [3][14][17] |
| Maximum Tolerated Dose (MTD) | 100 mg daily | Phase 1/2 clinical trial | [2][9][16] |
| Overall Response Rate (ORR) - Monotherapy | 21% (all solid tumors) | Phase 1/2 clinical trial (NCT05768139) | [9][18] |
| ORR - Monotherapy | 23% (breast cancer) | Phase 1/2 clinical trial (NCT05768139) | [9][16][18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols are based on published studies of this compound and general protocols for PI3K inhibitors.
Figure 2: General Experimental Workflow for this compound Monotherapy Studies.
In Vitro Assays
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines with known PIK3CA mutation status.
-
Materials:
-
Cancer cell lines (e.g., T47D, MCF10A isogenic lines, SW48PK)
-
Complete growth medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. A vehicle control (DMSO) should be included.
-
Treat cells with varying concentrations of this compound and incubate for 72 hours.
-
For MTT assay, add MTT reagent and incubate for 4 hours. Then, add solubilization solution and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay, add the reagent and measure luminescence.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the GI50 value.[12]
-
2. Western Blot Analysis for Phospho-AKT (p-AKT)
-
Objective: To assess the inhibition of the PI3K pathway by measuring the levels of phosphorylated AKT (Ser473).
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-vinculin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the ratio of p-AKT to total AKT.[1][12]
-
In Vivo Studies
1. Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound monotherapy in vivo.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell lines for cell-derived xenografts (CDX) or patient-derived tumor tissue for patient-derived xenografts (PDX)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, once daily).[1]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT).[19]
-
2. Pharmacodynamic (PD) Marker Analysis
-
Objective: To confirm target engagement in vivo by assessing p-AKT levels in tumor and normal tissues.
-
Protocol:
-
Collect tumor and normal tissue (e.g., skeletal muscle) samples at specified time points after the final dose of this compound.
-
Prepare tissue lysates and perform Western blot analysis for p-AKT and total AKT as described in the in vitro protocol. This will help to demonstrate the tumor-selective inhibition of the PI3K pathway.[19]
-
Conclusion
This compound represents a promising new generation of PI3Kα inhibitors with a favorable safety profile due to its mutant selectivity.[16] The experimental designs and protocols outlined in these application notes provide a framework for the preclinical and translational evaluation of this compound monotherapy. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data to further elucidate the therapeutic potential of this agent in patients with PIK3CA-mutant cancers.
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STX-478, a best-in-class, mutant-selective, allosteric inhibitor of PI3Kα | BioWorld [bioworld.com]
- 7. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. onclive.com [onclive.com]
- 16. biospace.com [biospace.com]
- 17. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data Supporting the Development of Its Potentially Best-in-Class Mutant-Selective PI3Kα Inhibitor for the Treatment of Solid Tumors at the AACR Annual Meeting 2022 - BioSpace [biospace.com]
- 18. onclive.com [onclive.com]
- 19. aacrjournals.org [aacrjournals.org]
Application Notes: Dissolution and Use of (S)-STX-478 for In Vitro Research
(S)-STX-478 is an orally active, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3] It is a second-generation, mutant-selective inhibitor that demonstrates high potency against cancer-associated mutations in PI3Kα while sparing the wild-type (WT) enzyme.[4][5][6][7] This selectivity is intended to reduce toxicities associated with non-selective PI3Kα inhibitors, such as hyperglycemia and rash.[8][9] Preclinical studies have shown that STX-478 can lead to tumor regression in xenograft models with PI3Kα mutations without causing metabolic dysfunction.[5][7] The compound is under investigation for the treatment of various solid tumors, including breast and gynecological cancers.[5][10] For research purposes only, proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro experiments.
Mechanism of Action
This compound binds to a novel allosteric site on the PI3Kα protein.[2][7] This binding preferentially inhibits the activity of mutant forms of PI3Kα, particularly those with mutations in the kinase and helical domains (e.g., H1047R, E545K).[4][5][10] By inhibiting PI3Kα, STX-478 blocks the conversion of PIP2 to PIP3, which in turn prevents the downstream activation of key signaling proteins like AKT.[4][5] The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a common driver in many cancers.[5]
Protocols for In Vitro Use
Solubility of this compound
Proper solubilization is the first critical step for any in vitro experiment. This compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 80 - 100 mg/mL | 199.36 - 249.20 mM | Sonication or gentle warming may be required to achieve full dissolution.[1][3][11][12] Use fresh, anhydrous DMSO for best results.[12] |
Molecular Weight of this compound: 401.29 g/mol [11]
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound powder (Cat. No. HY-156681A or equivalent)[11]
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 401.29 g/mol × 1000 mg/g = 4.01 mg
-
-
Weighing: Carefully weigh out 4.01 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1][3][11] Gentle warming can also be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[13]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 100 nM, 10 nM).
-
Important: To prevent precipitation, add the DMSO stock solution to the culture medium while gently vortexing or swirling the tube. Do not add the medium to the concentrated DMSO stock.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cellular toxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Application to Cells: Immediately add the freshly prepared working solutions to your cell cultures.
References
- 1. (S)-STX-478_TargetMol [targetmol.com]
- 2. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 3. STX-478 | PI3K | TargetMol [targetmol.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. onclive.com [onclive.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lentiviral Transduction of PIK3CA Mutations for (S)-STX-478 Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the lentiviral-mediated expression of specific PIK3CA mutations in cancer cell lines and the subsequent evaluation of the mutant-selective PI3Kα inhibitor, (S)-STX-478. This document includes detailed protocols, data presentation tables, and signaling pathway diagrams to facilitate the in vitro assessment of this targeted therapy.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] The gene encoding the p110α catalytic subunit of PI3K, PIK3CA, is one of the most frequently mutated genes in human cancers.[1] Activating mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR signaling cascade, promoting tumorigenesis.[1]
This compound is a next-generation, allosteric, and mutant-selective PI3Kα inhibitor.[1] It has been designed to preferentially target cancer cells harboring PIK3CA mutations while sparing cells with wild-type PIK3CA, potentially offering a wider therapeutic window and reduced toxicity compared to non-selective PI3K inhibitors.[2] Preclinical studies have demonstrated that STX-478 potently inhibits the growth of cell lines with both helical and kinase domain mutations in PIK3CA.[1] This document outlines the use of lentiviral transduction to create stable cell lines expressing specific PIK3CA mutations for the purpose of evaluating the efficacy and selectivity of this compound.
Data Presentation
The following tables summarize the in vitro potency of this compound against various PIK3CA genotypes.
| PIK3CA Genotype | Mutation Domain | This compound IC50 (nM) |
| Wild-Type (WT) | - | 131 |
| H1047R | Kinase | 9.4 |
| E545K | Helical | 71 |
| E542K | Helical | 113 |
Table 1: Biochemical IC50 Values of this compound. This table displays the half-maximal inhibitory concentration (IC50) of this compound against purified PI3Kα protein with different mutations. Data sourced from preclinical studies.[1]
| Cell Line | PIK3CA Mutation | This compound pAKT IC50 (nM) |
| MCF10A | Wild-Type | >1000 |
| MCF10A | H1047R | 28 |
| MCF10A | E545K | 480 |
| T47D | H1047R | 15 |
| SKBR3 | Wild-Type | 319 |
Table 2: Cellular IC50 Values of this compound for pAKT Inhibition. This table shows the concentration of this compound required to inhibit the phosphorylation of AKT (a downstream effector of PI3K) by 50% in various cell lines.[1]
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for testing this compound on PIK3CA mutant cell lines.
Experimental Protocols
Protocol 1: Lentivirus Production for PIK3CA Mutant Expression
This protocol describes the generation of lentiviral particles containing a specific PIK3CA mutation.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the desired PIK3CA mutation (e.g., H1047R, E545K) and a selectable marker (e.g., puromycin (B1679871) resistance)
-
Packaging plasmids (e.g., pCMV-dR8.2 and pCMV-VSV-G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
Procedure:
-
Day 0: Seed HEK293T Cells: Seed 2-3 million HEK293T cells in a 10 cm dish.[3]
-
Day 1: Transfection:
-
Ensure HEK293T cells are 70-80% confluent.[3]
-
In a sterile tube, prepare the transfection mix according to the manufacturer's instructions, combining the lentiviral transfer plasmid and packaging plasmids.[3]
-
Incubate the transfection mix at room temperature for 15-20 minutes.[4]
-
Add the transfection mix dropwise to the HEK293T cells.[3]
-
Incubate for 48 hours at 37°C.[3]
-
-
Day 3: Harvest Viral Supernatant:
Protocol 2: Generation of Stable PIK3CA Mutant Cell Lines
This protocol details the transduction of target cells with the produced lentivirus to create a stable cell line.
Materials:
-
Target cancer cell line (e.g., MCF10A, U87)
-
Lentiviral supernatant from Protocol 1
-
Polybrene (8 mg/mL stock)
-
Complete growth medium for the target cell line
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Day 0: Seed Target Cells: Seed the target cells in a 6-well plate to be 40-50% confluent at the time of transduction.[4]
-
Day 1: Transduction:
-
Thaw the lentiviral supernatant on ice.[6]
-
Prepare the transduction medium by adding polybrene to the complete growth medium to a final concentration of 8 µg/mL.[6]
-
Remove the existing medium from the target cells and add the transduction medium containing the desired amount of lentivirus (determine the optimal MOI for your cell line).[6][7]
-
Incubate for 18-24 hours at 37°C.[6]
-
-
Day 2: Media Change: Replace the virus-containing medium with fresh complete growth medium.[7]
-
Day 3 onwards: Antibiotic Selection:
-
Add the appropriate concentration of selection antibiotic (e.g., 1-10 µg/mL puromycin, determined by a kill curve for your specific cell line) to the medium.[7]
-
Continue to culture the cells, replacing the medium with fresh antibiotic-containing medium every 2-3 days.[4]
-
Once the untransduced control cells have died, expand the surviving polyclonal population.[8]
-
Protocol 3: this compound In Vitro Efficacy Testing
This protocol describes the treatment of the generated stable cell lines with this compound to assess its effect on cell viability and pathway inhibition.
A. Cell Viability (MTT) Assay
Materials:
-
Stable PIK3CA mutant and wild-type control cell lines
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
Procedure:
-
Cell Seeding: Seed the stable cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with a range of this compound concentrations for 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. Western Blot for PI3K Pathway Inhibition
Materials:
-
Stable PIK3CA mutant and wild-type control cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-pAKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total AKT, assessing the inhibition of the PI3K pathway.
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Generating Stably Expressed Mammalian Cell Lines Using Lentivirus - Creative Biogene [creative-biogene.com]
- 4. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 8. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
CRISPR-Cas9 models for evaluating (S)-STX-478 efficacy
Application Notes and Protocols
Introduction
The Phosphoinositide 3-kinase α (PI3Kα), encoded by the PIK3CA gene, is a critical node in a signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3] Activating mutations in PIK3CA are among the most common oncogenic drivers across a range of cancers, including breast, gynecological, and head and neck cancers.[4][5][6] While PI3Kα inhibitors like alpelisib (B612111) have shown therapeutic benefit, their efficacy is often limited by significant side effects, such as hyperglycemia and rash, which stem from the inhibition of wild-type (WT) PI3Kα in healthy tissues.[4][5][6]
(S)-STX-478 is a next-generation, allosteric, mutant-selective PI3Kα inhibitor designed to preferentially target cancerous cells harboring PIK3CA mutations while sparing the WT enzyme.[4][7][8] This selectivity profile suggests a potential for a wider therapeutic window and a more favorable safety profile.[9][10] this compound is also CNS-penetrant, opening possibilities for treating brain metastases.[7][11][12]
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 genome-editing technology to create robust cellular models for the preclinical evaluation of this compound. By generating isogenic cell lines with and without the PIK3CA target gene, researchers can definitively assess the on-target efficacy, selectivity, and mechanism of action of this compound.
Principle and Application
CRISPR-Cas9 technology enables the precise knockout (KO) of specific genes.[13] For evaluating a targeted inhibitor like this compound, this approach is invaluable. The core strategy involves taking a cancer cell line with a known activating PIK3CA mutation and creating a derivative line where the PIK3CA gene is knocked out.
This isogenic pair (Parental PIK3CA-mutant vs. CRISPR-KO PIK3CA-null) serves as a controlled system to:
-
Confirm On-Target Activity: Demonstrate that the anti-proliferative and pro-apoptotic effects of this compound are dependent on the presence of its target, PI3Kα.
-
Validate Mechanism of Action: Verify that this compound inhibits the PI3K/AKT/mTOR signaling pathway by measuring the phosphorylation of downstream effectors like AKT.[4]
-
Assess Selectivity: Compare the efficacy of this compound in PIK3CA-mutant cells versus its effect on the PIK3CA-null counterparts, expecting a significant loss of potency in the KO cells.
-
Investigate Resistance Mechanisms: The CRISPR platform can be expanded to knock out other genes in the pathway (e.g., negative regulators of mTORC1) to model acquired resistance.[3]
Experimental Workflow and Signaling Pathway
The overall experimental process involves the generation of a stable knockout cell line, followed by a series of functional assays to compare the drug's effect on the parental and knockout cells.
Caption: High-level workflow for generating and utilizing CRISPR-Cas9 knockout models.
The PI3K/AKT/mTOR pathway is central to the mechanism of this compound. Upon activation by upstream signals, PI3Kα phosphorylates PIP2 to PIP3, initiating a cascade that leads to the phosphorylation and activation of AKT, which in turn promotes cell survival and proliferation via mTOR and other effectors.[3]
Caption: this compound selectively inhibits mutant PI3Kα, blocking downstream signaling.
Detailed Experimental Protocols
Protocol 1: Generation of PIK3CA Knockout Cell Line
This protocol outlines the generation of a monoclonal PIK3CA KO cell line from a parental line harboring a PIK3CA mutation (e.g., T47D, MCF7).[14][15]
Materials:
-
Parental cancer cell line (e.g., T47D)
-
CRISPR-Cas9 plasmid (e.g., pX458 expressing Cas9 and a selectable marker)[16]
-
Validated sgRNA sequences targeting an early exon of PIK3CA
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Anti-PI3Kα antibody and appropriate secondary antibodies for Western blot
Methodology:
-
sgRNA Design and Cloning: Design 2-3 sgRNAs targeting an early constitutive exon of PIK3CA using a design tool (e.g., Benchling). Synthesize and clone the sgRNAs into the Cas9 expression vector.[13]
-
Transfection: Seed parental cells and transfect them with the Cas9-sgRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include an empty vector control.
-
Antibiotic Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: Once a stable polyclonal population is established, perform single-cell cloning by limiting dilution or FACS into 96-well plates.[17]
-
Clone Expansion: Culture the single-cell clones for 2-3 weeks until visible colonies form. Expand promising clones to larger culture vessels.
-
Genomic DNA Validation: Extract genomic DNA from expanded clones. Perform PCR using primers that flank the sgRNA target site. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Protein Knockout Validation: Confirm the absence of PI3Kα protein expression in validated KO clones via Western blot analysis. Compare protein levels to the parental cell line.
Protocol 2: Cell Proliferation (MTS) Assay
This protocol measures cell viability to determine the half-maximal inhibitory concentration (IC50) of this compound.[18][19]
Materials:
-
Parental and PIK3CA-KO cell lines
-
This compound stock solution (in DMSO)
-
96-well clear-bottom, tissue culture-treated plates
-
Complete culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Seeding: Seed both parental and PIK3CA-KO cells into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[20]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 values using non-linear regression.
Protocol 3: Apoptosis (Caspase-Glo® 3/7) Assay
This protocol quantifies apoptosis by measuring the activity of caspases 3 and 7.[21][22]
Materials:
-
Parental and PIK3CA-KO cell lines
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Methodology:
-
Cell Seeding and Treatment: Seed both parental and PIK3CA-KO cells in opaque-walled 96-well plates as described in Protocol 2. Treat with this compound at relevant concentrations (e.g., 1x and 10x the IC50 from the proliferation assay) and incubate for 24-48 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[23]
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.[24]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated wells to that of vehicle-treated controls to determine the fold-change in caspase activity.
Protocol 4: Western Blot for PI3K Pathway Modulation
This protocol assesses target engagement by measuring the phosphorylation status of AKT.[1][25]
Materials:
-
Parental and PIK3CA-KO cell lines
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-PI3Kα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Seed parental and KO cells in 6-well plates. Treat with this compound at various concentrations for a short duration (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per sample), run on an SDS-PAGE gel, and transfer to a PVDF membrane.[25]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[26]
-
Incubate with primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Stripping and Re-probing: Strip the membrane and re-probe for total AKT and β-actin as loading controls.
-
Densitometry Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Proliferation (IC50)
| Cell Line | PIK3CA Status | This compound IC50 (nM) |
|---|---|---|
| T47D (Parental) | H1047R Mutant | 15.2 |
| T47D (PIK3CA-KO) | Null | > 10,000 |
| MCF7 (Parental) | E545K Mutant | 25.8 |
| MCF7 (PIK3CA-KO) | Null | > 10,000 |
Expected Outcome: A potent IC50 in the parental cell lines and a significant (>100-fold) shift indicating loss of potency in the PIK3CA-KO lines, confirming on-target activity.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment (100 nM, 48h) | Caspase 3/7 Activity (Fold Change vs. Vehicle) |
|---|---|---|
| T47D (Parental) | This compound | 4.5 ± 0.6 |
| T47D (PIK3CA-KO) | This compound | 1.1 ± 0.2 |
Expected Outcome: A significant increase in caspase activity in the parental cells, with minimal to no increase in the KO cells.
Table 3: PI3K Pathway Modulation by this compound
| Cell Line | Treatment (100 nM, 2h) | Relative p-AKT (Ser473) Level (Normalized to Total AKT) |
|---|---|---|
| T47D (Parental) | Vehicle | 1.00 |
| T47D (Parental) | This compound | 0.12 |
| T47D (PIK3CA-KO) | Vehicle | 0.05 |
| T47D (PIK3CA-KO) | This compound | 0.04 |
Expected Outcome: Strong suppression of p-AKT levels in the parental line upon treatment. The basal p-AKT level in the KO line should be very low and unaffected by the drug.
References
- 1. benchchem.com [benchchem.com]
- 2. The simultaneous use of CRISPR/Cas9 to knock out the PI3Kca gene with radiation to enhance radiosensitivity and inhibit tumor growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic alterations in PIK3CA-mutated breast cancer result in mTORC1 activation and limit the sensitivity to PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 9. youtube.com [youtube.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. drughunter.com [drughunter.com]
- 12. Scorpion Therapeutics Presents Preclinical Proof-of-Concept Data Supporting the Development of Its Potentially Best-in-Class Mutant-Selective PI3Kα Inhibitor for the Treatment of Solid Tumors at the AACR Annual Meeting 2022 - BioSpace [biospace.com]
- 13. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 14. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 16. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 17. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. cohesionbio.com [cohesionbio.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 22. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with (S)-STX-478 in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the selective PI3Kα inhibitor, (S)-STX-478, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] To ensure complete dissolution, sonication is recommended.[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is between 80 mg/mL (199.36 mM) and 100 mg/mL (249.20 mM).[1] It is crucial to use fresh, anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and preferably not exceeding 0.1%.[2] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: Can I use other solvents to dissolve this compound for cell-based assays?
A4: While other organic solvents like ethanol (B145695) might be used for some compounds, DMSO is the most commonly reported and recommended solvent for this compound. If considering an alternative, its compatibility with your specific cell line and assay must be thoroughly validated.
Troubleshooting Guide: Overcoming Solubility Issues
A common challenge when working with hydrophobic compounds like this compound is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. This phenomenon, often referred to as "crashing out," can lead to inaccurate experimental results.
Issue: A precipitate forms immediately after diluting the this compound DMSO stock in my cell culture medium.
This is a frequent observation when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly introduced into an aqueous environment.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the aqueous medium surpasses its solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Direct addition of a concentrated DMSO stock into a large volume of aqueous medium causes a rapid solvent exchange, leading to immediate precipitation.[2] | Employ a serial dilution method. First, serially dilute the concentrated DMSO stock solution in DMSO to an intermediate concentration. Then, add this intermediate stock to the pre-warmed (37°C) culture medium.[2] Adding the compound dropwise while gently vortexing the medium can also help.[2] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[2] |
| High Final DMSO Concentration | While DMSO aids in the initial dissolution, a high final concentration in the media may not prevent precipitation upon significant dilution and can be toxic to cells.[2] | Maintain the final DMSO concentration in the culture medium below 0.5%, with an ideal target of less than 0.1%.[2] This may necessitate creating a more dilute initial stock solution in DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a sealed bottle of anhydrous, high-purity DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If sonication is not sufficient, gently warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a 2-fold serial dilution of your this compound stock solution in pure DMSO.
-
In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells containing your complete cell culture medium (e.g., 200 µL).
-
Include a DMSO-only control.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 2 hours, 6 hours, and 24 hours). The highest concentration that remains clear is the maximum soluble concentration under those conditions.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound on PI3Kα.
Caption: A typical experimental workflow for in vitro cell-based assays using this compound.
Caption: A troubleshooting flowchart for addressing solubility issues with this compound in vitro.
References
Off-target effects of (S)-STX-478 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using (S)-STX-478. The information focuses on potential off-target effects, particularly at high concentrations, and is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an allosteric, mutant-selective inhibitor of phosphoinositide 3-kinase α (PI3Kα).[1][2] It is designed to preferentially bind to and inhibit the activity of PI3Kα with activating mutations, most notably in the kinase (e.g., H1047R) and helical (e.g., E545K, E542K) domains, which are common in various cancers.[1] Its allosteric mechanism of action and selectivity for mutant forms of PI3Kα are intended to spare wild-type (WT) PI3Kα, thereby reducing the on-target toxicities, such as hyperglycemia and rash, that are associated with non-selective PI3Kα inhibitors.[3][4]
Q2: How selective is this compound for mutant PI3Kα over wild-type and other PI3K isoforms?
Preclinical studies have demonstrated that this compound exhibits significant selectivity for the H1047R kinase domain mutant over wild-type PI3Kα. The selectivity for helical domain mutants is less pronounced in biochemical assays but is evident in cellular viability assays.[5]
Table 1: this compound In Vitro IC50 Values for PI3Kα Variants
| PI3Kα Variant | IC50 (nmol/L) | Selectivity vs. WT |
| Wild-Type (WT) | 131 | - |
| H1047R (Kinase Domain Mutant) | 9.4 | 14-fold |
| E545K (Helical Domain Mutant) | 71 | 1.8-fold |
| E542K (Helical Domain Mutant) | 113 | 1.2-fold |
Data sourced from biochemical assays.
Q3: Have any off-target effects of this compound been reported at high concentrations?
Publicly available preclinical data and presentations have highlighted the "exceptional kinome selectivity" of this compound, suggesting that broad kinase screening has been conducted.[6] However, the detailed results of these kinome-wide scans at high concentrations are not publicly available. Therefore, specific off-target kinases that may be inhibited at supra-therapeutic concentrations have not been disclosed in the reviewed literature. In a Phase 1/2 clinical trial, treatment-related adverse events observed included fatigue, hyperglycemia, nausea, and diarrhea, though these were generally mild to moderate.[4][7]
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed in Cellular Assays at High Concentrations of this compound
Possible Cause: While this compound is highly selective, concentrations significantly exceeding the IC50 for the target mutant PI3Kα may lead to the inhibition of other kinases or cellular proteins. This is a common phenomenon for kinase inhibitors when used at high concentrations in vitro.
Troubleshooting Steps:
-
Confirm On-Target Potency: Verify the IC50 of this compound for pAKT inhibition in your specific cell line to ensure it aligns with published data. A significant deviation could indicate issues with the compound, assay conditions, or cell line integrity.
-
Titrate the Compound: Perform a dose-response curve for the observed phenotype to determine if it is dose-dependent and at what concentration it occurs relative to the on-target IC50.
-
Assess Off-Target Pathway Modulation: If the unexpected phenotype persists, consider investigating the activity of common off-target kinases. For example, you could perform western blots for downstream markers of other signaling pathways that are known to be affected by less selective PI3K inhibitors.
-
Consider a Kinome Scan: For in-depth investigation, consider performing a commercially available kinome scan to profile the activity of this compound at the high concentration of interest against a broad panel of kinases.
Issue 2: Discrepancy Between Biochemical and Cellular Selectivity
Possible Cause: Researchers have noted that while the biochemical selectivity of this compound for helical domain mutants is modest, the compound effectively inhibits the proliferation of cell lines with these mutations.[5] This suggests that the cellular context, including potential dependency on the mutant PI3Kα, plays a significant role in the compound's activity.[5][6]
Troubleshooting Steps:
-
Characterize Your Cell Line: Ensure your cell line's PIK3CA mutation status is confirmed. The sensitivity to this compound is strongly correlated with the presence of activating PI3Kα mutations.[6]
-
Correlate Target Engagement with Phenotype: Measure the inhibition of phosphorylated AKT (pAKT) at serine 473 in your cellular model and correlate this with the observed phenotypic outcome (e.g., reduced viability). A strong correlation supports on-target activity.[6]
-
Evaluate Dependency on PI3Kα Signaling: Consider performing experiments to confirm the dependency of your cell line on the PI3Kα pathway for survival and proliferation.
Experimental Protocols
Protocol 1: Cellular pAKT Inhibition Assay (HTRF)
This protocol is a general guideline for measuring the inhibition of AKT phosphorylation at Ser473 in a cellular context using Homogeneous Time Resolved Fluorescence (HTRF).
Materials:
-
PIK3CA mutant cell line of interest
-
This compound
-
Complete cell culture medium
-
Serum-free medium
-
Assay plates (e.g., 96-well or 384-well)
-
HTRF pAKT (Ser473) assay kit (containing lysis buffer, anti-pAKT-Europium cryptate, and anti-total AKT-d2)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in assay plates at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the complete medium with serum-free medium and incubate for a specified period (e.g., 4-24 hours) to reduce basal PI3K pathway activity.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium and add the HTRF lysis buffer to each well. Incubate on an orbital shaker for 30 minutes at room temperature.
-
HTRF Reaction: Transfer the cell lysates to a new assay plate. Add the HTRF antibody mix (anti-pAKT-Europium cryptate and anti-total AKT-d2) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 4 hours to overnight.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Scorpion Therapeutics Provides Clinical Program Updates for Its Mutant-Selective PI3Kα Inhibitor STX-478 | Nasdaq [nasdaq.com]
- 4. vjoncology.com [vjoncology.com]
- 5. Scorpion Therapeutics to Present STX-478 Phase 1/2 Data at ESMO 2024 [synapse.patsnap.com]
- 6. biospace.com [biospace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in (S)-STX-478 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-STX-478. The content is designed to help you interpret and resolve unexpected experimental outcomes.
FAQs & Troubleshooting Guides
Question: I am observing lower-than-expected potency or a complete lack of response in my PIK3CA-mutant cell line treated with this compound. What are the potential causes?
Answer:
While this compound is a potent inhibitor of mutant PI3Kα, several factors can contribute to a diminished response in cell-based assays.[1] Consider the following possibilities:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line via short tandem repeat (STR) profiling. Genetic drift can occur at high passage numbers, potentially altering the PI3K pathway or introducing resistance mechanisms.
-
Suboptimal Drug Concentration or Exposure: Ensure that the concentration range used is appropriate for your specific cell line. The half-life of the compound in your culture media and potential for degradation should be considered, especially in longer-term experiments.
-
Presence of Compensatory Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways (e.g., MAPK/ERK) or through feedback loops that reactivate PI3K signaling.[2][3][4] Inhibition of PI3Kα can sometimes lead to feedback activation of other receptor tyrosine kinases (RTKs).[4]
-
PTEN Status: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, can lead to clinical resistance to PI3Kα inhibitors and may impact cellular response in vitro.[3]
Troubleshooting Workflow for Lack of Efficacy
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
Optimizing (S)-STX-478 dosage to minimize toxicity in animal models
Compound: (S)-STX-478, an investigational, potent, and isoform-selective inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα).
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing this compound in preclinical animal models. The focus is on optimizing dosage to achieve desired efficacy while minimizing on-target and off-target toxicities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How should we determine the initial dose range for our first in vivo efficacy study?
Answer:
Determining the optimal starting dose for efficacy studies requires a balance between achieving therapeutic exposure and avoiding acute toxicity. A preliminary Maximum Tolerated Dose (MTD) study is the standard approach. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[1][2]
An acute or dose-range finding MTD study is typically short-term (e.g., 7-14 days) and involves administering a range of doses to a small number of animals.[3] Key endpoints to monitor include body weight changes, clinical observations (e.g., changes in posture, activity, grooming), and, upon study completion, macroscopic observations of tissues.[2]
Experimental Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use the same strain and sex of mice as planned for the main efficacy study (e.g., female BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Select a wide range of doses based on in vitro potency (e.g., 100x to 1000x the IC50) and any prior pharmacokinetic (PK) data. For this compound, a suggested range might be 10, 30, 100, and 300 mg/kg.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, p.o.) as a single dose.
-
Monitoring:
-
Record body weight daily. A weight loss of >20% is often considered a key endpoint.[1]
-
Perform clinical observations twice daily for the first 48 hours, then daily for up to 14 days. Use a clinical scoring system to quantify observations of animal well-being.
-
At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.
-
-
MTD Determination: The MTD is the highest dose at which no mortality, no more than a 15-20% mean body weight loss, and no significant clinical signs of toxicity are observed.
Data Presentation: Example MTD Study Results for this compound
| Dose Group (mg/kg, p.o.) | N | Mortality | Max Mean Body Weight Loss (%) | Key Clinical Signs | Macroscopic Findings | MTD Determination |
| Vehicle | 5 | 0/5 | 1.5 | None observed | No abnormal findings | - |
| 10 | 5 | 0/5 | 2.1 | None observed | No abnormal findings | Tolerated |
| 30 | 5 | 0/5 | 5.8 | None observed | No abnormal findings | Tolerated |
| 100 | 5 | 0/5 | 16.2 | Mild lethargy on Day 2, resolved | No abnormal findings | MTD |
| 300 | 5 | 2/5 | 28.5 | Severe lethargy, hunched posture | Pale liver noted in 2/5 animals | Exceeded MTD |
Based on this hypothetical data, 100 mg/kg would be selected as the MTD. Doses for the initial efficacy study should be at and below this level (e.g., 25, 50, and 100 mg/kg).
Visualization: MTD Study Workflow
Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.
FAQ 2: We are observing significant hyperglycemia in our animal models treated with this compound. How can we manage this on-target toxicity?
Answer:
Hyperglycemia is a known on-target, class-effect toxicity of PI3Kα inhibitors.[4][5][6] The PI3K/AKT pathway is a critical component of insulin (B600854) signaling; its inhibition impairs glucose uptake in peripheral tissues and leads to elevated blood glucose.[4][7][8] Managing this toxicity is crucial for maintaining animal welfare and enabling chronic dosing studies.
Troubleshooting Strategies:
-
Dose & Schedule Optimization: Explore if a lower dose or an intermittent dosing schedule (e.g., once every other day) can maintain efficacy while reducing the severity of hyperglycemia.
-
Dietary Modification: Switching animals to a low-carbohydrate or ketogenic diet can help manage blood glucose levels.
-
Pharmacological Intervention: Co-administration with an anti-hyperglycemic agent like metformin (B114582) is a common and effective strategy.[4][9] Metformin is an insulin sensitizer (B1316253) and is preferred over insulin secretagogues, as the resulting hyperinsulinemia from the latter can potentially counteract the anti-tumor effects of PI3K inhibition.[7][9][10]
Experimental Protocol: Monitoring and Managing Hyperglycemia
-
Baseline Measurement: Before starting treatment, measure baseline fasting blood glucose levels for all animals.
-
On-Study Monitoring:
-
For the first week of treatment, monitor blood glucose 2-4 hours post-dose, three times a week. This captures peak glucose excursions.
-
Blood can be collected via a tail vein prick using a standard handheld glucometer.
-
-
Intervention Thresholds: Define clear action thresholds. For example:
-
Grade 1-2 (e.g., 200-400 mg/dL): Continue monitoring. Consider dietary changes.
-
Grade 3 (>400 mg/dL): Initiate metformin co-treatment (e.g., 50 mg/kg, p.o., daily).
-
Grade 4 (>500 mg/dL or symptomatic): Consider a dose reduction or treatment holiday for this compound.
-
-
Metformin Co-administration: If used, administer metformin approximately 30-60 minutes before this compound to prepare the system for the glucose spike.
Data Presentation: Example Glucose Monitoring Data
| Treatment Group | Day 0 (Fasting, mg/dL) | Day 3 (Post-dose, mg/dL) | Day 7 (Post-dose, mg/dL) | Intervention |
| Vehicle | 125 ± 10 | 130 ± 12 | 128 ± 11 | None |
| This compound (50 mg/kg) | 128 ± 9 | 350 ± 45 | 380 ± 52 | Monitor |
| This compound (100 mg/kg) | 126 ± 11 | 460 ± 60 | 495 ± 70 | Start Metformin on Day 4 |
Visualization: PI3K/AKT Signaling and Hyperglycemia
Caption: PI3K pathway inhibition by this compound blocks glucose uptake.[11][12][13]
Troubleshooting Guide 1: High inter-animal variability in plasma exposure (PK).
Issue: You are observing significant differences in plasma concentrations (Cmax, AUC) of this compound between animals in the same dose group, confounding the dose-response relationship.
Potential Causes & Solutions:
High pharmacokinetic (PK) variability is a common challenge in preclinical studies, especially with orally administered compounds.[14][15]
| Potential Cause | Troubleshooting Strategy |
| Formulation Issues | This compound may have poor aqueous solubility, leading to inconsistent dissolution and absorption.[16] Solution: Re-evaluate the formulation vehicle. Test alternative solubilizing agents (e.g., Tween-80, PEG400, Solutol HS 15) to create a stable and homogenous solution or micronized suspension. |
| Dosing Technique | Inaccurate oral gavage can lead to dosing errors or deposition in the esophagus instead of the stomach. Solution: Ensure all personnel are properly trained and consistent in their gavage technique. Verify the gavage volume is accurate for each animal's body weight. |
| Animal Health/Stress | Underlying health issues or stress can alter gastrointestinal motility and drug metabolism. Solution: Ensure animals are fully acclimated before the study. Monitor for any signs of illness. Standardize housing and handling procedures to minimize stress. |
| Food Effects | The presence of food in the stomach can significantly alter the absorption of many drugs. Solution: Standardize the feeding schedule. For consistent absorption, fast animals for a short period (e.g., 4 hours) before dosing, ensuring access to water. |
Visualization: Troubleshooting PK Variability
Caption: Decision tree for troubleshooting high PK variability.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 4. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
How to monitor for resistance to (S)-STX-478 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers monitoring the development of resistance to (S)-STX-478 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a next-generation, oral, allosteric inhibitor of the phosphoinositide 3-kinase α (PI3Kα) enzyme.[1][2] It is designed to be mutant-selective, preferentially targeting PI3Kα proteins with common cancer-associated mutations in the helical and kinase domains (e.g., E542K, E545K, H1047R) over the wild-type (WT) enzyme.[3][4][5] By binding to a novel allosteric pocket, STX-478 inhibits the downstream PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[6][7][8] This selectivity aims to improve the therapeutic window by reducing toxicities associated with WT PI3Kα inhibition, such as hyperglycemia.[4][5]
Q2: Why is it important to monitor for resistance to this compound?
Acquired drug resistance is a common reason for the failure of targeted cancer therapies.[9][10] Cancer cells can develop mechanisms to overcome the effects of an inhibitor, leading to treatment failure. Monitoring for resistance in cell line models is crucial for:
-
Understanding the potential clinical limitations of the drug.
-
Identifying the molecular mechanisms by which resistance emerges.
-
Developing strategies to overcome or prevent resistance, such as combination therapies.
Q3: What are the potential mechanisms of resistance to a PI3Kα inhibitor like this compound?
While specific resistance mechanisms to STX-478 are still under investigation, potential mechanisms, based on other targeted therapies, may include:
-
Secondary Mutations: New mutations in the PIK3CA gene that prevent STX-478 from binding effectively.
-
Bypass Signaling: Upregulation of alternative signaling pathways (e.g., MAPK/ERK) that can promote cell survival independently of the PI3K pathway.
-
Downstream Alterations: Mutations or altered expression of components downstream of PI3Kα, such as AKT or mTOR.
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., ABCB1/MDR1) that actively remove the drug from the cell.[10]
Troubleshooting Guide: Monitoring and Characterizing Resistance
This guide addresses common issues encountered when generating and analyzing STX-478-resistant cell lines.
Issue 1: A gradual increase in the IC50 value of this compound is observed in our long-term culture.
This is the classic sign of developing acquired resistance. The first step is to confirm and characterize this observation.
Recommended Actions:
-
Confirm the Shift in IC50: Perform a dose-response cell viability assay comparing the parental (sensitive) cell line with the suspected resistant line. It is critical to run these experiments in parallel. A significant fold-change (typically >3-5 fold) in the IC50 value confirms resistance.
-
Assess Target Engagement: Use Western blotting to check the phosphorylation status of key proteins in the PI3K pathway. In a sensitive cell line, STX-478 treatment should decrease the levels of phosphorylated AKT (p-AKT at Ser473 and Thr308) and phosphorylated S6 ribosomal protein (p-S6).[6][11] If the resistant cells show restored p-AKT or p-S6 levels even in the presence of STX-478, it suggests the pathway has been reactivated.
-
Sequence the PIK3CA Gene: Extract genomic DNA from both parental and resistant cell lines and perform sequencing (Sanger or NGS) of the PIK3CA gene, focusing on the exons encoding the helical and kinase domains.[12][13] This will identify any secondary mutations that may interfere with drug binding.
Issue 2: After treating with STX-478, we no longer see a decrease in p-AKT levels in our resistant cell line, but PIK3CA sequencing shows no new mutations.
This scenario suggests that resistance may be occurring through a mechanism that does not involve direct alteration of the drug target.
Recommended Actions:
-
Investigate Bypass Pathways: Use Western blotting to probe for the activation of parallel signaling pathways known to confer resistance, such as the MAPK pathway. Check the phosphorylation levels of MEK and ERK.[11] Increased p-ERK in the resistant line upon STX-478 treatment could indicate a bypass mechanism.
-
Check for Upstream Activation: Analyze the activation status of receptor tyrosine kinases (RTKs) that are upstream of both the PI3K and MAPK pathways.
-
Consider PTEN Status: The tumor suppressor PTEN is a major negative regulator of the PI3K pathway.[8] Loss or mutation of PTEN can lead to pathway activation. Verify the protein expression of PTEN by Western blot and consider sequencing the PTEN gene.
Issue 3: Our resistant cells show a confirmed IC50 shift, but p-AKT levels remain low after STX-478 treatment and there are no new PIK3CA mutations or bypass pathway activation.
This suggests that the resistance mechanism may be downstream of AKT or may not involve signaling pathway alterations.
Recommended Actions:
-
Analyze Downstream Effectors: Investigate alterations in proteins downstream of AKT that are involved in cell survival and apoptosis, such as BAD and FOXO transcription factors.[8]
-
Evaluate Drug Efflux: Culture the resistant cells with known inhibitors of ABC transporters (e.g., verapamil) in combination with STX-478.[14] A restoration of sensitivity to STX-478 in the presence of an efflux pump inhibitor would suggest this as a resistance mechanism.
-
Perform a Broader Genomic/Proteomic Analysis: If the mechanism remains unclear, consider more comprehensive approaches like RNA-seq or proteomic profiling to compare the parental and resistant lines and identify differentially expressed genes or proteins that could be responsible for the resistant phenotype.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | PIK3CA Status | Description | This compound IC50 (nM)[7][15] | Fold Change |
| T47D | H1047R (Kinase) | Parental (Sensitive) | 15 | - |
| T47D-R | H1047R (Kinase) | Derived Resistant | 125 | 8.3x |
| MCF7 | E545K (Helical) | Parental (Sensitive) | 71 | - |
| MCF7-R | E545K (Helical) | Derived Resistant | 450 | 6.3x |
| SKBR3 | WT | Wild-Type (Less Sensitive) | >1000 | - |
Note: Data are hypothetical examples for illustrative purposes, based on typical shifts seen in acquired resistance models. Actual values will vary.
Table 2: Recommended Antibodies for Western Blot Analysis of PI3K Pathway
| Target Protein | Phosphorylation Site | Role in Pathway |
| PI3K p85 | Tyr458 | Activation of catalytic subunit |
| Akt (PKB) | Thr308 / Ser473 | Full activation of Akt[6] |
| mTOR | Ser2448 | Activation of mTORC1 complex |
| S6 Ribosomal Protein | Ser235/236 | Downstream effector of mTORC1 |
| ERK1/2 | Thr202/Tyr204 | Indicator of MAPK pathway activation |
| Total Akt, ERK, S6 | - | Loading/Expression Controls |
Diagrams and Workflows
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the core components of the PI3K/AKT/mTOR signaling pathway, the point of inhibition by this compound, and potential nodes for resistance.
Caption: PI3K/AKT/mTOR signaling pathway and STX-478 mechanism.
Experimental Workflow for Resistance Monitoring
This workflow outlines the key steps from initial cell culture to the characterization of a resistant cell line.
Caption: Workflow for generating and characterizing STX-478 resistance.
Troubleshooting Decision Tree
This logical diagram helps diagnose the underlying cause of observed resistance to STX-478.
Caption: Decision tree for troubleshooting STX-478 resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol uses a common colorimetric method (e.g., MTT or WST-1) to assess cell viability and determine the half-maximal inhibitory concentration (IC50).[14][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. It is advisable to use a wide concentration range for the initial experiment (e.g., 1 nM to 10 µM).[18]
-
Treatment: Add 10 µL of the drug dilutions to the appropriate wells. Include "vehicle only" (e.g., DMSO) and "media only" (no cells) controls.
-
Incubation: Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Reagent Addition: Add 10 µL of the viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability versus the log of the drug concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
-
Protocol 2: Western Blot for PI3K Pathway Analysis
This protocol details the detection of key phosphorylated proteins to assess pathway activity.[6][11]
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere. Treat with desired concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (see Table 2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To analyze multiple proteins on the same membrane, the membrane can be stripped and reprobed with another primary antibody (e.g., for a loading control like total Akt or β-actin).
References
- 1. drughunter.com [drughunter.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
Troubleshooting inconsistent pAKT inhibition with (S)-STX-478
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using (S)-STX-478, particularly concerning inconsistent inhibition of phosphorylated AKT (pAKT).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during experiments with this compound.
Q1: Why am I seeing inconsistent or no pAKT inhibition after treating my cells with this compound?
A1: Inconsistent pAKT inhibition can stem from several factors related to the compound's specific mechanism of action and general experimental variables. Here are the primary aspects to consider:
-
Cell Line PIK3CA Mutational Status: this compound is a mutant-selective PI3Kα inhibitor.[1][2][3] It is significantly more potent against cells harboring activating kinase-domain mutations in the PIK3CA gene (e.g., H1047R) than those with wild-type (WT) PI3Kα.[1][4] Verify the PIK3CA status of your cell line. Inhibition will be less potent in WT cells.
-
Basal pAKT Levels: The basal level of pAKT in your unstimulated cells might be too low for a decrease to be robustly detected.[5] Consider stimulating the pathway with a growth factor (e.g., insulin (B600854), EGF) to induce a strong, measurable pAKT signal before adding the inhibitor.
-
Experimental Conditions:
-
Compound Concentration: Ensure you are using an appropriate concentration range. Perform a dose-response experiment to determine the IC50 in your specific cell line.
-
Treatment Duration: The timing of pAKT inhibition can be transient. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended to identify the optimal endpoint.
-
Compound Stability: Ensure the compound is fully dissolved and stable in your culture medium. This compound is typically dissolved in DMSO for a stock solution.[3]
-
-
Assay-Specific Issues (e.g., Western Blot):
-
Phosphatase Activity: Endogenous phosphatases can rapidly dephosphorylate AKT upon cell lysis.[5] Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[5]
-
Antibody Quality: The quality and specificity of your pAKT and total AKT antibodies are critical. Use well-validated antibodies and optimize their dilutions.[6][7]
-
Loading Controls: Always probe for total AKT as a loading control and to confirm that the changes are specific to the phosphorylation status.[6]
-
Q2: I'm observing high variability in my results between experiments. What are the common sources of inter-assay variability?
A2: High inter-assay variability is a common challenge in cell-based assays.[8] Key factors include:
-
Cell Culture Practices:
-
Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses.[9]
-
Cell Density: Plate cells at a consistent density for every experiment. Over-confluent or sparse cultures can respond differently to stimuli and inhibitors.[9]
-
Serum Starvation: If applicable, the duration and conditions of serum starvation should be kept constant to ensure a consistent basal state before stimulation.
-
-
Reagent Consistency:
-
Operator-Dependent Variation: Standardize all manual steps, such as pipetting, washing, and incubation times.[8] Creating and following a detailed Standard Operating Procedure (SOP) is highly recommended.[8]
Q3: The total AKT levels also seem to decrease after treatment with this compound. Is this expected?
A3: A decrease in pAKT levels should ideally not be accompanied by a significant decrease in total AKT levels, as this compound is designed to inhibit the kinase activity, not induce protein degradation. If you observe a decrease in total AKT, consider these possibilities:
-
Cell Death: At high concentrations or after long incubation times, inhibition of the PI3K/AKT pathway can lead to apoptosis or cell cycle arrest, which could result in overall protein degradation. Correlate your pAKT results with a cell viability assay (e.g., CTG, MTS).
-
Loading Inaccuracies: Apparent changes in total AKT could be due to uneven protein loading. Always normalize the total AKT signal to a housekeeping protein (e.g., GAPDH, β-actin) whose expression is stable under your experimental conditions.[10]
Quantitative Data Summary
The potency of this compound is highly dependent on the PI3Kα mutation. The following table summarizes the biochemical inhibitory concentrations (IC50) for this compound against various forms of PI3Kα.
| PI3Kα Form | Mutation Type | This compound IC50 (nmol/L) | Selectivity vs. WT |
| H1047R | Kinase Domain | 9.4 | ~14-fold |
| E545K | Helical Domain | 71 | ~1.8-fold |
| E542K | Helical Domain | 113 | ~1.2-fold |
| Wild-Type (WT) | Wild-Type | 131 | 1-fold (Reference) |
| Data sourced from preclinical biochemical assays.[1] |
Visual Diagrams
PI3K/AKT Signaling Pathway and this compound Inhibition
This diagram illustrates the canonical PI3K/AKT signaling pathway and highlights the inhibitory action of this compound.
Caption: PI3K/AKT pathway showing inhibition of PI3Kα by this compound.
Troubleshooting Workflow for Inconsistent pAKT Inhibition
This workflow provides a logical sequence of steps to diagnose issues with pAKT inhibition experiments.
Caption: A step-by-step workflow for troubleshooting pAKT inhibition assays.
Logic Diagram of Potential Causes
This diagram outlines the potential root causes for failed or inconsistent pAKT inhibition.
Caption: Potential causes for lack of observed pAKT inhibition with this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for pAKT (Ser473) and Total AKT
This protocol provides a standard method for assessing pAKT inhibition in adherent cell culture.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
(Optional) If assessing pathway stimulation, serum-starve cells for 4-24 hours according to your optimized protocol.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
(Optional) Stimulate cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce AKT phosphorylation.
-
Include appropriate vehicle (DMSO) and positive/negative controls.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can increase background.[5]
-
Incubate the membrane with primary antibody against pAKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
-
After imaging, strip the membrane and re-probe for Total AKT and a loading control (e.g., GAPDH) to ensure equal loading and to assess the specificity of pAKT inhibition.
-
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. A brief guide to good practices in pharmacological experiments: Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in tumor response to (S)-STX-478 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-STX-478 in in vivo tumor models. Our goal is to help you navigate experimental challenges and understand the variability in tumor response to this novel, mutant-selective, allosteric PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3Kα) that specifically targets activating mutations in the kinase and helical domains of PIK3CA.[1][2] Unlike traditional orthosteric inhibitors that bind to the ATP pocket, STX-478 binds to a novel allosteric site.[1] This mutant-selective mechanism spares wild-type (WT) PI3Kα, thereby minimizing off-target effects such as metabolic dysregulation (e.g., hyperglycemia) that are commonly observed with less selective PI3Kα inhibitors.[1][2]
Q2: Which tumor models are most likely to respond to this compound?
Tumor models harboring activating mutations in the kinase (e.g., H1047R, H1047L) or helical (e.g., E545K, E542K) domains of PIK3CA are the most sensitive to this compound.[1] Preclinical studies have demonstrated robust anti-tumor activity in xenograft and patient-derived xenograft (PDX) models with these mutations across various cancer types, including breast, gynecologic, and head and neck squamous cell carcinoma.[1][3]
Q3: What is the recommended dosage and administration route for in vivo studies?
In preclinical mouse xenograft models, this compound has been shown to be efficacious when administered orally (p.o.) at doses up to 100 mg/kg, once daily (q.d.).[1] The compound can be formulated in a solution of 30% 2-hydroxylpropyl-beta-cyclodextrin at a pH of 8 for oral gavage.[1]
Q4: What are the expected metabolic side effects of this compound?
A key feature of this compound is its sparing of wild-type PI3Kα, which significantly reduces the risk of metabolic side effects.[1] Preclinical studies have shown that, unlike the pan-PI3Kα inhibitor alpelisib, this compound does not cause significant hyperglycemia or hyperinsulinemia at efficacious doses.[1]
Q5: Is this compound effective against brain metastases?
This compound is a central nervous system (CNS)-penetrant agent, suggesting its potential to treat brain tumors and brain metastases.[4][5]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Tumor Response in a PIK3CA-Mutant Model
Possible Cause 1: Incorrect PIK3CA Mutation While this compound is effective against both kinase and helical domain mutations, there can be differential sensitivity.[1]
-
Recommendation: Confirm the specific PIK3CA mutation in your cell line or PDX model through sequencing.
Possible Cause 2: Intrinsic Resistance Mechanisms Tumor cells can have intrinsic resistance to PI3Kα inhibition.
-
Recommendation:
-
Assess the activation status of downstream and parallel signaling pathways. Constitutive activation of pathways like MAPK or loss of tumor suppressors such as PTEN can confer resistance.
-
Consider combination therapy. Preclinical data suggests that combining this compound with agents like fulvestrant (B1683766) or CDK4/6 inhibitors can lead to synergistic anti-tumor effects, particularly in ER+ breast cancer models.[3]
-
Possible Cause 3: Suboptimal Drug Exposure Inadequate drug concentration at the tumor site can lead to a poor response.
-
Recommendation:
-
Perform pharmacokinetic (PK) analysis to measure plasma and tumor concentrations of this compound.
-
Ensure proper formulation and administration of the compound.
-
Issue 2: Development of Acquired Resistance to this compound
Possible Cause 1: Secondary Mutations in PIK3CA While less common with allosteric inhibitors compared to orthosteric ones, secondary mutations in the drug-binding site could potentially arise.
-
Recommendation: Sequence the PIK3CA gene in resistant tumors to identify any new mutations.
Possible Cause 2: Activation of Bypass Signaling Pathways Tumor cells can adapt to PI3Kα inhibition by upregulating alternative survival pathways.
-
Recommendation:
-
Perform phosphoproteomic or transcriptomic analysis on resistant tumors to identify upregulated pathways.
-
Consider rational combination therapies to target these bypass mechanisms. For instance, feedback activation of the MAPK pathway is a known resistance mechanism to PI3K inhibitors.
-
Data on In Vivo Tumor Response Variability
The following tables summarize the in vivo efficacy of this compound in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
| CDX Model | Cancer Type | PIK3CA Mutation | This compound Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) (%) | Observations |
| T47D | Breast Cancer | H1047R | 100 | Not explicitly stated, but led to tumor regressions | Superior to fulvestrant and low-dose alpelisib.[1] |
| CAL-33 | Head and Neck Squamous Cell Carcinoma | H1047R | 100 | Not explicitly stated, but showed regressions in most animals | Efficacy similar or superior to high-dose alpelisib.[1] |
| GP2d | Breast Cancer | H1047L | 100 | Not explicitly stated, but regressions in half of the animals | Alpelisib treatment resulted in no regressions.[1] |
| Detroit 562 | Head and Neck Squamous Cell Carcinoma | H1047R | 100 | Not explicitly stated, but regressions in 5 of 9 animals | Compelling efficacy seen with both STX-478 and alpelisib.[1] |
| PDX Model | Cancer Type | PIK3CA Mutation(s) | This compound Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (TGI) (%) | Observations |
| ST1056 | Breast Cancer | H1047R (Kinase) | 100 | Not explicitly stated, but highly efficacious | Efficacy similar to alpelisib.[1] |
| ST1799 | Breast Cancer | E542K (Helical) & H1065L (Kinase) | 100 | Not explicitly stated, but highly efficacious | Efficacy similar to alpelisib.[1] |
| ST2652 | Head and Neck Squamous Cell Carcinoma | E545K (Helical) | 100 | Not explicitly stated, but highly efficacious | Efficacy similar to alpelisib.[1] |
Experimental Protocols
In Vivo Xenograft Efficacy Studies
-
Cell Culture and Implantation:
-
Cancer cell lines (e.g., T47D, CAL-33) are cultured under standard conditions.
-
Female immunodeficient mice (e.g., BALB/c nude or NSG) are used.
-
Cells are harvested, washed, and resuspended in an appropriate medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
5-10 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor volumes are measured 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).
-
When tumors reach a mean volume of approximately 150-200 mm^3, mice are randomized into treatment and control groups.
-
-
Drug Formulation and Administration:
-
This compound is formulated in 30% 2-hydroxylpropyl-beta-cyclodextrin, pH 8.
-
The drug is administered daily via oral gavage (p.o., q.d.).
-
The vehicle control group receives the formulation without the active compound.
-
-
Efficacy and Tolerability Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
-
Pharmacodynamic Analysis:
-
For pharmacodynamic studies, tumors are harvested at specific time points after the final dose.
-
Tumor lysates are prepared and subjected to Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT Ser473).
-
Visualizations
This compound Signaling Pathway
Caption: this compound allosterically inhibits mutant PI3Kα, blocking downstream signaling.
In Vivo Xenograft Experimental Workflow
Caption: Workflow for assessing this compound efficacy in xenograft models.
Troubleshooting Logic for Suboptimal Tumor Response
Caption: Decision tree for troubleshooting suboptimal in vivo response to this compound.
References
- 1. biospace.com [biospace.com]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kα: SABCS 2022 Axel Hoos STX-478 Xenograft Models Breast Cancer - OncologyTube [oncologytube.com]
- 4. Scorpion Therapeutics to Present STX-478 Phase 1/2 Data at ESMO 2024 [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
Best practices for long-term storage of (S)-STX-478
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (S)-STX-478.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term storage, this compound should be stored as a solid (powder). The stability of the compound under different temperature conditions is outlined in the table below.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, stock solutions of this compound should be stored at low temperatures to maintain stability. For instance, solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to use the solution within these timeframes to ensure its integrity.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in DMSO.[2][3] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (249.20 mM), which may require sonication to fully dissolve.[2]
Q4: Is this compound light-sensitive?
A4: While specific data on light sensitivity is not explicitly stated in the provided documents, it is a general best practice for all research compounds to be stored in light-protected containers (e.g., amber vials) to prevent potential photodegradation.
Q5: What are the safety precautions I should take when handling this compound?
A5: As with any chemical compound, standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
Issue 1: I am having trouble dissolving the this compound powder.
-
Possible Cause: Insufficient solvent or inadequate mixing.
-
Solution: this compound is soluble in DMSO at high concentrations, but may require assistance to fully dissolve.[2] Ensure you are using a sufficient volume of fresh, high-purity DMSO. Gentle warming or sonication can aid in the dissolution process.[2] Avoid using DMSO that has absorbed moisture, as this can reduce solubility.[3]
Issue 2: I am observing reduced efficacy of the compound in my experiments.
-
Possible Cause 1: Improper storage of the stock solution.
-
Solution: Verify that the stock solution has been stored at the correct temperature and within the recommended timeframe (-80°C for up to 6 months, -20°C for up to 1 month).[1][2] If the storage conditions have been compromised, it is advisable to prepare a fresh stock solution.
-
Possible Cause 2: Multiple freeze-thaw cycles of the stock solution.
-
Solution: To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that you only thaw the amount needed for a specific experiment.
-
Possible Cause 3: The compound may have degraded over time.
-
Solution: If the solid compound has been stored for an extended period, even under recommended conditions, its potency may diminish. If you suspect degradation, it is best to use a fresh batch of the compound.
Data Presentation
Table 1: Long-Term Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Storage Period |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
| Data sourced from MedchemExpress product data sheet.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 401.29 g/mol )[2]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of the compound.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, this would be 1 mL.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]
-
Once dissolved, the stock solution is ready for use or for aliquoting and long-term storage.
-
Visualizations
Caption: PI3Kα signaling pathway and its inhibition by this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for reduced efficacy of this compound.
References
Technical Support Center: Validating Antibody Specificity for PI3K Pathway Analysis with (S)-STX-478
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating antibody specificity for PI3K pathway analysis, with a specific focus on the use of (S)-STX-478, a mutant-selective, allosteric PI3Kα inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the PI3K pathway?
This compound is a potent and highly selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα) that preferentially targets cancer-associated mutations in the kinase and helical domains of PI3Kα.[1][2][3][4] Its mechanism of action involves binding to a novel allosteric pocket on the PI3Kα enzyme, leading to the inhibition of its kinase activity.[2][3] This, in turn, blocks the downstream signaling cascade, most notably the phosphorylation of AKT at serine 473 (p-AKT S473), a key biomarker of PI3K pathway activation.[2][4][5] A significant advantage of this compound is its selectivity for mutant PI3Kα, which minimizes the inhibition of wild-type PI3Kα in healthy tissues, thereby avoiding metabolic side effects like hyperglycemia that are common with less selective PI3K inhibitors.[4][6][7]
Q2: Which antibodies are critical for validating the effect of this compound on the PI3K pathway?
To validate the effect of this compound, it is essential to use highly specific antibodies against key proteins in the PI3K/AKT/mTOR signaling pathway. The most critical antibodies include:
-
Phospho-AKT (Ser473): This is a primary biomarker for PI3K pathway activation. A decrease in p-AKT (S473) signal upon this compound treatment is a direct indicator of target engagement and pathway inhibition.
-
Total AKT: This antibody is crucial for normalization. The ratio of phospho-AKT to total AKT should be assessed to account for any variations in protein loading.
-
Phospho-S6 Ribosomal Protein (Ser235/236): As a downstream effector of mTORC1, which is regulated by AKT, monitoring the phosphorylation of S6 can provide further confirmation of pathway inhibition.
-
Total S6 Ribosomal Protein: Used for normalization of phospho-S6 levels.
-
PI3Kα (p110α): To confirm the presence of the target protein in your cell or tissue lysates.
Q3: What are the appropriate cell line models to test the specificity of this compound?
Given that this compound is a mutant-selective PI3Kα inhibitor, it is crucial to use a panel of cell lines with known PIK3CA mutation status. An ideal experimental setup would include:
-
PIK3CA Mutant Cell Lines: Cell lines harboring activating mutations in the kinase (e.g., H1047R) or helical (e.g., E545K, E542K) domains of PIK3CA. In these cells, this compound is expected to potently inhibit PI3K signaling.
-
PIK3CA Wild-Type Cell Lines: Cell lines that express the non-mutated form of PI3Kα. In these cells, this compound should have a significantly lower inhibitory effect on the PI3K pathway compared to mutant cell lines.
-
Isogenic Cell Line Pairs: If available, using isogenic cell lines (genetically identical except for the PIK3CA mutation) provides the most robust system for validating the mutant-selective activity of this compound.[4][7]
Troubleshooting Guides
Western Blotting
Problem 1: No or weak p-AKT (S473) signal even in untreated PIK3CA mutant cells.
-
Possible Cause: Low basal PI3K pathway activation.
-
Solution: Ensure the cell line has a documented activating PIK3CA mutation. If the basal activity is low, consider stimulating the pathway with a growth factor (e.g., insulin, EGF, or PDGF) for a short duration (e.g., 15-30 minutes) before cell lysis to induce a robust p-AKT signal.
-
-
Possible Cause: Inefficient protein extraction and preservation of phosphorylation.
-
Possible Cause: Insufficient protein loading.
-
Solution: For phosphorylated proteins, which are often low in abundance, it may be necessary to load a higher amount of total protein (30-50 µg) per lane.[10]
-
-
Possible Cause: Suboptimal antibody dilution or inactive antibody.
-
Solution: Perform an antibody titration to determine the optimal concentration. Verify the antibody's activity using a positive control lysate known to have high p-AKT levels.
-
Problem 2: I'm not observing a decrease in the p-AKT/total AKT ratio after this compound treatment in my PIK3CA mutant cell line.
-
Possible Cause: Incorrect this compound concentration or treatment duration.
-
Solution: Verify the concentration and bioactivity of your this compound stock. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-AKT in your specific cell line.
-
-
Possible Cause: Cell line resistance to PI3K inhibition.
-
Solution: Some cell lines may have intrinsic or acquired resistance mechanisms.[11] Confirm the PIK3CA mutation status of your cells. Consider testing other downstream readouts like p-S6 to see if the pathway is inhibited at a different node.
-
-
Possible Cause: Issues with the Western blot protocol.
-
Solution: Review your Western blot protocol for any deviations. Ensure consistent protein loading and transfer efficiency. Use a loading control (e.g., GAPDH or β-actin) to confirm equal loading.
-
Problem 3: High background or non-specific bands on my Western blot for total AKT or p-AKT.
-
Possible Cause: Antibody concentration is too high.
-
Solution: Reduce the concentration of the primary and/or secondary antibody.[12]
-
-
Possible Cause: Inadequate blocking.
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.[12]
-
-
Possible Cause: Poor quality of primary antibody.
-
Solution: Use an antibody that has been validated for specificity, for example, through knockout/knockdown experiments or by comparing multiple antibodies targeting different epitopes of the same protein.
-
Data Presentation
Table 1: Expected Changes in PI3K Pathway Activation with this compound Treatment
| Cell Line Type | PIK3CA Status | Treatment | Expected p-AKT (S473) / Total AKT Ratio | Expected p-S6 (S235/236) / Total S6 Ratio |
| Cancer Cell Line A | Mutant (e.g., H1047R) | Vehicle (DMSO) | High | High |
| Cancer Cell Line A | Mutant (e.g., H1047R) | This compound | Significantly Decreased | Significantly Decreased |
| Cancer Cell Line B | Wild-Type | Vehicle (DMSO) | Basal | Basal |
| Cancer Cell Line B | Wild-Type | This compound | No significant change or slight decrease | No significant change or slight decrease |
Experimental Protocols
Western Blotting for PI3K Pathway Analysis
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with the desired concentrations of this compound or vehicle (DMSO) for the determined time period (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-S6, or total S6 diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
-
Quantification: Perform densitometric analysis to quantify band intensities. Normalize the phospho-protein signal to the corresponding total protein signal.
Immunoprecipitation (IP) for PI3Kα
-
Cell Lysis: Lyse cells as described in the Western blotting protocol.
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against PI3Kα (p110α) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Mandatory Visualizations
Caption: The PI3K/AKT/mTOR signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflow for validating antibody specificity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biossusa.com [biossusa.com]
- 13. benchchem.com [benchchem.com]
Calibrating IC50 measurements for (S)-STX-478 in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on calibrating IC50 measurements for (S)-STX-478 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a mutant-selective, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It is designed to preferentially bind to and inhibit PI3Kα with activating mutations in the kinase and helical domains, while sparing the wild-type (WT) enzyme.[1][3][4] This selectivity aims to minimize on-target toxicities associated with WT PI3Kα inhibition, such as hyperglycemia.[1][2] this compound binds to a novel allosteric pocket on PI3Kα, leading to the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][5]
Q2: In which cell lines is this compound expected to be most potent?
This compound is most effective in cancer cell lines harboring activating mutations in the kinase or helical domains of PIK3CA, the gene encoding the p110α catalytic subunit of PI3Kα.[1][4] Its potency is significantly higher in cells with these mutations compared to cells with wild-type PIK3CA.[1]
Q3: How should I determine the IC50 of this compound in my cell line?
The half-maximal inhibitory concentration (IC50) for cell viability can be determined using a cell proliferation assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.[1][6] To confirm on-target activity, you should also measure the inhibition of phosphorylated AKT (p-AKT), a key downstream effector of PI3K, using methods like Western blotting or a high-throughput immunoassay (e.g., HTRF).[1][7]
Q4: What is the recommended starting concentration range for an IC50 experiment?
Based on published data, a starting concentration range for cell viability assays could be from 1 nM to 10 µM, using a serial dilution.[8] For p-AKT inhibition assays, which often require shorter incubation times, a similar or slightly lower concentration range may be appropriate.
Troubleshooting Guide
Problem: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell density, passage number, or serum concentration.
-
Solution: Use cells within a consistent and narrow passage number range. Ensure precise and consistent cell seeding density. Maintain a consistent serum concentration, or consider using serum-free/reduced-serum media if compatible with your cell line, as serum components can bind to the compound.[9][10]
-
-
Possible Cause: Improper compound handling.
-
Solution: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before preparing serial dilutions in culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.[9]
-
Problem: this compound shows lower than expected potency in a PIK3CA mutant cell line.
-
Possible Cause: Intrinsic or acquired resistance.
-
Solution: The cell line may have downstream mutations (e.g., in PTEN) or activate compensatory signaling pathways that bypass the effect of PI3Kα inhibition.[3] Sequence key downstream pathway components and consider combination therapies.
-
-
Possible Cause: Incorrect assay endpoint or incubation time.
Problem: Cell viability is above 100% at low concentrations of this compound.
-
Possible Cause: Overgrowth of control cells.
-
Solution: If control cells become over-confluent during the assay, their metabolic activity and viability can decrease. This can make it appear as though low drug concentrations are promoting growth. Optimize the initial cell seeding density to ensure cells remain in the logarithmic growth phase for the duration of the experiment.[2]
-
Data Presentation
Table 1: Biochemical IC50 of this compound against PI3Kα Variants
| PI3Kα Variant | IC50 (nmol/L) | Selectivity vs. WT |
| Wild-Type (WT) | 131 | - |
| H1047R (Kinase Domain) | 9.4 | 14-fold |
| E545K (Helical Domain) | 71 | ~1.8-fold |
| E542K (Helical Domain) | 113 | ~1.2-fold |
Data sourced from Buckbinder et al., Cancer Discovery, 2023.[1][4]
Table 2: Cellular Activity of this compound in a Panel of Human Tumor Cell Lines
| Cell Line | PIK3CA Status | p-AKT HTRF IC50 (nmol/L) | CellTiter-Glo GI50 (nmol/L) |
| T47D | H1047R | 20 | 25 |
| MCF7 | E545K | 45 | 50 |
| BT20 | H1047R, E545K | 30 | 40 |
| NCI-H1048 | H1047R, E545K | 15 | 20 |
| SKBR3 | WT | >1000 | >1000 |
This is representative data compiled from published studies. Actual values may vary based on experimental conditions.[1]
Experimental Protocols
Protocol 1: Determining Cell Viability IC50 using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Confirming Target Engagement by Western Blot for p-AKT
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., based on the viability IC50) for 1-4 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal to determine the extent of target inhibition at each concentration.
Visualizations
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A New Wave of PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of (S)-STX-478 and Alpelisib for PIK3CA-Mutant Breast Cancer
In the landscape of targeted therapies for PIK3CA-mutant breast cancer, the approved first-in-class PI3Kα inhibitor, alpelisib (B612111), has established a new standard of care. However, its therapeutic window is narrowed by on-target, wild-type PI3Kα inhibition that leads to significant metabolic toxicities, most notably hyperglycemia and rash.[1][2][3][4] A new contender, (S)-STX-478, has emerged as a next-generation, mutant-selective, allosteric inhibitor of PI3Kα, demonstrating a promising preclinical and early clinical profile that may offer a superior therapeutic index.[1][2][4][5][6] This guide provides a detailed comparison of this compound and alpelisib, focusing on their mechanisms, efficacy, safety, and the experimental data underpinning these findings.
Mechanism of Action: A Tale of Two Binding Sites
Alpelisib functions as an ATP-competitive inhibitor, targeting the kinase domain of the p110α subunit of PI3K.[7][8][9] It exhibits high specificity for the α-isoform but does not distinguish between the wild-type and mutant forms of the enzyme.[1][2][4] This lack of mutant selectivity is the primary driver of its associated metabolic side effects, as wild-type PI3Kα plays a crucial role in insulin (B600854) signaling.[2][4][10]
In contrast, this compound represents a paradigm shift in PI3Kα inhibition. It is an allosteric inhibitor that binds to a novel, previously undescribed cryptic pocket near the ATP-binding site of p110α.[1][11] This unique binding mode confers selectivity for the most common cancer-associated mutations in the kinase and helical domains of PIK3CA.[1][6] By preferentially binding to the mutated protein, this compound spares the wild-type enzyme, thereby minimizing the off-target effects on glucose metabolism.[1][2][4][6]
Preclinical Efficacy: Head-to-Head in Xenograft Models
Preclinical studies have demonstrated that this compound has comparable or even superior anti-tumor activity to alpelisib in various PIK3CA-mutant cancer models. In xenograft models of breast cancer, this compound induced robust and durable tumor regression, both as a monotherapy and in combination with standard-of-care agents like fulvestrant (B1683766) and CDK4/6 inhibitors.[1][2][4]
A key preclinical study highlighted that this compound, administered at a dose of 100 mg/kg, achieved tumor regression comparable to a high dose of alpelisib (50 mg/kg) in xenograft models without inducing the metabolic dysfunction seen with alpelisib.[12]
Clinical Data: Early Insights into Safety and Efficacy
Early clinical data from a Phase 1/2 trial (NCT05768139) of this compound in patients with advanced solid tumors harboring PIK3CA mutations have been encouraging.[5] In a heavily pretreated patient population, including those who had previously received PI3K inhibitors, this compound monotherapy demonstrated an overall response rate (ORR) of 21% and a disease control rate (DCR) of 67% across all tumor types.[5] In patients with hormone receptor-positive (HR+) breast cancer, the ORR was 23% with a DCR of 68%.[5]
Crucially, the toxicity profile of this compound appears favorable compared to alpelisib. The Phase 1/2 trial reported no significant increase in hyperglycemia, and other common alpelisib-associated adverse events such as severe diarrhea, mucositis, and rash were not observed.[5] The dose-limiting toxicities were myalgia and paresthesia, which were reversible.[5]
For comparison, the pivotal SOLAR-1 trial of alpelisib in combination with fulvestrant in patients with PIK3CA-mutant, HR+, HER2- advanced breast cancer showed a median progression-free survival of 11.0 months versus 5.7 months for placebo plus fulvestrant.[13] However, grade 3 or 4 hyperglycemia was observed in 36.6% of patients receiving alpelisib, and rash was seen in 9.9% of patients.[10]
Data Summary
| Parameter | This compound | Alpelisib |
| Mechanism of Action | Allosteric, Mutant-Selective PI3Kα Inhibitor | ATP-Competitive, Pan-PI3Kα Inhibitor |
| Binding Site | Novel cryptic pocket | ATP-binding site |
| Selectivity | Preferentially binds to kinase and helical domain mutants | Equipotent against wild-type and mutant PI3Kα |
| Preclinical Efficacy | Comparable or superior to alpelisib in xenografts | Demonstrated efficacy in preclinical models |
| Clinical ORR (Monotherapy) | 21% (all tumors), 23% (HR+ breast cancer) | 4-6% (historical values for PI3K inhibitors) |
| Key Adverse Events | Myalgia, paresthesia (dose-limiting) | Hyperglycemia, rash, diarrhea, mucositis |
| CNS Penetrance | Yes | Not a primary feature |
| Half-life | Approximately 60 hours | Not specified in provided context |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of PI3K inhibitors typically involve a multi-step approach:
1. In Vitro Kinase Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against wild-type and mutant PI3Kα enzymes.
-
Methodology: Recombinant PI3Kα (wild-type and various mutant forms) is incubated with the test compound at varying concentrations in the presence of ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is measured using a variety of detection methods, such as ADP-Glo Kinase Assay or HTRF Kinase Assays.
2. Cellular Proliferation Assays:
-
Objective: To assess the effect of the compound on the growth of cancer cell lines with known PIK3CA mutation status.
-
Methodology: PIK3CA-mutant and wild-type breast cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compound. Cell viability is measured after a set period (e.g., 72 hours) using assays such as CellTiter-Glo or MTT. The concentration that inhibits cell growth by 50% (GI50) is calculated.
3. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology: Human breast cancer cells with PIK3CA mutations are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized to receive vehicle control, the test compound, or a comparator drug (e.g., alpelisib) via oral gavage. Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for downstream pathway markers like p-AKT).
Visualizing the Pathways and Processes
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 9. Alpelisib | C19H22F3N5O2S | CID 56649450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of (S)-STX-478 and Other PI3K Inhibitors for Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of emerging PI3K inhibitors, with a focus on the mutant-selective, allosteric inhibitor (S)-STX-478.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative overview of the efficacy of this compound, a novel mutant-selective, allosteric PI3Kα inhibitor, against other notable PI3K inhibitors. The information presented is supported by preclinical and clinical data to aid researchers in making informed decisions for their studies.
Introduction to this compound
This compound, also known as Tersolisib, is a potent and orally bioavailable small molecule that selectively inhibits the alpha isoform of PI3K (PI3Kα).[1] What sets this compound apart is its unique allosteric mechanism of action and its selectivity for mutated forms of PI3Kα over the wild-type (WT) enzyme.[2][3][4] This targeted approach aims to improve the therapeutic window by minimizing the on-target toxicities, such as hyperglycemia and rash, that are commonly associated with non-selective PI3K inhibitors that also inhibit wild-type PI3Kα in normal tissues.[2][3][4]
Comparative Efficacy: this compound vs. Other PI3K Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other PI3K inhibitors, including the approved non-selective inhibitor alpelisib (B612111) and other investigational agents.
In Vitro Potency: Biochemical IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below, compiled from various preclinical studies, illustrates the inhibitory activity of different PI3K inhibitors against wild-type and various mutant forms of PI3Kα. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target(s) | PI3Kα WT (IC50, nM) | PI3Kα H1047R (IC50, nM) | PI3Kα E545K (IC50, nM) | PI3Kα E542K (IC50, nM) | Selectivity for H1047R vs. WT |
| This compound (Tersolisib) | Mutant-selective allosteric PI3Kα | 131[2][3] | 9.4[2][3] | 71[2][3] | 113[2][3] | ~14-fold[2][3] |
| Alpelisib (BYL719) | PI3Kα | ~5[5] | ~5 | ~5 | ~5 | None[2][3] |
| Inavolisib (GDC-0077) | PI3Kα | - | 0.038[3][6][7] | - | - | >300-fold vs. other isoforms[3] |
| Taselisib (GDC-0032) | PI3Kα, δ, γ (β-sparing) | - | Ave. IC50 of 70 nM in p110α mutant lines[8] | - | - | More potent against mutant PI3Kα[8] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | 3[9] | - | - | - | Pan-inhibitor[9] |
| RLY-2608 | Mutant-selective allosteric PI3Kα | - | - | - | - | Mutant-selective |
In Vivo Efficacy: Xenograft Tumor Models
Preclinical evaluation in xenograft models provides crucial insights into the anti-tumor activity of these inhibitors in a living system. The following table summarizes key findings from studies using human tumor cell lines or patient-derived tissues implanted in immunodeficient mice.
| Inhibitor | Tumor Model | PIK3CA Mutation | Key Efficacy Findings | Reference |
| This compound | Various CDX and PDX models | H1047R, E545K, E542K | Efficacy similar or superior to high-dose alpelisib while sparing metabolic dysregulation.[2][10][11] | [2][10][11] |
| Alpelisib | HCC1954 xenografts | H1047R | Significantly reduced tumor growth, especially in combination with trastuzumab.[12] | [12] |
| Inavolisib (GDC-0077) | HCC1954 xenografts | H1047R | Resulted in tumor regressions.[3][4] | [3][4] |
| Taselisib | KPL-4 xenografts | PIK3CA mutant | Dose-dependent tumor growth inhibition.[8] | [8] |
| Pictilisib | U87MG and IGROV1 xenografts | - | 98% and 80% growth inhibition, respectively, at 150mg/kg.[9] | [9] |
| RLY-2608 | PIK3CA-mutant xenografts | Kinase & Helical domain | Significant tumor growth inhibition with minimal impact on insulin (B600854) levels.[13] | [13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies behind the presented data, the following diagrams illustrate the PI3K signaling pathway and a general workflow for evaluating PI3K inhibitors.
Caption: PI3K/AKT signaling pathway with points of intervention for allosteric and orthosteric inhibitors.
Caption: A typical workflow for the preclinical evaluation of PI3K inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of PI3K inhibitors. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.
Biochemical PI3K Kinase Assay (General Protocol)
This assay measures the enzymatic activity of PI3K and the inhibitory effect of compounds.
-
Reagent Preparation:
-
Prepare a stock solution of the PI3K inhibitor in DMSO.
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Dilute the recombinant PI3K enzyme and the lipid substrate (e.g., PIP2) in the reaction buffer.
-
-
Assay Procedure:
-
Add the inhibitor at various concentrations to the wells of a microplate.
-
Add the PI3K enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the lipid substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 1-2 hours).
-
-
Detection:
-
Stop the reaction and detect the amount of product (PIP3) or the remaining ATP using a suitable detection method (e.g., ADP-Glo, HTRF, or ELISA-based methods).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay - General Protocol)
This assay assesses the effect of an inhibitor on cell proliferation and viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of the PI3K inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for p-AKT (Ser473) (General Protocol)
This method is used to confirm the on-target effect of PI3K inhibitors by measuring the phosphorylation of the downstream effector AKT.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the PI3K inhibitor at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT at Serine 473 (p-AKT Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT and loading control signals.
-
Human Tumor Xenograft Study (General Protocol)
This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.
-
Animal and Cell Line Preparation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Prepare a suspension of human cancer cells in a suitable medium or Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
For patient-derived xenografts (PDXs), surgically implant a small piece of the patient's tumor.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume.
-
-
Drug Treatment:
-
Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Administer the PI3K inhibitor and the vehicle control according to the planned dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
-
Conclusion
This compound represents a promising next-generation PI3Kα inhibitor with a distinct allosteric mechanism and selectivity for mutant forms of the enzyme. Preclinical data suggests that this approach can lead to potent anti-tumor efficacy comparable to or exceeding that of non-selective inhibitors like alpelisib, while potentially offering a significantly improved safety profile by sparing wild-type PI3Kα. The comparative data and experimental protocols provided in this guide are intended to assist researchers in the design and execution of their studies to further investigate the therapeutic potential of this compound and other PI3K inhibitors in the treatment of cancer. As with all research, it is crucial to carefully consider the specific experimental context and to consult the primary literature for detailed methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4.8. Western Blotting (WB) Analysis [bio-protocol.org]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (S)-STX-478 vs. GDC-0077 - A Guide for Researchers
A new generation of PI3Kα inhibitors, (S)-STX-478 and GDC-0077 (Inavolisib), have emerged as promising therapeutic agents targeting cancers with activating mutations in the PIK3CA gene. This guide provides a comprehensive, data-supported comparison of these two molecules to aid researchers, scientists, and drug development professionals in their evaluation.
Both this compound and GDC-0077 are designed to selectively inhibit the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), a critical node in a signaling pathway that governs cell growth, proliferation, and survival.[1] Dysregulation of this pathway due to activating mutations in PIK3CA is a frequent event in various cancers, including breast, gynecological, and head and neck cancers.[2][3] While both inhibitors target mutant PI3Kα, they employ distinct mechanisms of action that influence their selectivity and potential clinical profiles.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
This compound is a novel, allosteric inhibitor that binds to a previously un-described cryptic pocket near the ATP-binding site of PI3Kα.[2][4] This allosteric mode of action is reported to confer high selectivity for mutant forms of the enzyme over the wild-type (WT) protein.[2][3] In contrast, GDC-0077 is an ATP-competitive inhibitor that also induces the selective degradation of the mutant p110α protein.[5][6] This dual mechanism of inhibition and degradation contributes to its potent and selective activity against mutant PI3Kα.[6]
Biochemical and Cellular Potency
The potency of this compound and GDC-0077 has been evaluated in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Target | This compound IC50 (nM) | GDC-0077 IC50 (nM) |
| PI3Kα (WT) | 131[2] | - |
| PI3Kα (H1047R) | 9.4[2] | 0.038[6][7] |
| PI3Kα (E545K) | 71[2] | - |
| PI3Kα (E542K) | 113[2] | - |
Selectivity Profile
A key differentiator for this new class of PI3Kα inhibitors is their selectivity for mutant forms of the enzyme over the wild-type and other PI3K isoforms. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
| Inhibitor | Selectivity for PI3Kα vs. other Class I Isoforms (β, δ, γ) |
| This compound | 14-fold selectivity for H1047R mutant over WT PI3Kα.[2] |
| GDC-0077 | >300-fold selective for PI3Kα over other Class I PI3K isoforms.[5] |
In Vivo Efficacy in Xenograft Models
Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, provide valuable insights into the anti-tumor activity of these inhibitors in a living organism.
| Inhibitor | Xenograft Model | Dosing | Outcome |
| This compound | T47D (ER+/HER2- breast cancer) | - | Deep tumor regression, both as monotherapy and in combination with fulvestrant. |
| This compound | Patient-derived xenografts (PDX) with helical domain mutations | - | Tumor growth inhibition at doses that did not cause metabolic dysfunction. |
| GDC-0077 | PIK3CA-mutant breast cancer xenografts | Daily oral treatment | Resulted in tumor regressions and induction of apoptosis.[8] |
| GDC-0077 | KPL-4 (PIK3CA mutant breast cancer) | - | Efficacious in a subcutaneous xenograft model.[9] |
Preclinical Pharmacokinetics
The pharmacokinetic profiles of this compound and GDC-0077 have been characterized in preclinical models, providing information on their absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | This compound | GDC-0077 (Inavolisib) |
| Oral Bioavailability | Predicted to have a low human efficacious dose with minimal peak-to-trough plasma concentrations.[3] | 57.5% to 100% in preclinical species (mouse, rat, dog, monkey).[9] |
| CNS Penetrance | CNS-penetrant.[3] | - |
| Permeability | - | Moderate permeability (1.9 x 10⁻⁶ cm/s) in MDCK cells.[9] |
| Metabolic Stability | - | Metabolically stable in human and preclinical species hepatocytes.[9] |
| Half-life | Approximately 60 hours in humans.[10] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used in the evaluation of PI3Kα inhibitors.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of PI3Kα.
Protocol Summary:
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound or GDC-0077) in DMSO.
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3Kα enzyme (wild-type or mutant) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.[11]
-
Detection: Stop the reaction and add HTRF detection reagents. These typically include a europium-labeled antibody and a fluorescent acceptor that bind to the product of the reaction (PIP3).
-
Signal Reading: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
Protocol Summary:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96- or 384-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PI3Kα inhibitor.
-
Incubation: Incubate the cells for a period of time, typically 72 hours.
-
Reagent Addition: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).[12][13]
-
Signal Measurement: Measure the luminescent signal using a luminometer.
In Vivo Xenograft Study
This experimental model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol Summary:
-
Cell Implantation: Implant human cancer cells (e.g., breast cancer cell lines with PIK3CA mutations) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, this compound, or GDC-0077). Administer the compounds, typically via oral gavage, at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
Conclusion
Both this compound and GDC-0077 represent significant advancements in the development of targeted therapies for PIK3CA-mutant cancers. This compound's allosteric mechanism and high mutant selectivity, coupled with its CNS penetrance, offer a promising profile with the potential for an improved therapeutic window.[3] GDC-0077's dual mechanism of ATP-competitive inhibition and mutant-selective degradation provides potent and sustained pathway inhibition.[5][6]
The choice between these inhibitors for specific research applications will depend on the particular PIK3CA mutation being studied, the desired therapeutic profile (e.g., CNS activity), and the specific experimental context. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design robust experiments to further elucidate the potential of these next-generation PI3Kα inhibitors.
References
- 1. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 9. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
A Comparative Guide to the Selectivity of (S)-STX-478 for Mutant vs. Wild-Type PI3Kα
For Researchers, Scientists, and Drug Development Professionals
The phosphoinositide 3-kinase α (PI3Kα) signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a critical target for therapeutic intervention. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα, are highly prevalent across a range of solid tumors, including breast, gynecological, and head and neck cancers.[1][2] While first-generation PI3Kα inhibitors like alpelisib (B612111) have demonstrated clinical benefit, their efficacy is often limited by significant on-target toxicities, such as hyperglycemia and rash, which stem from the inhibition of wild-type (WT) PI3Kα in normal tissues.[1][3]
(S)-STX-478 is a novel, allosteric inhibitor designed to selectively target mutant forms of PI3Kα, thereby widening the therapeutic window.[4][5] Unlike ATP-competitive inhibitors, STX-478 binds to a previously undescribed allosteric pocket within the enzyme.[2][4] This guide provides a detailed comparison of STX-478's selectivity profile against the non-selective inhibitor alpelisib, supported by preclinical experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The selectivity of STX-478 has been rigorously evaluated in biochemical and cellular assays, demonstrating a clear preference for common oncogenic PI3Kα mutants over the wild-type enzyme.
Biochemical Selectivity
In direct enzymatic assays, STX-478 shows potent inhibition of kinase-domain mutant PI3Kα (H1047R) with significant selectivity over the WT form. In contrast, alpelisib is equipotent against both mutant and WT enzymes.[4]
Table 1: Biochemical IC50 Values of STX-478 vs. Alpelisib Against PI3Kα Variants
| Compound | PI3Kα H1047R (Kinase Mutant) IC50 (nmol/L) | PI3Kα E545K (Helical Mutant) IC50 (nmol/L) | PI3Kα E542K (Helical Mutant) IC50 (nmol/L) | Wild-Type PI3Kα IC50 (nmol/L) | Selectivity for H1047R vs. WT |
|---|---|---|---|---|---|
| This compound | 9.4 | 71 | 113 | 131 | ~14-fold |
| Alpelisib | equipotent | equipotent | equipotent | equipotent | No Selectivity |
Data sourced from biochemical inhibition assays.[4]
Cellular Activity and Target Engagement
The mutant selectivity observed in biochemical assays translates to preferential activity in cancer cell lines harboring PIK3CA mutations. Target engagement was measured by the inhibition of phosphorylated AKT (pAKT), a key downstream effector in the PI3Kα pathway.
Table 2: Cellular Activity of STX-478 vs. Alpelisib in Isogenic and Tumor Cell Lines
| Cell Line Model | PIK3CA Status | Assay Type | This compound Potency | Alpelisib Potency | Key Finding |
|---|---|---|---|---|---|
| MCF10A (Isogenic) | H1047R (Kinase Mutant) | pAKT Inhibition | Potent Inhibition | Equipotent | STX-478 demonstrates clear selectivity for the kinase-domain mutant.[5] |
| MCF10A (Isogenic) | E545K (Helical Mutant) | pAKT Inhibition | Less Potent | Equipotent | Alpelisib remains equipotent, while STX-478 shows less activity against this helical mutant in this specific cellular context.[5] |
| MCF10A (Isogenic) | Wild-Type | pAKT Inhibition | Weak Inhibition | Equipotent | Confirms STX-478's lower potency against WT PI3Kα.[5] |
| Panel of Tumor Cell Lines | Kinase-Domain Mutants | pAKT Inhibition & Cell Viability | Potent Inhibition | Potent Inhibition | STX-478 shows equivalent or superior target engagement and correlation with cell viability compared to alpelisib in kinase-mutant lines.[4] |
| Panel of Tumor Cell Lines | Helical-Domain Mutants | Cell Viability | Potent Inhibition | Potent Inhibition | STX-478 effectively inhibits the proliferation of cell lines with both helical and kinase domain mutations.[6][7] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the selectivity of PI3Kα inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of purified PI3Kα isoforms and its inhibition.
-
Principle: The assay measures the amount of ADP produced from the kinase's phosphorylation of a lipid substrate (PIP2) using ATP. The amount of ADP is directly proportional to kinase activity.
-
Protocol:
-
Reagent Preparation: Purified recombinant PI3Kα enzymes (WT and mutants) are diluted in a kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT).
-
Compound Preparation: this compound or other inhibitors are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The purified enzyme, lipid substrate (e.g., diC8 PIP2), and inhibitor are incubated together in a 384-well plate.
-
Initiation: The reaction is initiated by adding a solution containing ATP. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. A "Kinase Detection Reagent" is then added to convert ADP to ATP, which drives a luciferase/luciferin (B1168401) reaction, producing a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the amount of inhibitor activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[8]
-
Cellular Phospho-AKT (pAKT) Assay
This cell-based assay measures target engagement by quantifying the inhibition of a key downstream signaling node.
-
Principle: Activated PI3Kα phosphorylates AKT at Serine 473 (pAKT). A decrease in pAKT levels in cells treated with an inhibitor indicates successful target engagement.
-
Protocol:
-
Cell Culture: Cancer cell lines with known PIK3CA status (e.g., MCF10A isogenic lines, T47D) are seeded in 96-well or 384-well plates and allowed to adhere.[5][9]
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
pAKT Quantification: The level of pAKT (Ser473) is quantified. This can be done using various methods:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Specific donor- and acceptor-labeled antibodies against total AKT and pAKT are added to the lysate. A signal is generated when both antibodies are in close proximity, allowing for ratiometric detection of pAKT relative to total AKT.[10]
-
Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with specific primary antibodies for pAKT and total AKT, followed by secondary antibodies for detection.[11]
-
-
Data Analysis: The pAKT signal is normalized to total AKT or a housekeeping protein. IC50 values are determined by plotting the normalized pAKT levels against the inhibitor concentration.[10]
-
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the functional consequence of PI3Kα inhibition on cancer cell proliferation and survival.
-
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protocol:
-
Cell Seeding: Tumor cells are seeded into 96-well plates at a specified density.
-
Compound Treatment: After allowing cells to adhere, they are treated with a range of inhibitor concentrations for an extended period (typically 72 hours).[9]
-
Lysis and Signal Generation: A single reagent (CellTiter-Glo®) is added directly to the wells, which lyses the cells and contains luciferase and luciferin to generate a luminescent signal from the ATP released.
-
Data Measurement: The plate is incubated briefly to stabilize the signal, and luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to vehicle-treated control cells to determine the percentage of cell growth inhibition. The GI50 (concentration for 50% growth inhibition) is then calculated from the dose-response curve.[9]
-
Visualizations: Pathways and Workflows
PI3Kα Signaling Pathway
The diagram below illustrates the central role of PI3Kα in cell signaling, from upstream receptor activation to downstream effects on cell growth and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for Selectivity Validation
The following workflow outlines the logical progression of experiments to confirm the mutant-selective profile of a PI3Kα inhibitor.
Caption: Experimental workflow for validating PI3Kα inhibitor selectivity.
Conclusion
The available preclinical data robustly demonstrates that this compound is a highly mutant-selective PI3Kα inhibitor. Its allosteric mechanism of action confers a distinct advantage over ATP-competitive inhibitors like alpelisib, resulting in potent inhibition of common PI3Kα kinase- and helical-domain mutants while largely sparing the wild-type enzyme.[4][5] This selectivity profile is validated through biochemical, cellular, and in vivo experiments.
By selectively targeting the oncogenic driver, STX-478 is designed to avoid the dose-limiting toxicities associated with WT PI3Kα inhibition, such as metabolic dysfunction.[1][7] Preclinical studies and initial clinical data have shown that STX-478 provides robust anti-tumor efficacy without causing severe hyperglycemia, supporting its potential for a superior therapeutic index.[12][13] This positions STX-478 as a promising next-generation therapy for patients with PI3Kα-mutated solid tumors.
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STX-478 – An allosteric, mutant-selective PI3Kα inhibitor with a best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. STX-478, a best-in-class, mutant-selective, allosteric inhibitor of PI3Kα | BioWorld [bioworld.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. vjoncology.com [vjoncology.com]
(S)-STX-478: A Paradigm Shift in PI3Kα Inhibition, Sparing Glucose Metabolism
A detailed comparison of the mutant-selective PI3Kα inhibitor, (S)-STX-478, and pan-PI3K inhibitors, focusing on their differential effects on glucose metabolism. This guide provides researchers, scientists, and drug development professionals with objective, data-driven insights into the therapeutic advantages of selective PI3Kα inhibition.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[1] Its aberrant activation is a common driver in many cancers, making it a key therapeutic target.[1] However, the clinical utility of first-generation pan-PI3K inhibitors has been hampered by significant metabolic side effects, primarily hyperglycemia and insulin (B600854) resistance.[2][3] This is due to their indiscriminate inhibition of all PI3K isoforms, including the wild-type (WT) PI3Kα that is essential for normal glucose homeostasis.[4][5]
This compound emerges as a promising next-generation therapeutic, engineered as a mutant-selective, allosteric inhibitor of PI3Kα.[6][7][8] Preclinical evidence robustly demonstrates its ability to potently inhibit cancer-associated PI3Kα mutants while sparing the wild-type enzyme, thereby uncoupling anti-tumor efficacy from metabolic dysregulation.[4][6][9]
Superior Selectivity of this compound for Mutant PI3Kα
This compound's innovative mechanism of action lies in its preferential binding to a novel allosteric site on mutant PI3Kα.[4][7] This results in a significantly higher potency against cancer-driving mutants compared to the wild-type enzyme, a feature not seen with pan-PI3K inhibitors or the non-mutant selective PI3Kα inhibitor, alpelisib (B612111).
| Compound | Target | IC50 (nmol/L) | Selectivity (WT/Mutant) |
| This compound | PI3Kα H1047R (mutant) | 9.4 | 14-fold |
| PI3Kα WT | 131 | ||
| PI3Kα E542K (mutant) | 113 | ||
| PI3Kα E545K (mutant) | 71 | ||
| Alpelisib | PI3Kα H1047R (mutant) | - | None |
| PI3Kα WT | - | ||
| PI3Kα E542K (mutant) | - | ||
| PI3Kα E545K (mutant) | - | ||
| Data sourced from preclinical biochemical assays.[4][10] |
Preserved Glucose Homeostasis with this compound
The key differentiator of this compound is its favorable metabolic profile. In preclinical studies, this compound demonstrated a clear separation of on-target anti-tumor activity from the off-target metabolic liabilities that plague pan-PI3K inhibitors.
Insulin Tolerance Test (ITT)
In an insulin tolerance test on tumor-naive mice, alpelisib treatment led to a significant impairment in insulin sensitivity, as evidenced by the sustained high levels of blood glucose after insulin administration. In stark contrast, mice treated with this compound showed a normal glucose response, comparable to the vehicle control group, indicating preserved insulin sensitivity.[4][9]
| Treatment Group | Dosing | Area Under the Curve (AUC) of Blood Glucose (relative to vehicle) |
| Vehicle | - | Baseline |
| This compound | 30 mg/kg | No significant change |
| This compound | 100 mg/kg | No significant change |
| Alpelisib | 50 mg/kg | Significantly increased |
| Qualitative summary of data from in vivo studies.[4][9] |
Oral Glucose Tolerance Test (OGTT)
Similarly, in an oral glucose tolerance test, alpelisib-treated mice exhibited impaired glucose clearance. Conversely, the glucose tolerance of mice treated with this compound was unaffected and mirrored that of the control group.[1]
| Treatment Group | Dosing | Peak Blood Glucose Level (relative to vehicle) | Time to Return to Baseline |
| Vehicle | - | Baseline | Normal |
| This compound | 100 mg/kg | No significant change | Normal |
| Alpelisib | 50 mg/kg | Significantly increased | Delayed |
| Qualitative summary of data from in vivo studies.[1] |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and pan-PI3K inhibitors on glucose metabolism are a direct consequence of their distinct selectivity profiles.
Figure 1. Differential Targeting of PI3Kα Isoforms.
Figure 2. Impact on Insulin Signaling and Glucose Uptake.
Figure 3. In Vivo Metabolic Testing Workflow.
Experimental Protocols
Biochemical PI3Kα Activity Assay
The enzymatic activity of wild-type and mutant PI3Kα was assessed using a luminescent kinase assay that measures the amount of ADP produced.[11][12][13] Recombinant PI3Kα enzymes were incubated with the lipid substrate PIP2 and ATP in the presence of varying concentrations of the inhibitor (this compound or alpelisib). The reaction was stopped, and the amount of ADP generated was quantified using a luciferase-based system. IC50 values were determined by fitting the dose-response curves.
In Vivo Glucose Metabolism Studies
Animals: Female BALB/c nude mice were used for the in vivo studies.[4][9]
Drug Administration: this compound and alpelisib were administered orally once daily for five consecutive days prior to the metabolic tests.[4][9]
Insulin Tolerance Test (ITT):
-
Mice were fasted for 6 hours.
-
A baseline blood glucose measurement was taken from the tail vein.
-
Mice were administered a final dose of the respective inhibitor one hour before the insulin challenge.[4][9]
-
An intraperitoneal injection of insulin (0.75 U/kg) was administered.[4][9]
-
Blood glucose levels were monitored at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.[14][15][16]
Oral Glucose Tolerance Test (OGTT):
-
Mice were fasted for 6 hours.
-
A baseline blood glucose reading was obtained.
-
Mice were administered a final dose of the inhibitor.
-
An oral gavage of glucose (2 g/kg) was given.[3]
-
Blood glucose was measured at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[17][18][19]
Western Blot Analysis of p-AKT (Ser473)
To assess the downstream effects of PI3Kα inhibition on the signaling pathway, Western blotting for phosphorylated AKT at serine 473 (p-AKT Ser473) was performed on tissue lysates.[2][6][20]
-
Protein was extracted from tumor and muscle tissues.
-
Protein concentration was quantified using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against p-AKT (Ser473) and total AKT.[21][22]
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly support this compound as a highly differentiated PI3Kα inhibitor. Its mutant selectivity translates into a superior safety profile, specifically by avoiding the metabolic toxicities that have limited the therapeutic window of pan-PI3K inhibitors. By preserving normal glucose metabolism, this compound has the potential to offer a more effective and tolerable treatment option for patients with PI3Kα-mutated cancers.[4][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
- 8. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K (p110α/p85α) Protocol [promega.sg]
- 12. promega.de [promega.de]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Suppression of insulin feedback enhances the efficacy of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insulin Tolerance Test in Mouse [protocols.io]
- 16. mmpc.org [mmpc.org]
- 17. protocols.io [protocols.io]
- 18. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 21. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
Predicting Response to (S)-STX-478 Therapy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
(S)-STX-478, a novel, mutant-selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), is demonstrating promise in clinical trials for patients with advanced solid tumors. The primary predictive biomarker for response to this therapy is the presence of activating mutations in the PIK3CA gene. This guide provides a comprehensive comparison of this compound with other targeted therapies for PIK3CA-mutant cancers, supported by experimental data and detailed protocols.
The PI3K/AKT/mTOR Signaling Pathway and the Role of PIK3CA Mutations
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in various cancers, frequently driven by gain-of-function mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. These mutations, most commonly occurring in the helical and kinase domains, lead to constitutive pathway activation and tumor progression.
Comparative Efficacy of this compound and Alternative Therapies
The clinical development of this compound focuses on its potential to offer a more favorable safety profile compared to non-selective PI3Kα inhibitors, which are often associated with significant toxicities such as hyperglycemia.[1][2] The following tables summarize the objective response rates (ORR) and progression-free survival (PFS) for this compound and other relevant therapies in patients with PIK3CA-mutant solid tumors.
Table 1: Monotherapy and Combination Therapy Efficacy in PIK3CA-Mutant Breast Cancer
| Therapy | Combination Agent | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | - | Phase 1/2 (NCT05768139) | HR+/HER2- BC, PIK3CA mutant | 23%[1][2][3] | Data not yet mature |
| Alpelisib (B612111) | Fulvestrant (B1683766) | SOLAR-1 | HR+/HER2- BC, PIK3CA mutant | 29% | 11.0 months |
| Inavolisib | Palbociclib + Fulvestrant | INAVO120 | HR+/HER2- BC, PIK3CA mutant | 62.7%[4] | 17.2 months[4] |
| Capivasertib | Fulvestrant | CAPItello-291 | HR+/HER2- BC, PIK3CA/AKT1/PTEN altered | Not Reported | 7.3 months[5] |
| Palbociclib | Fulvestrant | PALOMA-3 (sub-analysis) | HR+/HER2- BC, PIK3CA mutant | Not Reported | 9.5 months[6] |
| Ribociclib | Fulvestrant | MONALEESA-3 (sub-analysis) | HR+/HER2- BC, PIK3CA mutant | No PFS benefit observed[7] | No PFS benefit observed[7] |
| Abemaciclib | Fulvestrant | postMONARCH | HR+/HER2- BC, PIK3CA mutant | 17%[8] | 6.0 months[8] |
BC: Breast Cancer, HR+: Hormone Receptor-Positive, HER2-: Human Epidermal Growth Factor Receptor 2-Negative. Data for this compound combination therapies are not yet publicly available as clinical trials are ongoing.[9]
Table 2: this compound Monotherapy Efficacy in Other PIK3CA-Mutant Solid Tumors
| Tumor Type | Clinical Trial | Objective Response Rate (ORR) |
| Gynecological Cancers | Phase 1/2 (NCT05768139) | 44%[3][9] |
| All Solid Tumors | Phase 1/2 (NCT05768139) | 21%[1][2][3] |
Experimental Protocols
A clear understanding of the methodologies employed in clinical trials is essential for the critical evaluation of therapeutic efficacy. Below are summaries of the key experimental protocols for the this compound and the comparator SOLAR-1 trials.
This compound Phase 1/2 Trial (NCT05768139)
-
Study Design: A multi-part, open-label, phase 1/2 study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.[3]
-
Patient Population: Adults with advanced or refractory solid tumors with a documented PIK3CA mutation in either the kinase or helical domains.[1][2] Patients with pre-existing diabetes or who were intolerant to other PI3Kα inhibitors were included.[1][2]
-
Biomarker Analysis: PIK3CA mutation status is determined from a new or recent tumor biopsy.
-
Treatment Arms:
-
Response Assessment: Tumor response is evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
Alpelisib SOLAR-1 Trial
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[10]
-
Patient Population: Postmenopausal women, and men, with HR+/HER2-, PIK3CA-mutated advanced breast cancer that had progressed on or after an aromatase inhibitor-based regimen.[10]
-
Biomarker Analysis: PIK3CA mutation status was determined from tumor tissue using a PCR-based assay (QIAGEN therascreen® PIK3CA RGQ PCR Kit).[11] An exploratory analysis also assessed mutations in circulating tumor DNA (ctDNA) by next-generation sequencing.[12][13]
-
Treatment Arms:
-
Alpelisib (300 mg daily) plus fulvestrant (500 mg every 28 days and on day 15 of cycle 1).
-
Placebo plus fulvestrant.
-
-
Response Assessment: The primary endpoint was progression-free survival, assessed by the investigator according to RECIST v1.1.[10]
Biomarker-Driven Treatment Selection
The data strongly support the use of PIK3CA mutation status as a predictive biomarker for response to PI3Kα inhibitors. The mutant-selective nature of this compound aims to improve the therapeutic window by minimizing off-target effects on wild-type PI3Kα, thereby reducing toxicities like hyperglycemia that are common with non-selective inhibitors.[1][2]
Conclusion
This compound is a promising new agent for the treatment of PIK3CA-mutant solid tumors. Early clinical data demonstrate its potential for significant anti-tumor activity with a favorable safety profile. The presence of activating PIK3CA mutations is the key predictive biomarker for response to this compound. As data from ongoing combination therapy trials become available, the role of this compound in the treatment landscape of PIK3CA-mutant cancers will be further defined. Continued research into additional biomarkers of response and resistance will be crucial for optimizing patient selection and treatment outcomes with this new generation of PI3Kα inhibitors.
References
- 1. Scorpion Therapeutics Presents Initial Clinical Data From Its Phase 1/2 Trial of STX-478 Demonstrating Potentially Best-in-Class Mutant-Selective PI3Kα Inhibition for the Treatment of Advanced Solid Tumors at ESMO Congress 2024 - BioSpace [biospace.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. New Drug Combination Increases Overall Survival in Patients with PIK3CA-Mutated Advanced Breast Cancer | Mass General Brigham [massgeneralbrigham.org]
- 5. onclive.com [onclive.com]
- 6. Fulvestrant-Based Combination Therapy for Second-Line Treatment of Hormone Receptor-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Scorpion Therapeutics Provides Clinical Program Updates for Its Mutant-Selective PI3Kα Inhibitor STX-478 | Nasdaq [nasdaq.com]
- 10. novartis.com [novartis.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SABCS 2018: Liquid biopsies in SOLAR-1 trial predict benefit of alpelisib in PIK3CA-mutant breast cancer - ecancer [ecancer.org]
- 13. Benefit of Alpelisib When Combined with Fulvestrant as Demonstrated Through Biomarker Subanalysis from the SOLAR-1 Study - The Oncology Pharmacist [theoncologypharmacist.com]
Independent Validation of (S)-STX-478's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of (S)-STX-478 with alternative PI3Kα inhibitors. The data presented is based on available preclinical and early-phase clinical studies. It is important to note that as of late 2025, most of the data on this compound originates from studies conducted by its developer, Scorpion Therapeutics. Truly independent validation from unaffiliated academic or clinical groups is anticipated as the compound progresses through further clinical development.
Executive Summary
This compound is an investigational, orally bioavailable, allosteric inhibitor that selectively targets mutant forms of phosphoinositide 3-kinase alpha (PI3Kα). Preclinical and initial Phase 1/2 clinical data suggest that STX-478 exhibits potent anti-tumor activity in cancers harboring PIK3CA mutations. A key differentiating feature of STX-478 is its wild-type sparing mechanism, which translates to a potentially improved safety profile, particularly concerning metabolic side effects like hyperglycemia that are common with non-selective PI3Kα inhibitors. This guide compares STX-478 to the approved non-selective inhibitor alpelisib (B612111) and other investigational mutant-selective inhibitors, inavolisib and RLY-2608.
Data Presentation
Table 1: Biochemical Potency of PI3Kα Inhibitors
| Compound | Target | IC50 (nM) vs. H1047R | IC50 (nM) vs. E545K | IC50 (nM) vs. Wild-Type (WT) | Selectivity (WT/H1047R) |
| This compound | Mutant-selective PI3Kα | 9.4 | 71 | 131 | ~14-fold |
| Alpelisib | Pan-PI3Kα | equipotent | equipotent | equipotent | None |
| Inavolisib (GDC-0077) | PI3Kα | 0.038 | - | >300-fold selective vs β, δ, γ | High |
| RLY-2608 | Mutant-selective PI3Kα | <10 | <10 | 8-12x less potent vs WT | 8-12-fold |
Table 2: Cellular Activity of PI3Kα Inhibitors in PIK3CA-Mutant Cancer Cell Lines
| Compound | Cell Line(s) | Mutation(s) | Cellular pAKT Inhibition IC50 (nM) | Cell Viability GI50 (nM) |
| This compound | Panel of H1047X mutant lines | H1047R, H1047L | 15 - 319 | Strong correlation with pAKT inhibition |
| Alpelisib | Panel of H1047X mutant lines | H1047R, H1047L | 28 - 268 | - |
| Inavolisib (GDC-0077) | HCC1954, KPL-4 | H1047R | Potent | Potent |
| RLY-2608 | T47D, MCF7 | H1047R, E545K | Potent | Potent |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Model Type | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Metabolic Dysfunction (Hyperglycemia) |
| This compound | CDX & PDX | Breast, HNSCC | 100 mg/kg, oral, daily | Similar or superior to high-dose alpelisib | Not observed |
| Alpelisib | CDX & PDX | Breast | 50 mg/kg, oral, daily | Significant | Observed |
| Inavolisib (GDC-0077) | Xenograft | Breast (KPL-4) | Oral | Efficacious | - |
| RLY-2608 | Xenograft | Breast | Oral | Dose-dependent, full regressions | Minimal impact on insulin (B600854) levels |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft.
Table 4: Preliminary Clinical Efficacy of this compound (Phase 1/2 Trial)
| Tumor Type | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| HR+/HER2- Breast Cancer | 23% | 68% |
| Gynecological Cancers | 44% | 67% |
| All Tumor Types | 21% | 67% |
Data presented at ESMO Congress 2024.
Experimental Protocols
Biochemical Assays (General Protocol)
Purpose: To determine the direct inhibitory activity of a compound against purified PI3Kα enzyme variants.
Methodology: A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents: Recombinant human PI3Kα (wild-type and mutant forms), PIP2 substrate, ATP, assay buffer, HTRF detection reagents (e.g., Eu3+-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer).
-
Procedure:
-
Serially dilute the test compound in DMSO.
-
In a 384-well plate, add the test compound, the specific PI3Kα isoform, and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for detection reagent binding.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the IC50 values by fitting the dose-response curves using non-linear regression.
Cell Viability Assays (General Protocol)
Purpose: To assess the effect of a compound on the proliferation and viability of cancer cell lines.
Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: Culture PIK3CA-mutant and wild-type cancer cell lines in appropriate media.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to untreated controls and calculate the GI50 values from the dose-response curves.
In Vivo Xenograft Studies (General Protocol)
Purpose: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD scid gamma or BALB/c nude).
-
Tumor Implantation: Subcutaneously inject cultured cancer cells (CDX model) or implant patient-derived tumor fragments (PDX model) into the flanks of the mice.
-
Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and comparators (e.g., alpelisib) via the appropriate route (typically oral gavage) at specified doses and schedules. The control group receives a vehicle solution.
-
Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice weekly). Monitor the overall health of the animals.
-
Endpoint: Continue the study for a defined period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups. Monitor for signs of toxicity, such as weight loss or changes in blood glucose levels.
Mandatory Visualization
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical validation of a PI3K inhibitor.
Caption: Logical comparison of different classes of PI3Kα inhibitors.
Preclinical Comparison of (S)-STX-478: A Mutant-Selective PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for (S)-STX-478, a novel, mutant-selective, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), against other targeted therapies, primarily the pan-PI3Kα inhibitor alpelisib (B612111). This compound is designed to preferentially target PI3Kα mutations, potentially offering a wider therapeutic window and a better safety profile compared to non-selective inhibitors.[1][2]
Executive Summary
This compound is an oral, central nervous system (CNS)-penetrant, allosteric inhibitor that shows high selectivity for kinase and helical domain mutations in PI3Kα.[1][3][4] Preclinical studies demonstrate that STX-478 has comparable or superior anti-tumor efficacy to alpelisib in xenograft models of PIK3CA-mutant cancers, without inducing the metabolic side effects, such as hyperglycemia, commonly associated with wild-type PI3Kα inhibition.[2][5] This mutant-selective approach may provide a significant advantage in treating patients with PIK3CA-mutant tumors, including those who have been heavily pretreated with other targeted therapies like CDK4/6 inhibitors.[3][6]
Data Presentation: Preclinical Efficacy of this compound vs. Alpelisib
The following table summarizes the key preclinical findings comparing this compound and alpelisib.
| Parameter | This compound | Alpelisib | Cell Lines/Models | Key Findings | Reference |
| Enzyme Inhibition (IC50) | H1047R: 9.4 nMWT: 131 nME542K: 113 nME545K: 71 nM | Equipotent against mutant and WT | Biochemical assays | STX-478 demonstrates 14-fold selectivity for the H1047R mutant over wild-type PI3Kα. | [7] |
| Cellular Potency (IC50) | 15 to 319 nmol/L | 28 to 268 nmol/L | Panel of human tumor cell lines with PI3Kα kinase-domain mutations | STX-478 shows equivalent or superior target engagement and inhibition of cell viability compared to alpelisib in kinase-domain mutant cell lines. | [5] |
| In Vivo Efficacy | Tumor regression | Tumor stasis | T47D ER+HER2- breast cancer xenograft model | At a low dose, STX-478 in combination with fulvestrant (B1683766) led to tumor regressions, superior to STX-478 monotherapy. Higher doses of STX-478 resulted in deep tumor regressions with or without fulvestrant. | [5] |
| Metabolic Effects | No induction of insulin (B600854) resistance or metabolic dysfunction | Causes metabolic dysregulation | Human adipocytes and in vivo models | STX-478 spares metabolic dysfunction by selectively targeting mutant PI3Kα, unlike the non-selective inhibition by alpelisib. | [2][5] |
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are common in many cancers and lead to the constitutive activation of this pathway. This compound is designed to selectively inhibit the activity of mutant PI3Kα, thereby blocking downstream signaling.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following provides a general methodology for the key xenograft studies cited.
Human Tumor Xenograft Studies
-
Cell Lines and Animal Models: Human cancer cell lines harboring PIK3CA mutations (e.g., T47D for breast cancer) are used. These cells are implanted into immunodeficient mice (e.g., NOD scid gamma or BALB/c nude mice).
-
Tumor Establishment and Randomization: Tumors are allowed to grow to a specified volume (e.g., ~200 mm³). Mice are then randomized into different treatment groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily (q.d.). Comparator agents like alpelisib are also administered orally. For combination studies, other agents like fulvestrant are given via subcutaneous (s.c.) injection.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary endpoint is often the percent change in tumor volume from the start of treatment. Body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: To assess target engagement, tumors may be harvested at specific time points after drug administration for Western blot analysis of downstream signaling proteins like phosphorylated AKT (pAKT) and phosphorylated S6 (pS6). Immunohistochemistry (IHC) for these markers may also be performed.
-
Metabolic Studies: To evaluate metabolic side effects, glucose and insulin tolerance tests can be performed on the animals during the treatment period.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical xenograft study evaluating this compound.
Caption: General workflow for preclinical xenograft studies of this compound.
Discussion on Cross-Resistance
While direct cross-resistance studies between this compound and other targeted therapies are not yet published, its mechanism of action provides a rationale for its potential use in settings of acquired resistance.
-
Resistance to Endocrine Therapy and CDK4/6 Inhibitors: In ER-positive breast cancer, activation of the PI3K pathway is a known mechanism of resistance to endocrine therapy and CDK4/6 inhibitors.[8][9][10] The demonstrated synergy of STX-478 with fulvestrant and CDK4/6 inhibitors in preclinical models suggests its potential to overcome or delay this resistance.[5][7] Clinical trials are ongoing to evaluate these combinations.[3][11]
-
Overcoming Limitations of First-Generation PI3K Inhibitors: The favorable safety profile of STX-478, particularly the lack of severe hyperglycemia, may allow for more sustained and effective target inhibition compared to less selective inhibitors like alpelisib.[2][5] This could be crucial in patients who were intolerant to previous PI3K pathway inhibitors.[3] The first-in-human study of STX-478 included patients who had prior treatment with a PI3K pathway inhibitor.[3][6]
-
Potential for Novel Resistance Mechanisms: As with any targeted therapy, acquired resistance to STX-478 is possible. Mechanisms of resistance to other PI3K inhibitors have included the acquisition of secondary mutations in PIK3CA or alterations in other components of the PI3K/AKT pathway.[12][13] The allosteric binding mode of STX-478 might be effective against some resistance mutations that affect the ATP-binding site targeted by orthosteric inhibitors, but further research is needed.[4][5]
Conclusion
This compound is a promising next-generation, mutant-selective PI3Kα inhibitor with a preclinical profile that suggests a potential for improved efficacy and safety over existing non-selective inhibitors. Its potent anti-tumor activity in PIK3CA-mutant models and its favorable metabolic profile position it as a strong candidate for further clinical development, both as a monotherapy and in combination with other targeted agents. The ongoing clinical trials will be crucial in defining its role in the treatment of PIK3CA-mutant cancers and its ability to address the challenges of treatment resistance.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drughunter.com [drughunter.com]
- 5. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Combination of (S)-STX-478 with CDK4/6 Inhibitors Demonstrates Synergistic Anti-Tumor Efficacy Over Monotherapy
For Immediate Release: A growing body of preclinical evidence indicates that the combination of (S)-STX-478, a potent and selective PI3Kα inhibitor, with cyclin-dependent kinase 4/6 (CDK4/6) inhibitors results in a synergistic anti-tumor effect that surpasses the efficacy of either agent as a monotherapy. This guide provides a comprehensive comparison of the combination therapy versus monotherapy, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is an investigational, allosteric, and mutant-selective PI3Kα inhibitor designed to target tumors with activating mutations in the PIK3CA gene while sparing wild-type PI3Kα, thereby potentially reducing toxicities associated with non-selective PI3K inhibitors.[1][2][3] CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib, are a class of drugs that block the proliferation of cancer cells by inhibiting the activity of CDK4 and CDK6, key proteins in the cell cycle.[4] Preclinical studies have shown that combining STX-478 with a CDK4/6 inhibitor leads to robust and durable tumor regressions in cancer models.[2] An ongoing clinical trial, NCT05768139, is currently evaluating STX-478 as a monotherapy and in combination with other anticancer agents, including CDK4/6 inhibitors, in participants with advanced solid tumors.[5][6][7]
Comparative Efficacy Data
The synergistic effect of combining this compound with a CDK4/6 inhibitor has been demonstrated in in vivo xenograft models. The following tables summarize the enhanced anti-tumor activity of the combination therapy compared to each monotherapy.
Table 1: In Vivo Efficacy of this compound in Combination with Palbociclib in a T47D Breast Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume Change (%) on Day 20 (relative to Day 0) |
| Vehicle | ~ +150 to +250 |
| This compound (100 mg/kg, daily) | ~ -50 to -75 (Tumor Regression) |
| Palbociclib (dose not specified) | ~ +50 to +100 (Tumor Growth) |
| This compound + Palbociclib | ~ -75 to -100 (Complete Tumor Regression) |
Data are estimated from graphical representations in Sanders et al., 2023 and are intended for comparative purposes.[2]
Mechanisms of Synergistic Action
The combination of this compound and a CDK4/6 inhibitor targets two critical and interconnected signaling pathways involved in cancer cell proliferation and survival: the PI3K/AKT/mTOR pathway and the CDK4/6-Rb pathway.
-
This compound inhibits the PI3Kα enzyme, a key component of the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.
-
CDK4/6 inhibitors block the activity of CDK4 and CDK6, which are essential for the G1 to S phase transition in the cell cycle. By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest.
The dual inhibition of these pathways is believed to result in a more profound and sustained anti-proliferative effect than targeting either pathway alone.
// Nodes for PI3K Pathway "Growth_Factors" [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3Kα" [label="PI3Kα", fillcolor="#FBBC05", fontcolor="#202124"]; "PIP2" [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "PIP3" [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "AKT" [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; "mTOR" [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Growth_Survival" [label="Cell Growth & Survival", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; "STX_478" [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for CDK4/6 Pathway "Cyclin_D" [label="Cyclin D", fillcolor="#F1F3F4", fontcolor="#202124"]; "CDK46" [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Rb" [label="Rb", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "pRb" [label="p-Rb", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "E2F" [label="E2F", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "G1_S_Transition" [label="G1-S Phase Transition", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; "CDK46_Inhibitor" [label="CDK4/6 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for PI3K Pathway "Growth_Factors" -> "RTK" [arrowhead=vee]; "RTK" -> "PI3Kα" [arrowhead=vee]; "PI3Kα" -> "PIP3" [label=" phosphorylates", arrowhead=vee]; "PIP2" -> "PI3Kα" [arrowhead=none, style=dashed]; "PIP3" -> "AKT" [arrowhead=vee]; "AKT" -> "mTOR" [arrowhead=vee]; "mTOR" -> "Cell_Growth_Survival" [arrowhead=vee]; "STX_478" -> "PI3Kα" [label=" inhibits", arrowhead=tee, color="#EA4335"];
// Edges for CDK4/6 Pathway "Cyclin_D" -> "CDK46" [arrowhead=vee]; "CDK46" -> "pRb" [label=" phosphorylates", arrowhead=vee]; "Rb" -> "CDK46" [arrowhead=none, style=dashed]; "pRb" -> "E2F" [arrowhead=tee, label=" releases"]; "Rb" -> "E2F" [arrowhead=tee, style=dashed, label=" binds"]; "E2F" -> "G1_S_Transition" [arrowhead=vee]; "CDK46_Inhibitor" -> "CDK46" [label=" inhibits", arrowhead=tee, color="#EA4335"];
// Pathway Interaction "mTOR" -> "Cyclin_D" [label=" upregulates", arrowhead=vee, style=dashed, constraint=false]; }
Figure 1: Dual inhibition of the PI3K/AKT/mTOR and CDK4/6-Rb signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the synergistic effects of this compound and CDK4/6 inhibitors.
In Vivo Xenograft Study
"Cell_Culture" [label="1. T47D Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; "Implantation" [label="2. Subcutaneous Implantation into Immunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; "Tumor_Growth" [label="3. Tumor Growth to ~200 mm³", fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="4. Randomization into Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="5. Daily Oral Administration of Vehicle, STX-478, Palbociclib, or Combination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitoring" [label="6. Tumor Volume and Body Weight Measurement", fillcolor="#F1F3F4", fontcolor="#202124"]; "Endpoint" [label="7. Endpoint Analysis at Day 20", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Implantation" [arrowhead=vee]; "Implantation" -> "Tumor_Growth" [arrowhead=vee]; "Tumor_Growth" -> "Randomization" [arrowhead=vee]; "Randomization" -> "Treatment" [arrowhead=vee]; "Treatment" -> "Monitoring" [arrowhead=vee]; "Monitoring" -> "Endpoint" [arrowhead=vee]; }
Figure 2: Workflow for a typical in vivo xenograft study.
-
Cell Line and Animal Model: T47D human breast cancer cells, which harbor a PIK3CA mutation, are cultured and harvested. Female immunodeficient mice (e.g., NOD-scid gamma) are used as the host for tumor xenografts.[2]
-
Tumor Implantation: T47D cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 200 mm³. Mice are then randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, CDK4/6 inhibitor monotherapy, and combination therapy).[2]
-
Drug Administration: this compound and the CDK4/6 inhibitor (e.g., palbociclib) are administered orally, typically once daily.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study endpoint is determined by a predefined tumor volume or at a specific time point (e.g., 20 days), at which time tumors are excised for further analysis.[2]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, a CDK4/6 inhibitor, or the combination of both for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with this compound, a CDK4/6 inhibitor, or the combination for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells are treated with the respective drugs, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified.
Conclusion
The preclinical data strongly suggest that the combination of this compound and a CDK4/6 inhibitor offers a promising therapeutic strategy with synergistic anti-tumor activity. The dual targeting of the PI3K/AKT/mTOR and CDK4/6-Rb pathways provides a rational basis for this enhanced efficacy. Further investigation, including the ongoing clinical trials, will be crucial to translate these preclinical findings into clinical benefits for patients with advanced cancers.
References
- 1. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib | The EMBO Journal [link.springer.com]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. oncotarget.com [oncotarget.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. UCSF Breast Cancer Trial → First-in-Human Study of STX-478 as Monotherapy and in Combination With Other Antineoplastic Agents in Participants With Advanced Solid Tumors [clinicaltrials.ucsf.edu]
- 7. First-in-Human Study of STX-478, a Mutant-Selective PI3Ka Inhibitor as Monotherapy and in Combination With Other Antineoplastic Agents in Participants With Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Meta-Analysis of Mutant-Selective PI3Kα Inhibitors in Clinical Trials
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and methodologies of pivotal clinical trials for mutant-selective PI3Kα inhibitors.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation, frequently through mutations in the PIK3CA gene, is a key driver in various cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. The development of mutant-selective PI3Kα inhibitors has ushered in a new era of targeted therapy. This guide provides a meta-analysis of clinical trial data for key inhibitors in this class, including alpelisib (B612111), taselisib (B612264), inavolisib, and the novel agent RLY-2608, offering a comparative overview of their performance and the experimental designs of their seminal trials.
Comparative Efficacy of Mutant-Selective PI3Kα Inhibitors
The clinical efficacy of mutant-selective PI3Kα inhibitors has been primarily evaluated in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer. The following tables summarize the key efficacy outcomes from pivotal clinical trials for alpelisib (SOLAR-1), taselisib (SANDPIPER), inavolisib (INAVO120), and RLY-2608 (ReDiscover).
| Table 1: Progression-Free Survival (PFS) and Overall Survival (OS) | ||||
| Inhibitor | Trial | Treatment Arm | Median PFS (months) | Median OS (months) |
| Alpelisib | SOLAR-1 | Alpelisib + Fulvestrant (B1683766) | 11.0 | 39.3[1] |
| Placebo + Fulvestrant | 5.7 | 31.4[1] | ||
| Taselisib | SANDPIPER | Taselisib + Fulvestrant | 7.4[2][3] | Not Reported |
| Placebo + Fulvestrant | 5.4[2][3] | Not Reported | ||
| Inavolisib | INAVO120 | Inavolisib + Palbociclib (B1678290) + Fulvestrant | 15.0[4] | 34.0[5] |
| Placebo + Palbociclib + Fulvestrant | 7.3[4] | 27.0[5] | ||
| RLY-2608 | ReDiscover | RLY-2608 + Fulvestrant | 10.3[6][7] | Not Yet Mature |
| Table 2: Objective Response Rate (ORR) | ||
| Inhibitor | Trial | ORR (%) |
| Alpelisib (in PIK3CA mutant cohort) | SOLAR-1 | 35.7% |
| Taselisib (in PIK3CA mutant cohort) | SANDPIPER | Consistent improvements over placebo[2][3] |
| Inavolisib | INAVO120 | 58%[4] |
| RLY-2608 (in response-evaluable patients) | ReDiscover | 38.7%[6][8] |
Comparative Safety and Tolerability
A key differentiator among PI3Kα inhibitors is their safety profile, with on-target effects such as hyperglycemia and rash being common. Newer generation inhibitors aim to improve tolerability by increasing selectivity for the mutant protein.
| Table 3: Common Grade ≥3 Adverse Events (%) | ||||
| Adverse Event | Alpelisib (SOLAR-1) | Taselisib (SANDPIPER) | Inavolisib (INAVO120) | RLY-2608 (ReDiscover - RP2D) |
| Hyperglycemia | 36.5 | 11[9] | 5.6 | 3.1[6] |
| Diarrhea | 6.7 | 12[9] | 3.7 | 1.7[8] |
| Rash | 9.9 | Not Specified | 0 | Not Specified (low incidence)[10] |
| Stomatitis | Not Specified | Not Specified | 5.6 | Not Specified (low incidence)[10] |
| Neutropenia | Not Specified | Not Specified | 80.2 | Not Specified |
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal phase III trials for alpelisib, taselisib, and inavolisib, and the phase I/II trial for RLY-2608 share commonalities in their design, focusing on patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.
SOLAR-1 (Alpelisib)[11][12][13]
-
Phase: III, randomized, double-blind, placebo-controlled.
-
Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast cancer that progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.
-
Intervention: Patients were randomized 1:1 to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.
-
Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.
-
Key Stratification Factors: Presence of liver and/or lung metastases, and prior CDK4/6 inhibitor treatment.
SANDPIPER (Taselisib)[2][14][15]
-
Phase: III, randomized, double-blind, placebo-controlled.
-
Patient Population: Postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant locally advanced or metastatic breast cancer with disease recurrence or progression during or after aromatase inhibitor treatment.
-
Intervention: Patients were randomized 2:1 to receive either taselisib (4 mg daily) plus fulvestrant or placebo plus fulvestrant.
-
Primary Endpoint: Investigator-assessed PFS in patients with PIK3CA-mutant tumors.
-
Key Stratification Factors: Visceral disease, endocrine sensitivity, and geographical region.
INAVO120 (Inavolisib)[5][16]
-
Phase: III, randomized, double-blind, placebo-controlled.
-
Patient Population: Patients with PIK3CA-mutated, HR-positive, HER2-negative metastatic breast cancer who had not received prior therapy for advanced disease and had disease recurrence during or within 12 months after completing adjuvant endocrine therapy.
-
Intervention: Inavolisib in combination with palbociclib and fulvestrant.
-
Primary Endpoint: Progression-free survival.
-
Metabolic Criteria for Eligibility: Fasting glucose <126 mg/dL and HbA1c <6%.
ReDiscover (RLY-2608)[6][8][10]
-
Phase: I, first-in-human, dose-escalation and expansion study.
-
Patient Population: Patients with HR+/HER2- metastatic breast cancer harboring PIK3CA mutations who had progressed despite treatment with a CDK4/6 inhibitor.
-
Intervention: RLY-2608 in combination with fulvestrant. The recommended phase 2 dose (RP2D) was determined to be 600 mg twice daily.
-
Key Objectives: To assess safety, tolerability, and preliminary anti-tumor activity (per RECIST 1.1).
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the clinical trial process, the following diagrams are provided.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for mutant-selective PI3Kα inhibitors.
Caption: A generalized workflow for a phase III randomized controlled clinical trial of a PI3Kα inhibitor.
References
- 1. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III randomized study of taselisib or placebo with fulvestrant in estrogen receptor-positive, PIK3CA-mutant, HER2-negative, advanced breast cancer: the SANDPIPER trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ReDiscover Trial: Novel PI3Kα Inhibitor RLY-2608 Shows Promising Safety, Efficacy | Docwire News [docwirenews.com]
(S)-STX-478: A Comparative Guide to a Mutant-Selective PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for (S)-STX-478, a novel mutant-selective, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), with other relevant PI3Kα inhibitors. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data, to aid in research and drug development decisions.
Executive Summary
This compound is a potent and selective inhibitor of PI3Kα with demonstrated activity against both kinase and helical domain mutations.[1] Preclinical data suggests that its allosteric mechanism and selectivity for mutant over wild-type (WT) PI3Kα may translate to a wider therapeutic window compared to non-selective inhibitors like alpelisib (B612111), potentially mitigating side effects such as hyperglycemia.[2][3][4][5][6] Furthermore, this compound exhibits central nervous system (CNS) penetrance, suggesting its potential to treat brain metastases. This guide will delve into the quantitative preclinical data, experimental methodologies, and the underlying signaling pathway to provide a thorough comparative analysis.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and the approved non-selective PI3Kα inhibitor, alpelisib, against various PI3Kα isoforms and mutant cell lines.
| Compound | Target/Cell Line | Mutation Status | IC50 (nM) | Fold Selectivity (Mutant vs. WT) |
| This compound | PI3Kα (H1047R) | Kinase Domain | 9.4[4][7] | 14-fold vs. WT[4][7] |
| PI3Kα (E545K) | Helical Domain | 71[4][7] | ||
| PI3Kα (E542K) | Helical Domain | 113[4][7] | ||
| PI3Kα (WT) | Wild-Type | 131[4][7] | ||
| T47D Cell Line | H1047R | ~15-319 (pAKT inhibition)[4] | ||
| Alpelisib | PI3Kα (H1047R) | Kinase Domain | Equipotent to WT[4][6] | No selectivity[4] |
| PI3Kα (WT) | Wild-Type | Equipotent to mutant[4][6] | ||
| T47D Cell Line | H1047R | ~28-268 (pAKT inhibition)[4] | ||
| MCF10A-PIK3CA H1047R | H1047R | Dose-dependent decrease in viability[8] | ||
| HER2+/PIK3CA mutant cell lines | Various | Dose-dependent inhibition of growth[9][10] |
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound has been evaluated in various cell line-derived xenograft (CDX) models, demonstrating robust tumor growth inhibition.
| Compound | Xenograft Model | Mutation Status | Dosing | Outcome |
| This compound | T47D (Breast Cancer) | H1047R | Not specified | Tumor stasis to regression[2] |
| Multiple Breast Cancer Models | Kinase or Helical Domain | Not specified | Robust monotherapy and combination activity[1] | |
| PIK3CA-mutant models | Kinase and Helical Domain | 100 mg/kg | Tumor regression comparable to high-dose alpelisib without metabolic dysfunction[7] | |
| Alpelisib | HCC1954 (Breast Cancer) | PIK3CA mutant | Not specified | Delayed tumor growth[9] |
| Caco-2, LS1034, SNUC4 (Colorectal) | Various | Not specified | Significant reduction in tumor growth in combination with Ribociclib[11] |
Alternative Mutant-Selective PI3Kα Inhibitors
For a broader perspective, this section includes preclinical data on other mutant-selective PI3Kα inhibitors in development.
| Compound | Key Preclinical Findings |
| RLY-2608 | A pan-mutant and isoform-selective allosteric inhibitor.[12] It has shown potent, dose-dependent tumor growth inhibition and regressions in xenograft models with minimal impact on insulin (B600854) levels.[2] Preclinical data supports its development as a single agent and in combination therapies.[1] |
| LOXO-783 | A potent, highly mutant-selective, and brain-penetrant allosteric inhibitor of the PI3Kα H1047R mutation.[13][14] Preclinical studies demonstrated single-agent tumor regressions in ER+, HER2- PI3Kα H1047R-mutant breast cancer models without causing hyperglycemia.[13][14] However, its clinical development was discontinued (B1498344) due to high rates of diarrhea limiting the ability to achieve the optimal dose.[15] |
Experimental Protocols
In Vitro Cell Viability Assay
A common method to assess the effect of compounds on cell proliferation is the MTT or CellTiter-Glo® assay.
-
Cell Seeding: Cancer cell lines with known PIK3CA mutation status are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, alpelisib, etc.) for a specified period, typically 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[16] The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[17]
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present in viable cells is proportional to the luminescence signal, which is measured with a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to vehicle-treated controls to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Study
Xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[18][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the test compounds or vehicle control via a clinically relevant route (e.g., oral gavage) at specified doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors may be excised for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualization
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[20] Mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in human cancers.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Cell Viability
Caption: Workflow for determining the in vitro cell viability and IC50 of PI3Kα inhibitors.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of PI3Kα inhibitors in xenograft models.
References
- 1. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]
- 2. Relay Therapeutics Announces Preclinical Data that Support Clinical Development of RLY-2608 as Both a Single Agent and in Combination | Relay Therapeutics [ir.relaytx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer [frontiersin.org]
- 10. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of the Combination of Alpelisib (PI3K Inhibitor) and Ribociclib (CDK4/6 Inhibitor) in Preclinical Colorectal Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. SABCS 2024 – Lilly's PI3Kα push is no longer mutation-specific | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. cusabio.com [cusabio.com]
Safety Operating Guide
Safeguarding Researchers: Essential Protocols for Handling (S)-STX-478
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent, biologically active compounds like (S)-STX-478. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to minimize exposure and ensure operational integrity. This compound is an oral, CNS-penetrant, allosteric mutant-selective PI3Kα inhibitor and should be handled with a high degree of caution as a potentially hazardous compound.[1][2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination. Eye Protection: Chemical splash goggles for a complete seal around the eyes. Lab Coat: A dedicated, disposable, or non-absorbent lab coat. Ventilation: Must be performed in a certified chemical fume hood or a powder containment hood.[4] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1][4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[4] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[4]
-
Log: Document the receipt, quantity, and storage location in the laboratory’s chemical inventory.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1] For long-term stability, powdered this compound should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 6 months.[5]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[4]
-
Ventilation: Handle in a well-ventilated place.[1] All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[4]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[4]
-
Personal Hygiene: Avoid contact with skin and eyes.[1][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Avoid formation of dust and aerosols.[1][6]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition and use non-sparking tools.[1]
-
Wear appropriate PPE, including chemical-impermeable gloves.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
4. Disposal Plan:
-
Waste Collection: All waste materials, including solid waste, liquid waste, and contaminated sharps, must be collected in dedicated, labeled, and sealed hazardous waste containers.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Adhered or collected material should be promptly disposed of.[1]
Experimental Workflow: Handling this compound
The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: A typical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
